1,3-Palmitin-2-docosahexaenoin
Description
Properties
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-29-30-33-36-39-42-45-48-51-57(60)63-54(52-61-55(58)49-46-43-40-37-34-31-23-20-17-14-11-8-5-2)53-62-56(59)50-47-44-41-38-35-32-24-21-18-15-12-9-6-3/h7,10,16,19,25-26,28-29,33,36,42,45,54H,4-6,8-9,11-15,17-18,20-24,27,30-32,34-35,37-41,43-44,46-53H2,1-3H3/b10-7-,19-16-,26-25-,29-28-,36-33-,45-42- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBTADVAQJSNW-JJGRXMOISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H98O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Palmitin-2-docosahexaenoin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Palmitin-2-docosahexaenoin, a structured triacylglycerol (TAG), is a molecule of significant interest in the fields of biochemistry, nutrition, and pharmaceutical sciences. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its potential therapeutic applications. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Properties
This compound is a triacylglycerol molecule in which the sn-1 and sn-3 positions of the glycerol (B35011) backbone are esterified with palmitic acid (a saturated fatty acid), and the sn-2 position is esterified with docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid.[1][2][3][4] This specific positional distribution of fatty acids defines it as a structured lipid, conferring unique physical and biological properties compared to a random mixture of the constituent fatty acids.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are estimated based on the properties of structurally similar triglycerides due to the limited availability of direct experimental data for this specific molecule.
| Property | Value | Source |
| Synonyms | 1,3-Dipalmitoyl-2-docosahexaenoyl glycerol, TG(16:0/22:6/16:0) | [1][2][3][4] |
| CAS Number | 214038-32-1 | [2][3] |
| Molecular Formula | C₅₇H₉₈O₆ | [2] |
| Molecular Weight | 879.39 g/mol | |
| Appearance | Solid (Predicted) | [5] |
| Melting Point | Estimated to be in the range of other structured triglycerides. For comparison, the melting point of 1,3-dipalmitoyl-2-oleoylglycerol (B142765) is 35-37°C. | [6] |
| Solubility | Soluble in nonpolar organic solvents such as chloroform (B151607) and hexane (B92381). Limited solubility in polar solvents. | [7][8] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through enzymatic processes, which offer high regioselectivity, allowing for the precise placement of fatty acids on the glycerol backbone.
Experimental Protocol: Enzymatic Synthesis
This protocol describes a two-step enzymatic synthesis of this compound.
Step 1: Synthesis of 1,3-Dipalmitoylglycerol
-
Reaction Mixture: Combine glycerol and palmitic acid in a 1:2 molar ratio in a solvent-free system or in a suitable organic solvent like hexane.
-
Enzyme: Add an immobilized sn-1,3 specific lipase (B570770), such as Lipozyme RM IM (from Rhizomucor miehei), at a concentration of 5-10% (w/w) of the total substrates.
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 60°C) with continuous stirring under vacuum to remove the water produced during the reaction.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: After the reaction is complete, the 1,3-dipalmitoylglycerol can be purified by crystallization or silica (B1680970) gel column chromatography.
Step 2: Esterification with Docosahexaenoic Acid (DHA)
-
Reaction Mixture: Dissolve the purified 1,3-dipalmitoylglycerol and DHA (or its ethyl ester) in a suitable solvent.
-
Enzyme: Add a lipase that can catalyze esterification at the sn-2 position, or a non-specific lipase under controlled conditions.
-
Reaction Conditions: Incubate the mixture at an appropriate temperature with continuous stirring.
-
Purification: The final product, this compound, is purified using column chromatography to separate it from unreacted starting materials and byproducts.
Experimental Protocol: Analysis by HPLC
High-performance liquid chromatography with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is a common method for the analysis and quantification of structured triglycerides.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., acetonitrile) and a slightly more polar solvent (e.g., isopropanol (B130326) or dichloromethane/methanol) is employed.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent like hexane or chloroform/methanol.
-
Detection: ELSD is suitable for detecting non-volatile compounds like triglycerides. MS detection provides structural information and allows for more specific quantification.
Biological Activities and Signaling Pathways
This compound is reported to exhibit several biological activities, primarily related to lipid metabolism. These effects are attributed to the combined and specific positional properties of its constituent fatty acids, palmitic acid and DHA.
Regulation of Lipid Metabolism
This structured triglyceride has been shown to regulate lipid metabolism.[1][3][4] It can inhibit fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids, and activate carnitine palmitoyltransferase (CPT), which is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][3][4] Dietary administration in mice has been shown to decrease hepatic triglyceride and cholesterol levels.[2]
Experimental Protocol: Fatty Acid Synthase (FAS) Inhibition Assay
This spectrophotometric assay measures the activity of FAS by monitoring the oxidation of NADPH.
-
Reaction Mixture: Prepare a reaction buffer containing potassium phosphate (B84403) buffer (pH 7.0), EDTA, and dithiothreitol.
-
Enzyme and Substrates: Add purified FAS enzyme, acetyl-CoA, and malonyl-CoA to the reaction mixture.
-
Inhibitor: Add this compound at various concentrations.
-
Initiation and Measurement: Start the reaction by adding NADPH and monitor the decrease in absorbance at 340 nm over time.
-
Analysis: Calculate the rate of NADPH oxidation to determine the FAS activity and the inhibitory effect of the compound.[9][10][11][12]
Experimental Protocol: Carnitine Palmitoyltransferase (CPT) Activity Assay
This radiometric assay measures the activity of CPT by quantifying the formation of radiolabeled palmitoylcarnitine (B157527).
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), ATP, MgCl₂, and KCl.
-
Mitochondrial Preparation: Isolate mitochondria from a relevant tissue source (e.g., rat liver).
-
Substrates and Inhibitor: Add the mitochondrial preparation, palmitoyl-CoA, and L-[³H]carnitine to the reaction mixture. Add this compound to test its activating effect.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Extraction and Measurement: Stop the reaction and extract the radiolabeled palmitoylcarnitine. Measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the rate of palmitoylcarnitine formation to determine CPT activity.[1][2][3]
Potential Signaling Pathways
The biological effects of this compound are likely mediated through the modulation of various signaling pathways. The constituent fatty acids, palmitic acid and DHA, are known to influence pathways involved in inflammation, apoptosis, and cellular metabolism.
DHA-Mediated Signaling: DHA is known to exert anti-inflammatory effects and can influence gene expression related to lipid metabolism, often through the activation of transcription factors like PPARs.[13] It can also modulate cellular signaling cascades involving Akt and mTOR.
Palmitic Acid-Mediated Signaling: Palmitic acid, a saturated fatty acid, has been implicated in pro-inflammatory signaling pathways and can induce cellular stress and apoptosis in certain conditions.
The unique structure of this compound, with DHA at the sn-2 position, may lead to specific metabolic fates and signaling outcomes upon digestion and absorption, potentially offering the benefits of DHA while mitigating some of the negative effects associated with free palmitic acid.
Visualizations
Logical Relationship of Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of this compound.
Potential Signaling Pathways in Lipid Metabolism
Caption: Potential signaling pathways influenced by the constituent fatty acids of this compound.
Conclusion
This compound is a structured triglyceride with a defined chemical structure that imparts unique properties. Its synthesis is achievable through regioselective enzymatic methods, and its characterization can be performed using standard chromatographic techniques. The biological activities of this molecule, particularly its role in regulating lipid metabolism, make it a promising candidate for further investigation in the context of metabolic diseases. The detailed protocols and summarized data in this guide are intended to facilitate further research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 5. 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pnas.org [pnas.org]
- 11. Inhibitory effects of garcinone E on fatty acid synthase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13246H [pubs.rsc.org]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 13. Docosahexaenoic Acid (DHA) and Hepatic Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of 1,3-Palmitin-2-docosahexaenoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Palmitin-2-docosahexaenoin is a structured triacylglycerol (TAG) characterized by the presence of the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA), at the stereospecifically numbered (sn)-2 position of the glycerol (B35011) backbone, with palmitic acid, a saturated fatty acid, at the sn-1 and sn-3 positions. This specific molecular structure influences its digestion, absorption, and subsequent metabolic effects, distinguishing it from a simple mixture of its constituent fatty acids. This technical guide provides an in-depth overview of the known biological functions of this compound, with a focus on its role in lipid metabolism. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound for potential therapeutic applications.
Introduction
Structured triacylglycerols, such as this compound, are of significant interest in the fields of nutrition and pharmacology due to their tailored physiological properties. The enzymatic placement of specific fatty acids at defined positions on the glycerol backbone can profoundly alter their metabolic fate and biological activity. This compound combines the metabolic characteristics of both palmitic acid and docosahexaenoic acid (DHA) in a unique structural arrangement. This guide will delve into the synthesis, metabolism, and key biological activities of this molecule, with a particular emphasis on its effects on lipid metabolism and the underlying signaling pathways.
Biochemical Profile
-
Chemical Name: 1,3-Dipalmitoyl-2-docosahexaenoyl glycerol
-
Abbreviation: PDG
-
Molecular Formula: C₅₇H₉₄O₆
-
Molecular Weight: 895.35 g/mol
-
Structure: A triacylglycerol with palmitic acid (16:0) at the sn-1 and sn-3 positions and docosahexaenoic acid (22:6n-3) at the sn-2 position.
Biological Functions and Mechanisms of Action
The primary biological functions of this compound revolve around the regulation of lipid metabolism. It has been shown to influence key enzymes and signaling pathways involved in fatty acid and cholesterol homeostasis.
Regulation of Lipid Metabolism
Dietary administration of 1,3-Dipalmitoyl-2-Docosahexaenoyl Glycerol has been observed to reduce hepatic triglyceride and cholesterol levels in mice[1]. The proposed mechanisms for these effects include the inhibition of enzymes involved in lipid synthesis and the activation of pathways promoting fatty acid oxidation.
-
Inhibition of Fatty Acid Synthase (FAS): this compound is reported to inhibit fatty acid synthase, a key enzyme in de novo lipogenesis.
-
Inhibition of Cholesterol Metabolism Enzymes: This structured lipid is also suggested to inhibit enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase.
-
Activation of Carnitine Palmitoyltransferase (CPT): this compound is believed to activate carnitine palmitoyltransferase in liver mitochondria, a rate-limiting enzyme in the β-oxidation of long-chain fatty acids.
Signaling Pathways
The biological effects of this compound are likely mediated through the modulation of key transcriptional regulators of lipid metabolism, primarily Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs). These effects are largely inferred from the known activities of its constituent fatty acids.
-
PPAR Activation: The DHA component of the molecule is a known ligand and activator of PPARα. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation.
-
SREBP Inhibition: Polyunsaturated fatty acids, such as DHA, are known to suppress the processing and activation of SREBP-1c, a master regulator of fatty acid and triglyceride synthesis. Palmitic acid, on the other hand, can have complex effects on SREBP activity. The net effect of this compound is likely a suppression of SREBP-mediated lipogenesis.
Quantitative Data
The following table summarizes the available quantitative data on the biological effects of this compound.
| Parameter | Species | Dose/Concentration | Effect | Reference |
| Hepatic Triglyceride Levels | Mice | 30 g/kg (dietary) | Reduction | [1] |
| Hepatic Cholesterol Levels | Mice | 30 g/kg (dietary) | Reduction | [1] |
Note: Further quantitative data on enzyme inhibition (e.g., IC50 values) and gene expression changes are areas for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vivo Animal Study for Lipid Metabolism
Objective: To assess the effect of dietary this compound on hepatic and plasma lipid profiles in a murine model.
Animals: Male C57BL/6J mice, 8 weeks old.
Diet Formulation:
-
Control Diet: AIN-93G diet with 7% soybean oil as the fat source.
-
Treatment Diet: AIN-93G diet with 7% fat, where a portion of the soybean oil is replaced with this compound to achieve a final concentration of 30 g/kg of the diet.
Procedure:
-
Acclimatize mice for one week on the control diet.
-
Randomly assign mice to the control or treatment group (n=8-10 per group).
-
Provide ad libitum access to the respective diets and water for 4 weeks.
-
Monitor food intake and body weight weekly.
-
At the end of the study period, fast the mice for 12 hours.
-
Collect blood via cardiac puncture for plasma lipid analysis.
-
Euthanize the mice and harvest the liver for lipid extraction and analysis.
Lipid Analysis:
-
Plasma: Measure total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides using commercially available enzymatic kits.
-
Liver: Extract total lipids from a portion of the liver using the Folch method (chloroform:methanol, 2:1 v/v). Measure hepatic triglyceride and cholesterol content using enzymatic kits.
Enzyme Activity Assays
5.2.1. Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)
Principle: FAS activity is measured by monitoring the oxidation of NADPH at 340 nm.
Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol.
-
Substrates: Acetyl-CoA, Malonyl-CoA, NADPH.
-
Sample: Liver homogenate or purified enzyme.
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH.
-
Add the sample to the reaction mixture and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm for 10 minutes.
-
Calculate FAS activity based on the rate of NADPH oxidation (molar extinction coefficient of NADPH is 6.22 mM⁻¹cm⁻¹).
5.2.2. HMG-CoA Reductase Activity Assay (Spectrophotometric)
Principle: HMG-CoA reductase activity is determined by measuring the rate of NADPH oxidation at 340 nm.
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 5 mM dithiothreitol.
-
Substrates: HMG-CoA, NADPH.
-
Sample: Liver microsomal fraction.
Procedure:
-
Prepare a reaction mixture containing assay buffer and NADPH.
-
Add the microsomal sample and incubate for 5 minutes at 37°C.
-
Start the reaction by adding HMG-CoA.
-
Monitor the decrease in absorbance at 340 nm for 10-15 minutes.
-
Calculate HMG-CoA reductase activity from the rate of NADPH consumption.
5.2.3. Carnitine Palmitoyltransferase (CPT) Activity Assay (Radiometric)
Principle: CPT activity is measured by the formation of radiolabeled palmitoylcarnitine (B157527) from [³H]carnitine and palmitoyl-CoA.
Reagents:
-
Assay Buffer: 75 mM MOPS (pH 7.4), 1 mM EDTA, 0.2% Triton X-100.
-
Substrates: Palmitoyl-CoA, [³H]carnitine.
-
Sample: Mitochondrial fraction from liver homogenate.
Procedure:
-
Prepare a reaction mixture containing assay buffer, palmitoyl-CoA, and the mitochondrial sample.
-
Initiate the reaction by adding [³H]carnitine.
-
Incubate at 37°C for 5-10 minutes.
-
Stop the reaction by adding ice-cold perchloric acid.
-
Separate the radiolabeled palmitoylcarnitine from unreacted [³H]carnitine using a cation exchange column.
-
Quantify the radioactivity of the eluted palmitoylcarnitine using liquid scintillation counting.
Visualizations
Proposed Signaling Pathway for Lipid Metabolism Regulation
Caption: Proposed signaling pathways for the regulation of lipid metabolism by this compound.
Experimental Workflow for In Vivo Animal Study
Caption: Experimental workflow for the in vivo assessment of this compound on lipid metabolism.
Conclusion and Future Directions
This compound is a structured triacylglycerol with the potential to modulate lipid metabolism beneficially. The available evidence suggests that it can reduce hepatic lipid accumulation, likely through the inhibition of lipogenic pathways and the promotion of fatty acid oxidation. The specific positioning of DHA at the sn-2 position may enhance its bioavailability and influence its metabolic effects.
For drug development professionals, this molecule presents an interesting scaffold for the design of novel therapeutics targeting metabolic disorders. Future research should focus on:
-
Quantitative Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Dose-Response Studies: Elucidating the optimal therapeutic window for its metabolic effects.
-
Direct Mechanistic Studies: Confirming the proposed effects on enzyme activities and gene expression using in vitro and in vivo models.
-
Comparative Studies: Evaluating the efficacy of this compound against other structured lipids and conventional lipid-lowering agents.
A deeper understanding of the biological functions and mechanisms of action of this compound will be crucial for harnessing its full therapeutic potential.
References
The Metabolic Journey of 1,3-Palmitin-2-docosahexaenoin In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Structured triglycerides, specifically those with docosahexaenoic acid (DHA) at the sn-2 position, such as 1,3-Palmitin-2-docosahexaenoin (1,3-P-2-DHA), have garnered significant interest due to their enhanced bioavailability and potential health benefits. This technical guide provides an in-depth exploration of the in vivo metabolic pathway of 1,3-P-2-DHA, from digestion and absorption to tissue-specific incorporation and its influence on key signaling pathways. The strategic placement of DHA at the sn-2 position profoundly impacts its metabolic fate, leading to more efficient delivery and accumulation in vital tissues compared to conventional fish oil triglycerides. This guide summarizes quantitative data, details experimental methodologies, and provides visual representations of the metabolic and signaling processes involved, offering a comprehensive resource for researchers in the fields of nutrition, pharmacology, and lipid metabolism.
Introduction
Docosahexaenoic acid (DHA), an omega-3 long-chain polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina, and serves as a precursor to several signaling molecules.[1] The nutritional and therapeutic efficacy of DHA is largely dependent on its bioavailability, which is influenced by the molecular structure of its dietary source.[1] In natural fish oils, DHA is typically found at the sn-1 and sn-3 positions of the triglyceride backbone.[2] However, research has shown that positioning DHA at the central sn-2 position, as in 1,3-P-2-DHA, enhances its absorption and tissue incorporation.[3][4] This guide delineates the in vivo metabolic pathway of this structured triglyceride, providing a detailed overview for scientific professionals.
Metabolic Pathway of this compound
The metabolism of 1,3-P-2-DHA can be divided into several key stages: digestion and absorption, lymphatic transport, and tissue-specific uptake and metabolism.
Digestion and Absorption
In the lumen of the small intestine, dietary triglycerides are primarily hydrolyzed by pancreatic lipase (B570770). This enzyme exhibits regiospecificity for the sn-1 and sn-3 positions of the glycerol (B35011) backbone.[5] Consequently, 1,3-P-2-DHA is hydrolyzed to release the two palmitic acid molecules from the sn-1 and sn-3 positions, leaving the DHA molecule attached to the glycerol backbone in the form of 2-docosahexaenoyl-glycerol (2-DHA-MG) .[5] This 2-monoacylglycerol form is more readily absorbed by the enterocytes lining the small intestine compared to free fatty acids.[6]
Lymphatic Transport
Following absorption into the enterocytes, 2-DHA-MG is re-esterified back into triglycerides.[7] These newly synthesized triglycerides, along with other lipids, are then packaged into chylomicrons, which are large lipoprotein particles. The chylomicrons are secreted from the enterocytes into the lymphatic system, bypassing the portal circulation to the liver initially.[6] This lymphatic transport is a crucial step for the systemic distribution of dietary fats.
Tissue Distribution and Incorporation
Once in the bloodstream, the triglycerides within the chylomicrons are hydrolyzed by lipoprotein lipase (LPL), which is located on the surface of endothelial cells in various tissues. This releases fatty acids, including DHA, which can then be taken up by peripheral tissues. Studies in hamsters have demonstrated that DHA from structured triglycerides with DHA at the sn-2 position leads to significantly higher incorporation of DHA into the liver, erythrocytes, and brain compared to diets containing fish oil where DHA is predominantly at the sn-1 and sn-3 positions.[3][8]
Quantitative Data on Tissue Distribution
The preferential incorporation of DHA from sn-2 structured triglycerides into various tissues has been quantified in animal studies. The following tables summarize key findings from a study in hamsters fed different dietary sources of DHA.
Table 1: Fatty Acid Composition of Experimental Diets (% of total fatty acids)
| Fatty Acid | Linseed Oil (LSO) | Fish Oil (FO) | Fish Oil Ethyl Esters (FO-EE) | Structured DHA (DHA-SL) |
| C16:0 (Palmitic) | 6.5 | 17.1 | 16.5 | 35.8 |
| C18:0 (Stearic) | 3.8 | 3.5 | 3.4 | 2.9 |
| C18:1n-9 (Oleic) | 18.9 | 14.5 | 14.0 | 11.2 |
| C18:2n-6 (Linoleic) | 15.8 | 1.5 | 1.4 | 1.1 |
| C18:3n-3 (α-Linolenic) | 55.0 | 1.0 | 0.9 | 0.8 |
| C20:5n-3 (EPA) | 0.0 | 15.0 | 14.5 | 11.5 |
| C22:6n-3 (DHA) | 0.0 | 10.5 | 10.1 | 25.2 |
Data adapted from a study on hamsters.[3]
Table 2: DHA Composition in Tissues of Hamsters Fed Different Diets (% of total fatty acids)
| Tissue | Linseed Oil (LSO) | Fish Oil (FO) | Fish Oil Ethyl Esters (FO-EE) | Structured DHA (DHA-SL) |
| Liver | 0.1 ± 0.0a | 3.8 ± 0.5b | 3.5 ± 0.4b | 5.2 ± 0.6c |
| Erythrocytes | 0.2 ± 0.0a | 2.5 ± 0.3b | 2.3 ± 0.2b | 3.1 ± 0.3c |
| Brain | 0.9 ± 0.1a | 1.9 ± 0.2b | 1.8 ± 0.2b | 2.4 ± 0.3c |
Values are means ± SD. Different superscript letters (a, b, c) within the same row indicate significant differences (P < .05). Data adapted from a study on hamsters.[3]
Signaling Pathways Influenced by this compound
The metabolic effects of 1,3-P-2-DHA extend beyond simple tissue incorporation. The released DHA can act as a signaling molecule, influencing the activity of key transcription factors that regulate lipid metabolism. Two of the most important are the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the Sterol Regulatory Element-Binding Protein-2 (SREBP-2).
Activation of PPARα
DHA is a known natural ligand for PPARα, a nuclear receptor primarily expressed in tissues with high fatty acid catabolism, such as the liver.[9] Activation of PPARα by DHA leads to the upregulation of genes involved in fatty acid transport and β-oxidation.[9][10] This includes genes like Carnitine Palmitoyltransferase 1A (CPT1A), Acyl-CoA Oxidase (ACOX1), and Fatty Acid Binding Protein (FABP).[9][11] By promoting fatty acid oxidation, PPARα activation contributes to the lipid-lowering effects of DHA.
Regulation of SREBP-2
SREBP-2 is a master transcriptional regulator of cholesterol biosynthesis.[12] DHA has been shown to suppress the processing of SREBP-2 to its active nuclear form.[13] This inhibition leads to the downregulation of SREBP-2 target genes, including HMG-CoA Reductase (HMGCR) and Low-Density Lipoprotein Receptor (LDLR), key enzymes in the cholesterol synthesis pathway.[12][14]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the in vivo metabolism of 1,3-P-2-DHA.
Animal Studies
-
Animal Model: Male Golden Syrian hamsters or Sprague Dawley rats are commonly used models for studying lipid metabolism.[3][15]
-
Acclimatization: Animals are typically acclimatized for a period of one to two weeks before the start of the experiment, with free access to a standard chow diet and water.[5]
-
Diet Preparation: Experimental diets are prepared based on formulations such as the AIN-93M diet, with the lipid source being the variable component.[16] The control diet may contain an oil like linseed or soybean oil, while the experimental diets would contain fish oil, fish oil ethyl esters, or the structured triglyceride 1,3-P-2-DHA at specific percentages.[3]
-
Oral Administration: The experimental lipid can be administered via oral gavage. The volume administered should not exceed 10 ml/kg of body weight for mice and 20 ml/kg for rats.[17][18] The gavage needle size should be appropriate for the size of the animal to prevent injury.[19]
-
Sample Collection: At the end of the study period, animals are fasted overnight before being euthanized. Blood is collected via cardiac puncture, and tissues such as the liver, brain, erythrocytes, and adipose tissue are excised, weighed, and immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis.[20]
Lipid Extraction
-
Folch Method for Liver and Brain: A widely used method for lipid extraction from tissues is the Folch method.[10][12]
-
Homogenize a known weight of tissue (e.g., 100-200 mg) in a 2:1 (v/v) mixture of chloroform (B151607):methanol.[10]
-
Agitate the homogenate for 15-20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the extract to induce phase separation.
-
Centrifuge to separate the phases. The lower chloroform phase, containing the lipids, is collected.
-
The solvent is evaporated under a stream of nitrogen.
-
Lipid Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition:
-
The extracted lipids are saponified and then methylated to form fatty acid methyl esters (FAMEs).
-
FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector or a mass spectrometer.[21]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Triglyceride Analysis:
-
Lipid extracts are reconstituted in an appropriate solvent and injected into a liquid chromatograph.
-
Separation of different triglyceride species is typically achieved using a C18 reversed-phase column.[22]
-
The eluent is introduced into a tandem mass spectrometer for identification and quantification of specific triglyceride isomers based on their mass-to-charge ratio and fragmentation patterns.[4]
-
Conclusion
The in vivo metabolic pathway of this compound is characterized by the efficient absorption of 2-docosahexaenoyl-glycerol following the specific hydrolysis of palmitic acids from the sn-1 and sn-3 positions. This leads to enhanced bioavailability and preferential incorporation of DHA into key tissues such as the liver, brain, and erythrocytes. Furthermore, the liberated DHA acts as a potent signaling molecule, modulating the activity of PPARα and SREBP-2 to regulate fatty acid oxidation and cholesterol synthesis. The detailed understanding of this metabolic pathway, supported by quantitative data and robust experimental protocols, provides a solid foundation for the development of novel therapeutic strategies and nutritional interventions aimed at leveraging the health benefits of omega-3 fatty acids. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the science of lipid metabolism and its implications for human health.
References
- 1. Positional distribution of DHA in triacylglycerols: natural sources, synthetic routes, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Positional Distribution of Fatty Acids and Triacylglycerol Molecular Compositions of Marine Fish Oils Rich in Omega-3 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic acid at the sn-2 position of structured triacylglycerols improved n-3 polyunsaturated fatty acid assimilation in tissues of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docosahexaenoic Acid Is Naturally Concentrated at the sn-2 Position in Triacylglycerols of the Australian Thraustochytrid Aurantiochytrium sp. Strain TC 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Updated Perspective on the Dual-Track Model of Enterocyte Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | PPARA activates gene expression [reactome.org]
- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SREBF2 sterol regulatory element binding transcription factor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]
- 15. Sn1,3 Regiospecificity of DHA (22:6ω-3) of Plant Origin (DHA-Canola®) Facilitates Its Preferential Tissue Incorporation in Rats Compared to sn2 DHA in Algal Oil at Low Dietary Inclusion Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. research.sdsu.edu [research.sdsu.edu]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. Bioavailability of marine n-3 fatty acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 22. mdpi.com [mdpi.com]
Unveiling 1,3-Palmitin-2-docosahexaenoin: A Technical Guide to its Natural Origins, Discovery, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Palmitin-2-docosahexaenoin is a specific structured triacylglycerol (TAG) composed of a glycerol (B35011) backbone with two palmitic acid molecules at the sn-1 and sn-3 positions and a docosahexaenoic acid (DHA) molecule at the sn-2 position. The unique positioning of the omega-3 fatty acid DHA at the center of the molecule has significant implications for its digestion, absorption, and potential physiological effects. This technical guide provides an in-depth exploration of the natural sources, discovery, and analytical methodologies for this compound, catering to the needs of researchers and professionals in the fields of lipid science and drug development.
Natural Sources and Discovery
The discovery of this compound is intrinsically linked to the advancement of analytical techniques capable of discerning the specific arrangement of fatty acids on the glycerol backbone of triacylglycerols. While the presence of palmitic acid and DHA in natural fats, particularly marine oils, has been known for a considerable time, the identification of their specific positional isomers is a more recent development.
Groundbreaking research by Gotoh et al. in 2011 revealed the distinct positional distribution of fatty acids in the triacylglycerols of marine organisms.[1] Their work demonstrated that in fish, highly unsaturated fatty acids (HUFAs) like DHA are predominantly located at the sn-2 position of the TAG molecule.[1] This finding was a crucial step in identifying fish oils as a primary natural source of this compound. In contrast, marine mammals tend to have these HUFAs at the sn-1 and sn-3 positions.[1]
The primary natural sources of this compound are consequently various species of fish. While precise concentrations of the specific TAG molecule are not always reported, the relative abundance can be inferred from the overall fatty acid composition and the regiospecific distribution of DHA.
Table 1: Positional Distribution of Docosahexaenoic Acid (DHA) and Palmitic Acid (16:0) in Triacylglycerols from Various Marine Fish Oils
| Fish Species | DHA at sn-2 Position (%) | Palmitic Acid at sn-1,3 Positions (%) |
| Anchovy | 48.5 | 29.7 |
| Tuna | 57.2 | 25.8 |
| Salmon | 57.0 | 15.6 |
Source: Adapted from Regiospecific Analysis of Fatty Acids and Calculation of Triglyceride Molecular Species in Marine Fish Oils.[2]
Microalgae are another promising natural source of structured lipids, including those containing DHA and palmitic acid.[3][4][5] While extensive profiling of specific TAGs in all microalgae species is ongoing, their ability to produce high levels of both DHA and palmitic acid makes them a target for further investigation and potential biotechnological production.
Experimental Protocols
Isolation and Quantification of this compound from Natural Sources
The isolation and quantification of specific triacylglycerol positional isomers like this compound require advanced chromatographic techniques.
Protocol 1: Regiospecific Analysis of Triacylglycerols using HPLC/APCI-MS
This method, based on the work of Gotoh et al. (2011), allows for the separation and identification of TAG positional isomers.[1]
1. Lipid Extraction:
-
Total lipids are extracted from the tissue sample (e.g., fish muscle) using a modified Bligh and Dyer method.
-
The tissue is homogenized with a chloroform (B151607):methanol:water mixture (1:2:0.8, v/v/v).
-
After centrifugation, the lower chloroform layer containing the lipids is collected and dried under a stream of nitrogen.
2. Triacylglycerol Isolation:
-
The total lipid extract is subjected to thin-layer chromatography (TLC) on a silica (B1680970) gel plate.
-
The plate is developed in a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[2][6]
-
The band corresponding to triacylglycerols is identified by comparison with a standard and scraped from the plate.
-
The TAGs are then eluted from the silica gel using chloroform.
3. HPLC/APCI-MS Analysis:
-
The purified TAG fraction is analyzed using a high-performance liquid chromatography (HPLC) system coupled with an atmospheric pressure chemical ionization-mass spectrometer (APCI-MS).[1]
-
HPLC Column: A non-endcapped polymeric octadecylsilylated (ODS) column is used. For enhanced separation, tandemly jointed columns can be employed.[1]
-
Mobile Phase: Acetone is used as the mobile phase.[7]
-
Temperature: The column temperature is maintained at a low level (e.g., 10-15°C) to improve the separation of isomers.[7]
-
MS Detection: The APCI-MS is operated in positive ion mode to detect the protonated molecules of the TAGs. Fragmentation patterns are analyzed to confirm the identity of the positional isomers.
Enzymatic Synthesis of this compound
The controlled synthesis of structured lipids can be achieved using lipase-catalyzed reactions.
Protocol 2: Lipase-Catalyzed Acidolysis for the Synthesis of 1,3-Dipalmitoyl-2-docosahexaenoyl Glycerol
This protocol is adapted from general methods for the synthesis of structured lipids containing DHA.[8]
1. Substrates:
-
Tripalmitin (1,2,3-tripalmitoyl-glycerol)
-
Docosahexaenoic acid (DHA)
-
Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM from Rhizomucor miehei)
2. Reaction Setup:
-
Tripalmitin and DHA are mixed in a suitable molar ratio (e.g., 1:3) in a solvent-free system or in an organic solvent like hexane.
-
The immobilized lipase is added to the mixture (e.g., 10% by weight of substrates).
-
The reaction is carried out in a stirred-tank reactor or a shaker incubator at a controlled temperature (e.g., 50-60°C).
3. Reaction Monitoring and Product Isolation:
-
The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing the composition of the reaction mixture by HPLC or gas chromatography (GC) after methylation.
-
Once the desired conversion is achieved, the immobilized lipase is removed by filtration.
-
The product mixture is then purified to isolate the 1,3-dipalmitoyl-2-docosahexaenoyl glycerol. This can be achieved by techniques such as molecular distillation or solvent fractionation.
Metabolic Pathways and Signaling
The specific structure of this compound, with DHA at the sn-2 position, is believed to enhance the bioavailability of DHA.[3][9][10] During digestion, pancreatic lipase specifically hydrolyzes the fatty acids at the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol (2-docosahexaenoyl-glycerol) and free palmitic acid.[11] This 2-monoacylglycerol is readily absorbed by the intestinal mucosa and then re-esterified back into triacylglycerols within the enterocytes. This process ensures the efficient delivery of DHA to the body.
A commercial source suggests that this compound inhibits fatty acid synthase and cholesterol metabolism enzymes, while activating carnitine palmitoyltransferase (CPT) in liver mitochondria and promoting the β-oxidation of fatty acids.[12] However, further independent scientific validation of these specific claims is required.
The individual components, palmitic acid and DHA, are known to have distinct roles in cellular signaling. Palmitic acid can act as an intracellular signaling molecule involved in various cellular processes.[13] DHA is a precursor to potent anti-inflammatory lipid mediators and is known to activate various signaling pathways, including those involving peroxisome proliferator-activated receptors (PPARs).[14][15] The combined effect of these fatty acids delivered in the structured form of this compound is an active area of research.
References
- 1. Actual ratios of triacylglycerol positional isomers consisting of saturated and highly unsaturated fatty acids in fishes and marine mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regiospecific Analysis of Fatty Acids and Calculation of Triglyceride Molecular Species in Marine Fish Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
- 6. Characterization of triacylglycerol composition of fish oils by using chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid separation of triacylglycerol positional isomers binding two saturated Fatty acids using octacocyl silylation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of structured lipids via acidolysis of docosahexaenoic acid single cell oil (DHASCO) with capric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Docosahexaenoic acid at the sn-2 position of structured triacylglycerols improved n-3 polyunsaturated fatty acid assimilation in tissues of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.sciepub.com [pubs.sciepub.com]
- 11. Human Metabolome Database: Showing metabocard for TG(16:0/18:1(9Z)/18:1(9Z)) (HMDB0005382) [hmdb.ca]
- 12. This compound | Masstech Portal [masstechportal.org]
- 13. Dietary triglycerides as signaling molecules that influence reward and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Omega-3 fatty acids and individual variability in plasma triglyceride response: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Enzymatic Synthesis of 1,3-Palmitin-2-docosahexaenoin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the enzymatic synthesis of 1,3-Palmitin-2-docosahexaenoin (P-DHA-P), a structured triglyceride with significant potential in pharmaceutical and nutraceutical applications. This document provides a comprehensive overview of the synthesis strategies, detailed experimental protocols, and analytical methodologies required for the successful production and characterization of P-DHA-P.
Introduction
This compound (P-DHA-P) is a structured lipid where palmitic acid occupies the sn-1 and sn-3 positions of the glycerol (B35011) backbone, and docosahexaenoic acid (DHA) is at the sn-2 position. This specific molecular structure is of great interest as it mimics the structure of some human milk fats and is believed to offer enhanced bioavailability of DHA. Enzymatic synthesis, particularly through acidolysis, is the preferred method for producing such structured lipids due to the high regioselectivity of certain lipases, which allows for precise control over the final molecular structure under mild reaction conditions.
Synthesis Strategy: Enzymatic Acidolysis
The most common and effective method for synthesizing P-DHA-P is through the enzymatic acidolysis of tripalmitin (B1682551) with DHA. This reaction utilizes an sn-1,3 specific lipase (B570770), which selectively cleaves the fatty acids at the sn-1 and sn-3 positions of tripalmitin and replaces them with DHA.
The primary substrates for this reaction are:
-
Tripalmitin (PPP): A triglyceride composed of three palmitic acid molecules.
-
Docosahexaenoic acid (DHA): A free fatty acid or an enriched concentrate.
Commonly used sn-1,3 specific lipases for this synthesis include:
-
Lipozyme RM IM: An immobilized lipase from Rhizomucor miehei.
-
Novozym 435: An immobilized lipase B from Candida antarctica, which can also be used, although it is considered non-specific, its efficiency in similar reactions has been noted.[1]
Experimental Protocols
Enzymatic Synthesis of this compound via Acidolysis
This protocol is a synthesized methodology based on common practices for the enzymatic acidolysis of triglycerides.
Materials:
-
Tripalmitin (≥99% purity)
-
Docosahexaenoic acid (DHA) concentrate (free fatty acid form)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Solvent (e.g., n-hexane, or solvent-free system)
-
Glass reactor with magnetic stirrer and temperature control
-
Vacuum system (for solvent removal)
Procedure:
-
Substrate Preparation: Dissolve tripalmitin and DHA in a suitable amount of n-hexane in the glass reactor. For a solvent-free system, directly mix the substrates. A typical substrate molar ratio of DHA to tripalmitin is between 2:1 and 6:1.[2][3]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5% and 15% (w/w) of the total substrates.[2]
-
Reaction: The reaction is carried out at a controlled temperature, generally between 50°C and 70°C, with constant stirring for a duration ranging from 6 to 48 hours.[2][4]
-
Reaction Termination: Stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse. Studies have shown that lipases like Lipozyme RM IM can be reused for multiple cycles (e.g., up to 9 times) without a significant loss of activity.[2]
-
Solvent Removal: If a solvent was used, remove it from the reaction mixture using a rotary evaporator under reduced pressure.
Purification of the Product
The crude product from the acidolysis reaction will contain the desired P-DHA-P, unreacted substrates (tripalmitin and DHA), and by-products such as di- and monoglycerides.
Procedure:
-
Neutralization of Free Fatty Acids: Dissolve the crude product in n-hexane and wash with a dilute alkaline solution (e.g., 0.5 M KOH or NaOH in ethanol/water) to remove unreacted free DHA. Repeat the washing until the aqueous phase is neutral.
-
Washing and Drying: Wash the organic phase with distilled water to remove any remaining alkaline solution and salts. Dry the hexane (B92381) phase over anhydrous sodium sulfate.
-
Solvent Evaporation: Remove the n-hexane under vacuum to obtain the purified lipid mixture.
-
Column Chromatography (Optional): For higher purity, the structured triglyceride can be further purified from the remaining mono- and diglycerides using silica (B1680970) gel column chromatography.
Analytical Methods
This method determines the overall fatty acid composition of the synthesized product.
Procedure:
-
Fatty Acid Methyl Ester (FAME) Preparation: Convert the fatty acids in the lipid sample to their methyl esters using a standard transesterification method (e.g., with methanolic HCl or BF3-methanol).
-
GC-FID Analysis: Inject the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a high-polarity column like HP-88).
-
Quantification: Identify and quantify the individual FAMEs by comparing their retention times and peak areas with those of known standards.
This method separates and quantifies the different triglyceride species in the product.
Procedure:
-
Sample Preparation: Dissolve the lipid sample in a suitable solvent (e.g., hexane/isopropanol).
-
HPLC-ELSD Analysis: Inject the sample into an HPLC system equipped with an evaporative light scattering detector (ELSD). A normal-phase or reverse-phase column can be used for separation.
-
Quantification: Identify and quantify the triglyceride species based on their retention times and the detector response compared to standards.
This analysis confirms the presence of DHA at the sn-2 position of the glycerol backbone.
Procedure:
-
Pancreatic Lipase Hydrolysis: Subject the purified triglyceride sample to hydrolysis using pancreatic lipase. This enzyme specifically cleaves fatty acids from the sn-1 and sn-3 positions, leaving 2-monoacylglycerols (2-MAGs).[5]
-
Isolation of 2-MAGs: Isolate the resulting 2-MAGs from the reaction mixture, typically using thin-layer chromatography (TLC).
-
Fatty Acid Analysis of 2-MAGs: Determine the fatty acid composition of the isolated 2-MAGs by converting them to FAMEs and analyzing them by GC-FID as described in section 3.3.1. The fatty acid profile of the 2-MAGs represents the composition at the sn-2 position of the original triglycerides.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the enzymatic synthesis of structured lipids, which can be adapted for the synthesis of P-DHA-P.
Table 1: Reaction Conditions for Enzymatic Acidolysis of Triglycerides
| Parameter | Range/Value | Reference |
| Enzyme | Lipozyme RM IM, Novozym 435 | [1][2] |
| Substrates | Tripalmitin, DHA | - |
| Substrate Molar Ratio (FA:TG) | 2:1 to 6:1 | [2][6] |
| Enzyme Load (% w/w) | 5 - 15 | [2] |
| Temperature (°C) | 50 - 70 | [2][4] |
| Reaction Time (hours) | 6 - 48 | [2][6] |
| Solvent | n-hexane or solvent-free | [4] |
Table 2: Reported Yields and Fatty Acid Incorporation in Structured Lipids
| Enzyme | Substrates | Fatty Acid Incorporation (%) | Product Yield (%) | Reference |
| Lipozyme RM IM | Cinnamomum camphora seed oil + Oleic acid | 59.68 (Oleic acid) | - | [2] |
| Novozym 435 | Tristearin (B179404) + DHA | 47.7 (DHA) | - | [1] |
| Novozym 435 | Tristearin + EPA | 81.6 (EPA) | - | [1] |
| Novozym 435 | 1,3-diolein + Palmitic acid | - | 90.5 (OPO) | [7] |
Visualizations
The following diagrams illustrate the key workflows in the enzymatic synthesis of this compound.
Caption: Overall workflow for the synthesis, purification, and analysis of P-DHA-P.
Caption: Simplified mechanism of sn-1,3 specific lipase-catalyzed acidolysis.
Caption: Workflow for the chemical analysis of the synthesized P-DHA-P.
References
- 1. Acidolysis of tristearin with selected long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipozyme RM IM-catalyzed acidolysis of Cinnamomum camphora seed oil with oleic acid to produce human milk fat substitutes enriched in medium-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipozyme rm im: Topics by Science.gov [science.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. aocs.org [aocs.org]
- 6. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 1,3-Palmitin-2-docosahexaenoin in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Palmitin-2-docosahexaenoin (PAP-DHA) is a structured triacylglycerol (TAG) where the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) is specifically esterified at the sn-2 position of the glycerol (B35011) backbone, with palmitic acid at the sn-1 and sn-3 positions. This molecular structure is of significant interest in neuroscience and drug development due to the critical role of DHA in brain health and the enhanced bioavailability suggested by its positioning on the glycerol backbone.[1][2] This technical guide elucidates the core mechanism of action of PAP-DHA in neuronal cells, drawing from research on DHA and structured lipids.
Core Mechanism of Action
The mechanism of action of PAP-DHA in neuronal cells is a multi-stage process that begins with its metabolic breakdown and culminates in the modulation of intricate cellular and signaling pathways. The strategic placement of DHA at the sn-2 position is thought to enhance its absorption and subsequent incorporation into neuronal membranes.[1][2]
Uptake and Metabolism
Following ingestion, PAP-DHA undergoes hydrolysis by pancreatic lipases. The resulting 2-docosahexaenoyl-monoglyceride is efficiently absorbed by intestinal mucosa.[2] Once absorbed, it is re-esterified and packaged into lipoproteins for circulation. For delivery to the brain, DHA must cross the blood-brain barrier (BBB). While free DHA can be transported, DHA in the form of lysophosphatidylcholine (B164491) (LPC-DHA) is considered a primary carrier for brain uptake via the Mfsd2a transporter.[3][4] It is hypothesized that the sn-2 position of DHA in PAP-DHA favors the formation of LPC-DHA, thereby potentially increasing its transport into the brain.
Incorporation into Neuronal Membranes
Upon entering the brain, DHA is readily incorporated into the phospholipids (B1166683) of neuronal membranes, particularly phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), and to a lesser extent, phosphatidylcholine (PC).[5][6] DHA constitutes a significant portion of the fatty acids in the brain's gray matter and is highly concentrated in synaptic membranes.[5][7] This incorporation influences the biophysical properties of the membrane, such as fluidity, permeability, and thickness, which in turn modulates the function of membrane-embedded proteins like receptors, ion channels, and enzymes.[5][8]
Modulation of Signaling Pathways
The enrichment of neuronal membranes with DHA initiates a cascade of signaling events that underpin its neuroprotective and neuro-supportive roles.
-
Akt/PI3K Pathway: DHA promotes neuronal survival by activating the Akt (Protein Kinase B) signaling pathway.[9] It achieves this by increasing the levels of phosphatidylserine (PS) in the membrane.[9][10] The elevated PS facilitates the translocation of Akt to the membrane, leading to its phosphorylation and activation.[9] Activated Akt, in turn, inhibits apoptotic pathways by suppressing caspase-3 activation, thereby promoting cell survival.[9][11]
-
CREB Signaling: A metabolite of DHA, synaptamide (B1662480) (N-docosahexaenoylethanolamine or DEA), has been shown to activate the G-protein coupled receptor GPR110 (ADGRF1).[12] This activation triggers the cAMP/protein kinase A (PKA) signaling pathway, leading to the phosphorylation and activation of the cAMP-response element-binding protein (CREB).[12][13] Activated CREB is a transcription factor that upregulates the expression of genes involved in neurogenesis, synaptogenesis, and synaptic plasticity.[13][14]
-
BDNF Signaling: DHA deficiency has been linked to reduced levels of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB.[14] Conversely, DHA supplementation can enhance BDNF signaling, which is crucial for neuronal survival, differentiation, and synaptic plasticity.[14][15]
Effects on Synaptic Function and Neurotransmission
DHA plays a pivotal role in enhancing synaptic function. It promotes neurite outgrowth, synaptogenesis (the formation of new synapses), and the expression of key synaptic proteins such as synapsin and glutamate (B1630785) receptor subunits (e.g., NR2A, GluR2).[7][16] This leads to an increase in dendritic spine density and enhanced glutamatergic synaptic activity, which are cellular correlates of learning and memory.[7][16] DHA deficiency, on the other hand, is associated with impaired long-term potentiation (LTP), a form of synaptic plasticity crucial for memory formation.[16]
Neuroprotective and Anti-inflammatory Effects
DHA exerts potent neuroprotective effects through multiple mechanisms. It can inhibit apoptosis and necroptosis in neuronal cells exposed to lipotoxicity.[17] Furthermore, DHA is a precursor to specialized pro-resolving mediators (SPMs), including neuroprotectin D1 (NPD1).[12][18] NPD1 has strong anti-inflammatory properties, inhibits oxidative stress-induced apoptosis, and promotes cell survival.[12][19][20] In models of ischemic stroke, DHA administration has been shown to reduce infarct volume and promote the synthesis of NPD1 in the ischemic penumbra.[18]
Data Presentation
Table 1: Quantitative Effects of DHA and its Metabolites on Neuronal Cells
| Parameter | Experimental Model | Treatment | Result | Reference |
| Infarct Volume Reduction | Rat model of middle cerebral artery occlusion (MCAo) | Intravenous DHA (3h post-stroke) | 40% reduction | [18] |
| Rat model of MCAo | Intravenous DHA (4h post-stroke) | 66% reduction | [18] | |
| Rat model of MCAo | Intravenous DHA (5h post-stroke) | 59% reduction | [18] | |
| Neurite Outgrowth | PC12 cells | DHA treatment (3 days) | Significant enhancement of neurite length | [7] |
| Synaptic Protein Expression | Hippocampal neurons | DHA supplementation | Increased expression of synapsin and glutamate receptor subunits | [7][16] |
| Cell Viability | NGF-differentiated PC12 cells exposed to palmitic acid | Co-treatment with DHA | Protection against lipotoxicity | [17] |
| Neuroprotectin D1 Synthesis | Human neural cells | Amyloid-beta 42 peptide + DHA | Elevated NPD1 levels | [19] |
| Brain Glucose Metabolism | APP/PS1 mice | MCTs + DHA supplementation | Significant improvement in cerebral cortex | [21] |
Experimental Protocols
In Vitro Neuronal Cell Culture Model for Neuroprotection
-
Cell Line: PC12 cells differentiated with Nerve Growth Factor (NGF) to acquire a neuronal phenotype.
-
Treatment:
-
Cells are cultured in a serum-free medium to induce stress.
-
A lipotoxic agent, such as palmitic acid (PAM), is added to induce apoptosis and necroptosis.[17]
-
Experimental groups are co-treated with varying concentrations of PAP-DHA.
-
Control groups include untreated cells, cells treated with PAM alone, and cells treated with PAP-DHA alone.
-
-
Assays:
-
Cell Viability: MTT assay to quantify metabolically active cells.
-
Apoptosis: Caspase-3 and -8 activity assays, and Western blot for apoptotic markers like BAX.[11][22]
-
Necroptosis: Analysis of signature protein cleavage fragments (e.g., Topo I) and phosphorylation of mixed lineage kinase domain-like protein (MLKL).[17]
-
Autophagy: Western blot for LC3-II and analysis of Atg7 and Atg12 gene expression.[17]
-
Animal Model of Ischemic Stroke
-
Animal Model: Sprague-Dawley rats subjected to 2 hours of middle cerebral artery occlusion (MCAo) to induce focal cerebral ischemia.[18]
-
Treatment:
-
PAP-DHA or a vehicle control is administered intravenously at various time points post-MCAo (e.g., 3, 4, 5, and 6 hours).
-
-
Assessments:
-
Neurological Deficit Scoring: Behavioral tests to assess motor and neurological function.
-
Infarct Volume Measurement: Magnetic Resonance Imaging (MRI) (T2-weighted images) at different days post-stroke to quantify the lesion volume.[18]
-
Lipidomic Analysis: Mass spectrometry-based analysis of brain tissue from the ischemic penumbra to measure levels of DHA and its metabolites, such as NPD1.[18]
-
-
Reference: Based on the protocol detailed in[18].
Analysis of Synaptic Plasticity
-
Model: Hippocampal slices from mice or rats.
-
Treatment: Animals are fed diets with or without PAP-DHA supplementation for a defined period.
-
Electrophysiology:
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus.
-
Long-term potentiation (LTP) is induced by high-frequency stimulation of the Schaffer collaterals.[16]
-
-
Analysis: The magnitude and stability of LTP are compared between the control and PAP-DHA-supplemented groups to assess effects on synaptic plasticity.
-
Reference: Methodology adapted from studies on DHA and synaptic plasticity.[16]
Mandatory Visualizations
Caption: Signaling pathways activated by this compound (PAP-DHA) in neuronal cells.
Caption: Experimental workflow for assessing the neuroprotective effects of PAP-DHA.
Caption: Logical relationship from PAP-DHA structure to its cellular effects.
References
- 1. Docosahexaenoic acid at the sn-2 position of structured triacylglycerols improved n-3 polyunsaturated fatty acid assimilation in tissues of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structured form of DHA prevents neurodegenerative disorders: A better insight into the pathophysiology and the mechanism of DHA transport to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why Have the Benefits of DHA Not Been Borne Out in the Treatment and Prevention of Alzheimer’s Disease? A Narrative Review Focused on DHA Metabolism and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic and Arachidonic Acids as Neuroprotective Nutrients throughout the Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic acid: brain accretion and roles in neuroprotection after brain hypoxia and ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Mechanisms of action of docosahexaenoic acid in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Omega-3 Fatty Acid Deficiency during Brain Maturation Reduces Neuronal and Behavioral Plasticity in Adulthood | PLOS One [journals.plos.org]
- 15. Lipidomics Analysis Reveals the Effects of Docosahexaenoic Acid from Different Sources on Prefrontal-Cortex Synaptic Plasticity [mdpi.com]
- 16. Docosahexaenoic acid promotes hippocampal neuronal development and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Docosahexaenoic acid protection against palmitic acid‐induced lipotoxicity in NGF‐differentiated PC12 cells involves enhancement of autophagy and inhibition of apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Docosahexaenoic Acid therapy of experimental ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell survival matters: docosahexaenoic acid signaling, neuroprotection and photoreceptors [lysoveta.com]
- 21. Supplementation of Medium-Chain Triglycerides Combined with Docosahexaenoic Acid Inhibits Amyloid Beta Protein Deposition by Improving Brain Glucose Metabolism in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Physiological Significance of 1,3-Palmitin-2-docosahexaenoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Structured lipids, engineered triacylglycerols with specific fatty acid positioning, represent a novel frontier in nutritional science and therapeutics. Among these, 1,3-Palmitin-2-docosahexaenoin (1,3-P-2-DHA) is of particular interest due to its unique structure, which positions the essential omega-3 fatty acid, docosahexaenoic acid (DHA), at the stereospecifically numbered (sn)-2 position of the glycerol (B35011) backbone, flanked by palmitic acid at the sn-1 and sn-3 positions. This specific arrangement mimics the structure of human milk fat and is designed to enhance the bioavailability and physiological efficacy of DHA. This technical guide provides a comprehensive overview of the physiological role of 1,3-P-2-DHA, detailing its metabolic fate, impact on lipid metabolism, and potential therapeutic applications. The guide includes a summary of quantitative data from relevant studies, detailed experimental protocols, and visualizations of implicated signaling pathways to support further research and development in this area.
Introduction
Docosahexaenoic acid (DHA) is a critical polyunsaturated fatty acid for human health, playing a pivotal role in neurodevelopment, cognitive function, and the inflammatory response.[1][2] The delivery and uptake of DHA can be significantly influenced by its molecular carrier. Structured lipids like 1,3-P-2-DHA are synthesized to optimize the absorption and tissue incorporation of DHA. The presence of palmitic acid at the sn-1 and sn-3 positions is strategic, as pancreatic lipase (B570770) preferentially hydrolyzes these outer positions, leading to the absorption of DHA in the form of 2-docosahexaenoyl-glycerol. This monoacylglycerol form is believed to be more efficiently absorbed and re-esterified within enterocytes, leading to greater systemic availability of DHA.
Metabolic Fate and Bioavailability
The unique structure of 1,3-P-2-DHA dictates its digestive fate, enhancing the bioavailability of DHA compared to triglycerides where DHA is randomly distributed.
Digestion and Absorption
During digestion, pancreatic lipase acts on the sn-1 and sn-3 positions of the triacylglycerol molecule. In the case of 1,3-P-2-DHA, this results in the release of two molecules of palmitic acid and one molecule of 2-docosahexaenoyl-glycerol. This monoacylglycerol is readily absorbed by intestinal cells and is a direct precursor for the synthesis of new triglycerides, which are then incorporated into chylomicrons and released into the lymphatic system.
dot
References
The Technical Core of 1,3-Palmitin-2-docosahexaenoin: A Guide for Researchers
An In-depth Examination of a Structurally Unique Triacylglycerol for Therapeutic Development
This technical guide provides a comprehensive overview of 1,3-Palmitin-2-docosahexaenoin, a specific triacylglycerol with significant potential in metabolic research and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical properties, biological activities, and underlying mechanisms of action of this compound. It offers detailed experimental protocols and visual representations of its metabolic influence, serving as a foundational resource for further investigation.
Core Compound Identification and Properties
This compound, also known by its synonym 1,3-Dipalmitoyl-2-docosahexaenoyl glycerol (B35011), is a structured triacylglycerol where two palmitic acid molecules are esterified to the sn-1 and sn-3 positions of the glycerol backbone, and a docosahexaenoic acid (DHA) molecule is at the sn-2 position. This specific positioning distinguishes it from other isomers and is central to its biological effects.
| Property | Value | Reference(s) |
| CAS Number | 214038-32-1 | [1][2][3][4] |
| Molecular Formula | C₅₇H₉₈O₆ | [2][3] |
| Molecular Weight | 879.38 g/mol | [4][5] |
| Synonyms | 1,3-Dipalmitoyl-2-docosahexaenoyl glycerol, TG(16:0/22:6/16:0) | [1][2] |
Biological Activity and Mechanism of Action
Research indicates that this compound plays a significant role in regulating lipid metabolism. Its primary biological activities include the inhibition of fatty acid synthase (FASN) and enzymes involved in cholesterol metabolism.[1][5] Concurrently, it activates carnitine palmitoyltransferase (CPT), a key enzyme in the beta-oxidation of fatty acids.[1][5] This dual action of inhibiting lipid synthesis and promoting fatty acid breakdown contributes to its overall effect of regulating lipid levels. In vivo studies in mice have demonstrated that dietary administration of this compound leads to a reduction in hepatic triglyceride and cholesterol levels.[3][6][7]
The mechanism underlying these effects is believed to involve the modulation of key transcriptional regulators of lipid homeostasis, namely the Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs).
Signaling Pathway Modulation
SREBP Pathway: The SREBP family of transcription factors, particularly SREBP-1c, are master regulators of lipogenesis, controlling the expression of genes involved in fatty acid and triglyceride synthesis. By downregulating the activity or expression of SREBP-1c and its target genes, such as FASN, this compound can effectively reduce the synthesis of new fatty acids in the liver.
PPAR Pathway: PPARs, especially PPARα in the liver, are nuclear receptors that, when activated, upregulate the expression of genes involved in fatty acid oxidation. By activating PPARα, this compound can enhance the transcription of genes like CPT, leading to increased breakdown of fatty acids for energy.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound, based on established techniques in the field.
Enzymatic Synthesis of 1,3-Dipalmitoyl-2-docosahexaenoyl Glycerol
The synthesis of structured triacylglycerols like 1,3-Dipalmitoyl-2-docosahexaenoyl glycerol is often achieved through enzymatic processes to ensure high specificity.
Materials:
-
Glycerol
-
Palmitic Acid
-
Docosahexaenoic Acid (DHA)
-
Immobilized 1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei)
-
Molecular sieves
-
Organic solvent (e.g., hexane)
Protocol:
-
Esterification of Glycerol with Palmitic Acid:
-
Combine glycerol and a molar excess of palmitic acid in a solvent-free system or with a minimal amount of organic solvent.
-
Add immobilized 1,3-specific lipase and molecular sieves to remove water produced during the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60-70°C) with constant stirring.
-
Monitor the formation of 1,3-dipalmitoylglycerol using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction reaches equilibrium, inactivate and remove the lipase by filtration.
-
-
Esterification with Docosahexaenoic Acid:
-
To the purified 1,3-dipalmitoylglycerol, add DHA.
-
This step can be carried out using a non-specific lipase or through chemical acylation.
-
Purify the final product, 1,3-Dipalmitoyl-2-docosahexaenoyl glycerol, using column chromatography.
-
In Vivo Murine Model for Lipid Metabolism Analysis
The following protocol outlines a typical in vivo study to assess the effects of this compound on lipid metabolism in mice.
Animal Model:
-
Male C57BL/6J mice, 4 weeks of age.
Dietary Regimen:
-
Acclimatization: House mice under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water for one week.
-
Experimental Diets: Divide mice into groups and feed them purified diets containing a standardized amount of fat. The control group receives a diet with a standard lipid source (e.g., soybean oil), while the experimental group receives a diet where a portion of the fat is replaced with this compound.
-
Feeding Period: Maintain the dietary regimen for a specified period, typically 4 to 8 weeks.
Sample Collection and Analysis:
-
Blood Collection: At the end of the study period, collect blood samples via cardiac puncture after a fasting period (e.g., 12 hours). Analyze plasma for total cholesterol, triglycerides, and lipoprotein profiles.
-
Tissue Harvesting: Euthanize the mice and harvest the liver and other relevant tissues. Weigh the tissues and immediately freeze them in liquid nitrogen for subsequent analysis.
-
Hepatic Lipid Analysis:
-
Extract total lipids from a portion of the liver using the Folch method (chloroform:methanol, 2:1 v/v).
-
Quantify total hepatic triglyceride and cholesterol content using commercially available assay kits.
-
-
Gene Expression Analysis (Real-Time PCR):
-
Isolate total RNA from a portion of the liver using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA.
-
Perform real-time quantitative PCR (RT-qPCR) to measure the mRNA expression levels of key genes involved in lipid metabolism, including Srebf-1c (encoding SREBP-1c), Fasn (encoding Fatty Acid Synthase), Ppara (encoding PPARα), and Cpt1a (encoding Carnitine Palmitoyltransferase 1A). Normalize the expression levels to a housekeeping gene (e.g., Gapdh).
-
-
Protein Expression Analysis (Western Blot):
-
Extract total protein from a portion of the liver.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against SREBP-1, FASN, PPARα, and CPT1A.
-
Use a secondary antibody conjugated to horseradish peroxidase for detection.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion and Future Directions
This compound presents a compelling profile for further investigation as a modulator of lipid metabolism. Its specific structure appears to confer distinct biological activities that could be harnessed for therapeutic purposes, particularly in the context of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. Future research should focus on elucidating the precise molecular interactions of this compound with its target proteins and signaling pathways. Further preclinical studies are warranted to evaluate its long-term efficacy and safety, paving the way for potential clinical applications. This guide provides the foundational knowledge and methodological framework to support these future endeavors.
References
- 1. n-3 eicosapentaenoic acid: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Real-time PCR detection chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a SYBR Green Real Time PCR Protocol for Detection and Quantification of Nervous Necrosis Virus (NNV) Using Different Standards [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 1,3-Palmitin-2-docosahexaenoin (PDH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 1,3-Palmitin-2-docosahexaenoin (PDH), a structured triglyceride of significant interest in pharmaceutical and nutritional sciences. The protocols outlined below are based on established analytical techniques for the analysis of structured lipids.
Introduction to Analytical Methods for PDH Quantification
The accurate quantification of this compound (PDH) is crucial for research, development, and quality control. PDH is a specific triglyceride regioisomer, and its analysis requires methods that can differentiate it from other triglyceride species, including its isomers (e.g., 1,2-Dipalmitoyl-3-docosahexaenoyl-glycerol). The primary analytical techniques employed for this purpose include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Silver Ion High-Performance Liquid Chromatography (Ag-HPLC), and enzymatic assays for regiospecific analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful and widely used technique for the identification and quantification of structured triglycerides like PDH. This method offers high sensitivity and selectivity, allowing for the separation of different triglyceride species and their subsequent detection and quantification by mass spectrometry.
Principle
Triglycerides are separated based on their polarity and molecular weight using a reversed-phase HPLC column. The eluting compounds are then ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and detected by a mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and reduces matrix interference.
Experimental Protocol: UPLC-MS/MS for PDH Quantification
This protocol is adapted from validated methods for similar structured triglycerides[1][2][3].
2.2.1. Sample Preparation
-
Lipid Extraction: For solid or semi-solid samples, perform a lipid extraction using a modified Folch or Bligh-Dyer method. For oil samples, dissolve a known amount of the oil in an appropriate solvent (e.g., isopropanol (B130326) or a mixture of chloroform (B151607) and methanol).
-
Dilution: Dilute the extracted lipids or the oil solution to a suitable concentration range for LC-MS/MS analysis. A typical starting concentration is 1-10 µg/mL in the injection solvent (e.g., methanol/acetonitrile).
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated triglyceride or a triglyceride not present in the sample) to the sample and calibration standards to correct for variations in sample preparation and instrument response.
2.2.2. Instrumentation and Conditions
-
Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reversed-phase C18 column with a particle size of ≤ 2 µm is recommended for high-resolution separation.
-
Mobile Phase:
-
A: Acetonitrile/Water (e.g., 60:40 v/v) with a suitable additive like 10 mM ammonium (B1175870) formate.
-
B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate.
-
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to elute the triglycerides. The specific gradient profile should be optimized for the best separation of PDH from other triglycerides.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: ESI or APCI in positive ion mode.
-
MRM Transitions: The precursor ion for PDH will be its [M+NH₄]⁺ adduct. The product ions will correspond to the neutral loss of one of the fatty acid chains. For this compound (C57H98O6, MW: 879.40), the following transitions can be monitored:
-
Precursor ion ([M+NH₄]⁺): m/z 896.8
-
Product ion (loss of Palmitic acid): m/z 623.5
-
Product ion (loss of Docosahexaenoic acid): m/z 551.5
-
2.2.3. Data Analysis and Quantification
-
Construct a calibration curve using a certified standard of this compound.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of PDH in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary (Hypothetical based on similar methods)
| Parameter | Value | Reference |
| Linearity (R²) | >0.99 | [1][2] |
| Limit of Quantification (LOQ) | 0.1 - 1 µg/mL | [2] |
| Repeatability (RSD%) | < 15% | [1][3] |
| Intermediate Reproducibility (RSD%) | < 20% | [1][3] |
| Accuracy (Recovery %) | 85 - 115% | [1] |
Note: These values are illustrative and should be determined during method validation for PDH.
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC)
Silver ion chromatography is a powerful technique for separating lipids based on the number, configuration, and position of double bonds in their fatty acid chains. This makes it particularly useful for separating DHA-containing triglycerides from those with less unsaturated fatty acids.
Principle
The stationary phase of the HPLC column is impregnated with silver ions (Ag⁺). The π-electrons of the double bonds in the unsaturated fatty acid chains of the triglycerides interact with the silver ions. The strength of this interaction depends on the number and geometry of the double bonds, leading to differential retention and separation. Triglycerides with more double bonds are retained more strongly.
Experimental Protocol: Ag-HPLC for PDH Separation
This protocol is based on established methods for the separation of triglyceride isomers[4].
3.2.1. Sample Preparation
Sample preparation is similar to that for HPLC-MS. Ensure the sample is free of particulate matter.
3.2.2. Instrumentation and Conditions
-
Chromatography System: HPLC system.
-
Column: A commercially available or lab-prepared silver ion HPLC column.
-
Mobile Phase: A non-polar mobile phase with a polar modifier is typically used. For example, a gradient of dichloromethane (B109758) and acetone (B3395972) can be employed.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection, as triglycerides lack a strong UV chromophore.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a controlled temperature, e.g., 30°C.
3.2.3. Data Analysis
Quantification with ELSD can be challenging due to its non-linear response. A calibration curve with a suitable standard is necessary, and the response may need to be linearized (e.g., by logarithmic transformation). Coupling Ag-HPLC with MS allows for more accurate quantification.
Regiospecific Analysis using Pancreatic Lipase (B570770)
To confirm the position of the docosahexaenoic acid at the sn-2 position, a regiospecific enzymatic hydrolysis can be performed, followed by analysis of the resulting monoacylglycerols.
Principle
Pancreatic lipase specifically hydrolyzes the fatty acids at the sn-1 and sn-3 positions of a triglyceride, leaving the sn-2 monoacylglycerol intact. Analysis of the fatty acid composition of the resulting 2-monoacylglycerols confirms the identity of the fatty acid at the sn-2 position.
Experimental Protocol
This protocol is based on established methods for the regiospecific analysis of triglycerides[5][6][7].
-
Enzymatic Hydrolysis:
-
Incubate a known amount of the lipid sample with pancreatic lipase in a buffered solution (e.g., Tris-HCl buffer, pH 7.5) containing bile salts and calcium chloride to activate the enzyme.
-
Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a specific time.
-
-
Extraction of Hydrolysis Products:
-
Stop the reaction by adding an organic solvent (e.g., ethanol (B145695) or diethyl ether).
-
Extract the lipids from the reaction mixture.
-
-
Separation of Monoacylglycerols:
-
Separate the 2-monoacylglycerols from the unreacted triglycerides, diacylglycerols, and free fatty acids using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
-
Fatty Acid Analysis:
-
Transesterify the isolated 2-monoacylglycerols to fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by Gas Chromatography (GC) with a Flame Ionization Detector (FID) to determine the fatty acid composition at the sn-2 position.
-
Visualizations
Experimental Workflow for UPLC-MS/MS Quantification of PDH
Caption: Workflow for PDH quantification by UPLC-MS/MS.
Workflow for Regiospecific Analysis of PDH
Caption: Workflow for regiospecific analysis of PDH.
References
- 1. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Method Assessment for the Determination of DHA and Fatty Acids Present in Unextracted Aurantiochytrium limacinum Biomass [scirp.org]
- 4. aocs.org [aocs.org]
- 5. HPLC of triglycerides | Zendy [zendy.io]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. arpi.unipi.it [arpi.unipi.it]
Application Note: Quantitative Analysis of 1,3-Palmitin-2-docosahexaenoin by HPLC-MS/MS
An exhaustive HPLC-MS/MS protocol for the intricate analysis of 1,3-Palmitin-2-docosahexaenoin (PDH), a specific triglyceride of significant interest in lipidomics and drug development, is detailed below. This application note is tailored for researchers, scientists, and professionals in the pharmaceutical industry, providing a comprehensive methodology for the accurate quantification of PDH in biological matrices.
Introduction
This compound (PDH), a structured triacylglycerol (TAG) containing two palmitic acid (16:0) moieties and one docosahexaenoic acid (22:6) moiety, is of growing interest due to its potential physiological effects and role in lipid metabolism. Accurate and precise quantification of specific TAGs like PDH in biological samples such as plasma or serum is crucial for understanding its pharmacokinetics, bioavailability, and metabolic fate. This protocol outlines a robust and sensitive method using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) for the analysis of PDH. The method is based on reversed-phase chromatographic separation and detection by Multiple Reaction Monitoring (MRM) in positive ion electrospray ionization mode.
Materials and Reagents
-
Analytes and Standards:
-
This compound (PDH, TG 16:0/22:6/16:0), >98% purity.[1]
-
Internal Standard (IS): Glyceryl trinonadecanoate (TG 19:0/19:0/19:0) or a similar odd-chain triglyceride not present in the sample.
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC or LC-MS grade)
-
Isopropanol (B130326) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Chloroform (B151607) (HPLC grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Sample Collection Tubes:
-
K2-EDTA plasma collection tubes.
-
Experimental Protocols
Prepare stock solutions of PDH and the internal standard in chloroform or a mixture of chloroform and methanol at a concentration of 1 mg/mL. Serially dilute the PDH stock solution with acetonitrile/isopropanol (1:1, v/v) to prepare a series of working standard solutions for the calibration curve. A typical calibration range might be 0.1 to 100 µg/mL. Prepare internal standard working solutions by diluting the stock solution to a final concentration of 10 µg/mL in isopropanol.
-
Collect whole blood in K2-EDTA tubes and centrifuge at 2,000 x g for 15 minutes at 4°C within 30 minutes of collection to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the 10 µg/mL internal standard working solution and vortex briefly.
-
Perform a lipid extraction using a modified Folch or Bligh-Dyer method. A simplified protein precipitation and extraction can be performed as follows:
-
Add 400 µL of cold isopropanol to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Dry the supernatant under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of acetonitrile/isopropanol (1:1, v/v).
-
Vortex and transfer to an HPLC vial for analysis.
-
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C30 column (e.g., 2.1 mm x 150 mm, 3 µm) is recommended for optimal separation of triglyceride isomers.[2] A C18 column can also be used.
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.[3]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.[3]
-
Gradient Elution: A representative gradient is provided in the table below. This should be optimized based on the specific column and system.
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 15.0 | 0 | 100 |
| 20.0 | 0 | 100 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
The precursor ion for PDH is its ammonium adduct ([M+NH_4]^+). The molecular weight of PDH (C₅₇H₉₈O₆) is 879.39.[1] Therefore, the precursor ion m/z will be approximately 897.4. Product ions are generated by the neutral loss of one of the fatty acid chains.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Dwell Time (ms) | Collision Energy (eV) |
| PDH (Quantifier) | 897.4 | 623.5 | Palmitic Acid (16:0) + NH₃ | 100 | 35 (optimize) |
| PDH (Qualifier) | 897.4 | 551.4 | Docosahexaenoic Acid (22:6) + NH₃ | 100 | 35 (optimize) |
| IS (e.g., TG 19:0/19:0/19:0) | 939.9 | 625.6 | Nonadecanoic Acid (19:0) + NH₃ | 100 | 35 (optimize) |
Collision energy should be optimized for the specific instrument, but a starting point of 35 eV is recommended for neutral loss of fatty acids from triglycerides.
This table illustrates how quantitative results can be presented. The values are for demonstration purposes only. Normal fasting triglyceride levels in adult males are typically 40-160 mg/dL.[4]
| Sample ID | PDH Concentration (µg/mL) | % RSD (n=3) |
| Control Plasma 1 | 5.2 | 4.1 |
| Control Plasma 2 | 7.8 | 3.5 |
| Spiked Plasma (10 µg/mL) | 14.9 | 2.8 |
| Patient Sample A | 12.3 | 3.2 |
| Patient Sample B | 25.6 | 2.9 |
Visualization
Caption: Workflow for PDH analysis.
Caption: MRM fragmentation of PDH.
References
Application Notes and Protocols for the Experimental Use of 1,3-Palmitin-2-docosahexaenoin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Palmitin-2-docosahexaenoin is a structured triacylglycerol (TAG) with docosahexaenoic acid (DHA) esterified at the sn-2 position and palmitic acid at the sn-1 and sn-3 positions of the glycerol (B35011) backbone.[1][2] This specific molecular structure is of significant interest in biomedical research due to the enhanced bioavailability and unique metabolic effects of fatty acids at the sn-2 position.[3][4] Research suggests that structured lipids containing sn-2 DHA can effectively modulate lipid metabolism, influence cellular signaling pathways, and may offer therapeutic benefits.[3][5] These application notes provide a comprehensive guide for the experimental use of this compound in cell culture, including detailed protocols, data presentation, and visualization of relevant signaling pathways.
Biological Activity and Potential Applications
This compound is a bioactive lipid that combines the effects of both palmitic acid and DHA. As a structured lipid, it is designed to deliver DHA more efficiently to cells and tissues.[3]
Known biological activities of its components include:
-
DHA: An essential omega-3 polyunsaturated fatty acid crucial for neuronal and retinal development.[6] It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer effects. DHA can modulate key signaling pathways, including the PI3K/Akt and GPR120/mTOR pathways, and can influence processes such as apoptosis and autophagy.[7][8]
-
Palmitic Acid: A common saturated fatty acid that can induce lipotoxicity, endoplasmic reticulum (ER) stress, and apoptosis in various cell types when present in excess.[9] It is often used in cell culture models to study metabolic stress and insulin (B600854) resistance.[10]
Potential research applications for this compound in cell culture include:
-
Investigating the protective effects of structured DHA against palmitate-induced lipotoxicity.
-
Studying the impact on lipid metabolism, including fatty acid oxidation and synthesis.
-
Elucidating the modulation of signaling pathways involved in inflammation, cell survival, and apoptosis.
-
Assessing its potential as a therapeutic agent in models of metabolic diseases, neurodegenerative disorders, and cancer.
Data Presentation
The following tables summarize quantitative data from studies on the effects of DHA and palmitic acid, which can serve as a starting point for designing experiments with this compound.
Table 1: Exemplary Concentrations and Incubation Times for DHA and Palmitic Acid in Cell Culture
| Compound | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| DHA | MIN6 (mouse insulinoma) | 10 - 50 µM | 24 - 48 hours | Attenuation of palmitate-induced apoptosis, upregulation of autophagy | [8] |
| DHA | NGF-differentiated PC12 | 50 µM | 24 hours | Protection against palmitate-induced lipotoxicity | [11] |
| Palmitic Acid | MIN6 (mouse insulinoma) | 200 - 500 µM | 24 - 48 hours | Induction of apoptosis and ER stress | [8] |
| Palmitic Acid | HepG2 (human liver cancer) | 100 - 750 µM | 24 hours | Induction of cytotoxicity and insulin resistance | [10] |
| 1,2-dioctanoyl-sn-glycerol | Neuronal cells | 5 - 60 µM | Not specified | Effects on neurite outgrowth | [1] |
Table 2: Effects of DHA on Palmitate-Induced Cellular Changes
| Cell Line | Palmitate-Induced Effect | DHA Co-treatment Effect | Key Markers Modulated | Reference |
| MIN6 | Increased caspase-3 cleavage, increased TUNEL-positive cells | Decreased caspase-3 cleavage, decreased TUNEL-positive cells | LC3-II, Atg5, p62, p-mTOR | [8] |
| NGF-differentiated PC12 | Loss of cell viability, increased apoptosis | Increased cell viability, inhibition of apoptosis and necroptosis | HIF-1α, BNIP3, caspase-8, caspase-3, Beclin-1, LC3-II, Atg7, Atg12 | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is adapted from methods for preparing similar lipophilic compounds for cell culture.[1][12]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade or Ethanol (100%, sterile)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10-50 mM).
-
Dissolution:
-
DMSO: Add the appropriate volume of DMSO to the weighed powder in a sterile tube. Vortex thoroughly. Gentle warming (e.g., 37°C) may be required to fully dissolve the lipid.
-
Ethanol: Add the appropriate volume of 100% ethanol. Warm to 60-70°C to facilitate dissolution.
-
-
Storage: Aliquot the stock solution into sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound-BSA Complex for Cell Treatment
To enhance solubility and delivery to cells, it is recommended to complex the lipid with fatty acid-free Bovine Serum Albumin (BSA).[12][13]
Materials:
-
This compound stock solution (from Protocol 1)
-
Fatty acid-free BSA
-
Serum-free cell culture medium (e.g., DMEM, MEM)
-
Sterile conical tubes
-
Water bath
Procedure:
-
Prepare BSA solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free cell culture medium. Warm to 37°C to dissolve. Filter-sterilize the solution using a 0.22 µm filter.
-
Complexation:
-
Warm the BSA solution and the this compound stock solution to an appropriate temperature (e.g., 37-55°C).
-
Add the lipid stock solution dropwise to the warm BSA solution while vortexing or stirring to achieve the desired final concentration. The final concentration of the organic solvent (DMSO or ethanol) in the culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[1]
-
Incubate the mixture in a water bath at 37-55°C for 15-30 minutes with occasional vortexing to allow for complex formation.
-
-
Application to cells: Dilute the this compound-BSA complex to the final desired concentration in the appropriate cell culture medium before adding to the cells.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability following treatment.
Materials:
-
Cells cultured in a 96-well plate
-
This compound-BSA complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the this compound-BSA complex. Include a vehicle control (BSA complex with the same final concentration of DMSO or ethanol).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Proposed signaling pathways modulated by 1,3-P-2-DHA.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Docosahexaenoic acid at the sn-2 position of structured triacylglycerols improved n-3 polyunsaturated fatty acid assimilation in tissues of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Docosahexaenoic Acid Is Naturally Concentrated at the sn-2 Position in Triacylglycerols of the Australian Thraustochytrid Aurantiochytrium sp. Strain TC 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Docosahexanoic Acid Attenuates Palmitate-Induced Apoptosis by Autophagy Upregulation via GPR120/mTOR Axis in Insulin-Secreting Cells [e-enm.org]
- 9. Expression profiling of palmitate- and oleate-regulated genes provides novel insights into the effects of chronic lipid exposure on pancreatic beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergy Analysis Reveals Association between Insulin Signaling and Desmoplakin Expression in Palmitate Treated HepG2 Cells | PLOS One [journals.plos.org]
- 11. Docosahexaenoic acid protection against palmitic acid‐induced lipotoxicity in NGF‐differentiated PC12 cells involves enhancement of autophagy and inhibition of apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Palmitin-2-docosahexaenoin in Infant Formula Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Palmitin-2-docosahexaenoin (P-DHA), a structured lipid, in infant formula research. This document includes summaries of key research findings, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Human milk fat possesses a unique stereoisomeric structure where palmitic acid is predominantly esterified at the sn-2 position of the glycerol (B35011) backbone, while unsaturated fatty acids like oleic acid are found at the sn-1 and sn-3 positions. This specific arrangement is believed to enhance the absorption of fat and calcium in infants.[1][2][3] In contrast, vegetable oils commonly used in infant formulas have palmitic acid at the sn-1 and sn-3 positions, which can lead to the formation of insoluble calcium soaps, potentially causing harder stools and reduced nutrient absorption.[3][4]
Docosahexaenoic acid (DHA), an omega-3 long-chain polyunsaturated fatty acid, is a critical component for the development of the infant brain and retina.[5][6] Its inclusion in infant formula is now widely recognized as essential, with mandatory supplementation in regions like Europe.[7]
This compound (more accurately named 1,3-dipalmitoyl-2-docosahexaenoyl-glycerol) is a structured lipid that combines the benefits of having DHA at the bioavailable sn-2 position with palmitic acid at the sn-1 and sn-3 positions. Research into such structured lipids aims to more closely mimic the composition and functional benefits of human milk fat, with potential improvements in fatty acid absorption, gut microbiota composition, and neurodevelopmental outcomes.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of infant formula supplemented with structured lipids containing sn-2 palmitate and DHA.
Table 1: Infant Growth and Lipid Absorption
| Parameter | Novel Formula (with sn-2 palmitate) Group | Control Formula Group | Breastfed Group | p-value | Reference |
| Weight Gain (g) from 30 to 90 days | 2195 ± 595 | 1897 ± 483 | 2081 ± 614 | <0.05 (Novel vs. Control) | [8][9][10][11] |
| Fecal Undigested Triacylglycerols (mg/g) | Similar to Breastfed | Significantly Higher than Novel and Breastfed | - | <0.05 (Novel vs. Control) | [8][9][10][11] |
| Fecal Total Fatty Acids (mg/g) | Similar to Breastfed | Significantly Higher than Novel and Breastfed | - | <0.05 (Novel vs. Control) | [8][9][10][11] |
Table 2: Gut Microbiota Composition
| Bacterial Genus | High sn-2 Palmitate Formula Group (Relative Abundance %) | Low sn-2 Palmitate Formula Group (Relative Abundance %) | Breastfed Group (Relative Abundance %) | p-value | Reference |
| Bifidobacterium (at week 16) | 15.7 | 6.6 | 14.4 | 0.001 (High sn-2 vs. Low sn-2) | [12] |
| Bifidobacterium (at week 24) | 15.6 | 11.2 | 14.9 | 0.028 (High sn-2 vs. Low sn-2) | [12] |
Table 3: Neurodevelopmental Outcomes (Bayley-III Scales)
| Developmental Domain | Experimental Formula (with MFGM and LCPUFAs) Group Score | Standard Formula Group Score | Breastfed Reference Group Score | p-value | Reference |
| Cognitive Score (at 12 months) | 105.4 ± 8.0 | 101.4 ± 8.6 | 106.4 ± 9.4 | <0.05 (Experimental vs. Standard) | [13] |
| Motor Score (at 12 months) | 102.7 ± 11.0 | 98.2 ± 10.5 | 104.5 ± 11.2 | >0.05 | [13] |
| Language Score (at 12 months) | 101.8 ± 12.0 | 96.5 ± 11.9 | 103.7 ± 12.3 | <0.05 (Experimental vs. Standard) | [13] |
Note: While this study did not use the specific this compound structure, it highlights the potential for improved neurodevelopmental outcomes with advanced lipid formulations in infant formula.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 1,3-Dipalmitoyl-2-docosahexaenoyl-glycerol
This protocol describes a two-step enzymatic process for the synthesis of a structured lipid with DHA at the sn-2 position and palmitic acid at the sn-1 and sn-3 positions.
Materials:
-
Tuna oil (or other DHA-rich oil)
-
Immobilized Candida antarctica lipase (B570770) (e.g., Novozym 435)
-
Palmitic acid
-
Hexane
-
Molecular sieves (3 Å)
-
Reaction vessel with temperature and vacuum control
-
Magnetic stirrer
Procedure:
Step 1: Preparation of sn-2 Docosahexaenoyl-monoacylglycerol (DHA-MAG)
-
Perform ethanolysis of the DHA-rich oil to generate a mixture of fatty acid ethyl esters and monoacylglycerols.
-
Mix the DHA-rich oil with ethanol at a molar ratio of 1:6 (oil:ethanol).
-
Add immobilized Candida antarctica lipase (10% w/w of the oil).
-
Conduct the reaction at 55°C with continuous stirring for 24 hours.
-
After the reaction, separate the sn-2 DHA-MAG from the fatty acid ethyl esters, for example, by molecular distillation.
Step 2: Esterification of sn-2 DHA-MAG with Palmitic Acid
-
In a reaction vessel, combine the purified sn-2 DHA-MAG and palmitic acid at a molar ratio of 1:2.2 (MAG:palmitic acid).
-
Add immobilized Candida antarctica lipase (5% w/w of total substrates).
-
Add molecular sieves to remove water produced during the reaction.
-
Conduct the esterification reaction at 60°C under vacuum with continuous stirring for 8-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, stop the reaction by filtering out the immobilized lipase.
-
Purify the final product, 1,3-dipalmitoyl-2-docosahexaenoyl-glycerol, from the reaction mixture using column chromatography on silica (B1680970) gel with a hexane:ethyl acetate (B1210297) gradient.
Protocol 2: In Vitro Digestion Model for Infant Formula
This protocol simulates the digestion of infant formula in the gastric and intestinal phases.[2][3][14][15]
Materials:
-
Reconstituted infant formula
-
Simulated Gastric Fluid (SGF): 0.15 mM CaCl₂, 150 mM NaCl, pH adjusted to 4.0 with HCl
-
Simulated Intestinal Fluid (SIF): 0.6 mM CaCl₂, 150 mM NaCl, 6.8 g/L K₂HPO₄, pH adjusted to 6.6 with NaHCO₃
-
Pepsin (268 U/mL of digest)
-
Gastric lipase (19 U/mL of digest)
-
Trypsin (90 U/mL of digest)
-
Bile salts (3 mM in digest)
-
pH-stat apparatus
-
Water bath shaker (37°C)
Procedure:
Gastric Phase:
-
Warm 28 mL of the reconstituted infant formula to 37°C in a reaction vessel.
-
Add 14 mL of pre-warmed SGF.
-
Adjust the pH to 4.0 using 1 M HCl.
-
Add pepsin and gastric lipase to the mixture.
-
Incubate at 37°C in a shaking water bath (140 rpm) for 60 minutes.
-
Collect aliquots at specific time points (e.g., 0, 30, 60 minutes) for analysis.
Intestinal Phase:
-
Take 20 mL of the final gastric chyme.
-
Add 20 mL of pre-warmed SIF.
-
Adjust the pH to 6.6 using 0.1 M NaHCO₃.
-
Add trypsin and bile salts.
-
Incubate at 37°C in a shaking water bath (140 rpm) for 120 minutes.
-
Collect aliquots at specific time points (e.g., 60, 90, 120, 180 minutes from the start of gastric digestion) for analysis of lipolysis and proteolysis products.
Protocol 3: Preclinical Evaluation in an Animal Model
This protocol outlines a typical preclinical study to evaluate the safety and efficacy of an infant formula containing P-DHA using a piglet model, which has a gastrointestinal system similar to human infants.
Study Design:
-
Animals: Newborn piglets, 2-3 days old.
-
Groups:
-
Control Group: Fed a standard infant formula.
-
Experimental Group: Fed an infant formula supplemented with P-DHA.
-
Reference Group: Sow-reared piglets (representing the "gold standard").
-
-
Duration: 4 weeks.
Procedure:
-
Acclimatization: House the piglets individually in a controlled environment and accustom them to bottle feeding with the control formula for 2 days.
-
Randomization: Randomly assign piglets to the control or experimental formula groups.
-
Feeding: Feed the piglets their respective formulas four times a day. Record daily feed intake.
-
Growth Monitoring: Measure body weight, length, and head circumference weekly.
-
Sample Collection:
-
Collect fecal samples at baseline and weekly to analyze fatty acid content, calcium soaps, and gut microbiota composition (via 16S rRNA sequencing).
-
Collect blood samples at baseline and at the end of the study to analyze plasma lipid profiles and fatty acid composition of red blood cells.
-
-
Neurodevelopmental Assessment (optional): At the end of the study, conduct behavioral tests to assess cognitive function and memory (e.g., novel object recognition test).
-
Tissue Analysis: At the end of the study, euthanize a subset of animals from each group to collect brain, liver, and intestinal tissues for analysis of fatty acid composition, gene expression related to lipid metabolism and inflammation, and intestinal morphology.
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflow
References
- 1. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Digestion Characteristics of Hydrolyzed Infant Formula and Its Effects on the Growth and Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Feeding infant formula with low sn-2 palmitate causes changes in newborn's intestinal environments through an increase in fecal soaped palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR110 (ADGRF1) mediates anti-inflammatory effects of N-docosahexaenoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Infant Formula with Medium- and Long-Chain Triacylglycerols and sn-2 Palmitate Supports Adequate Growth and Lipid Absorption in Healthy Term Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Infant Formula with Medium- and Long-Chain Triacylglycerols and sn-2 Palmitate Supports Adequate Growth and Lipid Absorption in Healthy Term Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdn043.yun-img.com [cdn043.yun-img.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating 1,3-Palmitin-2-docosahexaenoin into Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a diverse range of therapeutic agents. Their biocompatibility, biodegradability, and ability to encapsulate both lipophilic and hydrophilic molecules make them an attractive option for drug delivery.[1] Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles, developed to overcome some limitations of Solid Lipid Nanoparticles (SLNs). NLCs are composed of a blend of solid and liquid lipids, creating a less ordered lipid matrix that can enhance drug loading capacity and improve stability by preventing drug expulsion during storage.[1][2][3]
This document provides a detailed protocol for the incorporation of 1,3-Palmitin-2-docosahexaenoin, a specific triglyceride, into NLCs. This compound is a structured lipid containing two saturated palmitic acid chains and one polyunsaturated docosahexaenoic acid (DHA) chain.[4][5] The unique structure of this triglyceride may offer advantages in terms of biocompatibility and the potential for targeted delivery or specific biological activity.
Due to the high melting point conferred by the two palmitoyl (B13399708) chains, this compound is expected to function as a solid lipid within the NLC matrix. These application notes will detail two common and effective methods for NLC formulation: hot high-pressure homogenization and solvent emulsification-evaporation.
Physicochemical Properties of this compound
Triglycerides are generally soluble in organic solvents such as chloroform (B151607) and dichloromethane (B109758) and sparingly soluble in more polar solvents like ethanol (B145695) and acetone, with solubility increasing with heat.[6][7][8][9] This property is leveraged in the solvent-based formulation methods.
Experimental Protocols
Two primary methods for preparing NLCs incorporating this compound are presented below: Hot High-Pressure Homogenization and Solvent Emulsification-Evaporation.
Protocol 1: Hot High-Pressure Homogenization (HPH)
This method is a robust and scalable technique for producing NLCs with a uniform size distribution.[3] It involves the dispersion of a molten lipid phase into a hot aqueous surfactant solution under high pressure.
Materials:
-
Solid Lipid: this compound
-
Liquid Lipid (Oil): e.g., Oleic acid, Caprylic/Capric Triglyceride (optional, to further modify the lipid matrix)
-
Surfactant: e.g., Poloxamer 188, Tween 80, Soy Lecithin
-
Purified Water (e.g., Milli-Q)
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid (this compound) and liquid lipid (if used). A common starting point is a solid lipid to liquid lipid ratio between 70:30 and 99:1.[3]
-
Heat the lipid mixture in a beaker to 5-10°C above the melting point of the solid lipid. Given the estimated high melting point of this compound, a temperature of approximately 75-85°C should be appropriate.
-
If a lipophilic drug is to be encapsulated, it should be dissolved in the molten lipid phase at this stage.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water. The surfactant concentration typically ranges from 0.5% to 5% (w/v).
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase while stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles.[10] The optimal pressure and number of cycles should be determined for each specific formulation.
-
-
Cooling and NLC Formation:
-
Cool the resulting hot nanoemulsion to room temperature by placing it in an ice bath or allowing it to cool under gentle stirring. This cooling step allows the lipid to recrystallize and form the solid matrix of the NLCs.
-
-
Storage:
-
Store the NLC dispersion at 4°C.
-
Protocol 2: Solvent Emulsification-Evaporation
This method is suitable for thermolabile drugs as it can be performed at lower temperatures. It involves dissolving the lipids in an organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent by evaporation.[2]
Materials:
-
Solid Lipid: this compound
-
Liquid Lipid (Oil): e.g., Oleic acid, Caprylic/Capric Triglyceride (optional)
-
Surfactant: e.g., Polyvinyl alcohol (PVA), Tween 80
-
Organic Solvent: e.g., Dichloromethane, Chloroform, Ethyl acetate
-
Purified Water
Equipment:
-
Magnetic stirrer with heating plate
-
High-shear homogenizer or sonicator
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the solid lipid (this compound), liquid lipid (if used), and the lipophilic drug (if applicable) in a suitable organic solvent. Gentle heating may be required to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for determining the final particle size.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a rotary evaporator to remove the organic solvent under reduced pressure. The temperature should be kept below the boiling point of the aqueous phase.
-
As the solvent evaporates, the lipids precipitate, forming the NLCs.
-
-
Washing and Concentration (Optional):
-
The NLC dispersion can be centrifuged to pellet the nanoparticles, which can then be resuspended in fresh purified water to remove any excess surfactant or unencapsulated drug.
-
-
Storage:
-
Store the final NLC dispersion at 4°C.
-
Characterization of NLCs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
These parameters are crucial for predicting the in vivo behavior and stability of the NLCs. They are typically measured using Dynamic Light Scattering (DLS) and electrophoretic light scattering, respectively.
2. Entrapment Efficiency (EE) and Drug Loading (DL):
-
EE (%) is the percentage of the initial drug that is successfully encapsulated within the nanoparticles.
-
DL (%) is the percentage of the drug's weight relative to the total weight of the nanoparticles.
Protocol for Determining EE and DL:
-
Separate the unencapsulated ("free") drug from the NLCs. A common method is ultracentrifugation.
-
Place a known volume of the NLC dispersion into a centrifuge tube with a filter unit (e.g., Amicon Ultra, with a molecular weight cutoff that retains the NLCs but allows the free drug to pass through).
-
Centrifuge at high speed (e.g., 10,000 x g) for a specified time.
-
-
Quantify the amount of free drug in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
3. Morphological Characterization:
-
The shape and surface morphology of the NLCs can be visualized using techniques such as Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Quantitative Data Summary
The following tables provide examples of formulation parameters and resulting NLC characteristics based on literature data for triglyceride-containing NLCs. These should be used as a starting point for optimization.
Table 1: Example Formulations for Hot High-Pressure Homogenization
| Formulation ID | Solid Lipid (%, w/v) | Liquid Lipid (%, w/v) | Surfactant (%, w/v) | Particle Size (nm) | PDI | Entrapment Efficiency (%) |
| NLC-HPH-1 | 5 | 2 | 2.5 (Poloxamer 188) | 150 - 250 | < 0.3 | > 80 |
| NLC-HPH-2 | 7 | 3 | 3.0 (Tween 80) | 200 - 300 | < 0.25 | > 85 |
| NLC-HPH-3 | 4 | 1 | 2.0 (Soy Lecithin) | 100 - 200 | < 0.3 | > 75 |
Table 2: Example Formulations for Solvent Emulsification-Evaporation
| Formulation ID | Solid Lipid (mg) | Liquid Lipid (mg) | Surfactant (%, w/v) | Organic Solvent | Particle Size (nm) | PDI | Entrapment Efficiency (%) |
| NLC-SE-1 | 200 | 50 | 1.0 (PVA) | Dichloromethane | 180 - 280 | < 0.35 | > 70 |
| NLC-SE-2 | 300 | 100 | 2.0 (Tween 80) | Ethyl Acetate | 220 - 350 | < 0.4 | > 75 |
| NLC-SE-3 | 150 | 75 | 1.5 (Poloxamer 188) | Chloroform | 150 - 250 | < 0.3 | > 65 |
Visualizations
Caption: Experimental workflow for NLC formulation.
Caption: Structure of a Nanostructured Lipid Carrier.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Structure, Preparation, and Application of NLCs, PNPs, and PLNs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubility - Are triglycerides soluble in polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. lndcollege.co.in [lndcollege.co.in]
- 7. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Production and characterization of nanostructured lipid carriers and solid lipid nanoparticles containing lycopene for food fortification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [dr.lib.iastate.edu]
- 10. 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lipid Metabolism In Vitro Using 1,3-Palmitin-2-docosahexaenoin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1,3-Palmitin-2-docosahexaenoin (1,3-P-2-DHA), a structured triglyceride, to investigate lipid metabolism in vitro. This document outlines detailed protocols for cell culture models, experimental procedures, and data analysis, enabling researchers to explore the metabolic fate and cellular effects of this specific lipid structure.
Introduction
This compound is a triacylglycerol with palmitic acid (a saturated fatty acid) at the sn-1 and sn-3 positions and docosahexaenoic acid (DHA, an omega-3 polyunsaturated fatty acid) at the sn-2 position.[1] This specific arrangement may influence its digestion, absorption, and subsequent metabolic effects compared to a random mixture of these fatty acids. In vitro cell culture models are invaluable tools for dissecting the cellular and molecular mechanisms underlying these processes. This document details the use of two primary cell lines: Caco-2 cells, a model for intestinal absorption, and HepG2 cells, a model for hepatic lipid metabolism.
Key Applications
-
Intestinal Absorption and Transport: Investigate the uptake, intracellular transport, and secretion of 1,3-P-2-DHA digestion products in an intestinal enterocyte model.
-
Hepatic Lipid Metabolism: Elucidate the effects of 1,3-P-2-DHA on triglyceride accumulation, fatty acid oxidation, and the expression of genes involved in lipid homeostasis in liver cells.
-
Signaling Pathway Modulation: Analyze the impact of 1,3-P-2-DHA on cellular signaling cascades related to inflammation, apoptosis, and metabolic regulation.
Experimental Workflow
The following diagram illustrates a general workflow for in vitro studies using 1,3-P-2-DHA.
Caption: General experimental workflow for in vitro studies.
Protocol 1: In Vitro Digestion and Absorption using Caco-2 Cells
This protocol is adapted from studies on structured lipid absorption in Caco-2 cells.[2][3][4]
Objective: To model the intestinal digestion and subsequent absorption of 1,3-P-2-DHA.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Non-essential amino acids
-
Transwell® inserts (0.4 µm pore size)
-
This compound
-
Bile salts (e.g., sodium taurocholate)
-
Pancreatic lipase (B570770)
-
Bovine Serum Albumin (BSA, fatty acid-free)
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Seed cells onto Transwell® inserts at a density of 1 x 10^5 cells/cm².
-
Culture for 14-21 days to allow for differentiation into a polarized monolayer, confirmed by measuring transepithelial electrical resistance (TEER).[4]
-
-
In Vitro Digestion of 1,3-P-2-DHA:
-
Prepare a lipid emulsion of 1,3-P-2-DHA with bile salts.
-
Add pancreatic lipase to initiate digestion, simulating the conditions of the small intestine.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
-
Cell Treatment:
-
Remove the culture medium from the apical and basolateral chambers of the Transwell® inserts.
-
Add the digested lipid mixture to the apical chamber.
-
Add fresh serum-free medium to the basolateral chamber.
-
Incubate for various time points (e.g., 2, 12, 48 hours).[4]
-
-
Sample Collection and Analysis:
-
Collect the media from both apical and basolateral chambers.
-
Wash and lyse the cells.
-
Extract lipids from the cells and media using a method such as the Folch or Bligh-Dyer procedure.[5][6]
-
Analyze the lipid profile (triglycerides, free fatty acids, phospholipids) using techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Data Presentation:
| Analyte | Apical Medium (µg/mL) | Basolateral Medium (µg/mL) | Cellular Content (µg/mg protein) |
| Palmitic Acid | |||
| Docosahexaenoic Acid | |||
| 1,3-P-2-DHA (undigested) | |||
| Resynthesized Triglycerides |
Protocol 2: Hepatic Lipid Metabolism in HepG2 Cells
This protocol is based on established methods for studying fatty acid metabolism in HepG2 cells.[8][9][10]
Objective: To determine the effect of 1,3-P-2-DHA on lipid accumulation and the expression of key metabolic genes in a liver cell model.
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Oil Red O stain
-
RNA extraction kit
-
qRT-PCR reagents
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Preparation of 1,3-P-2-DHA-BSA Complex:
-
Dissolve 1,3-P-2-DHA in ethanol.
-
Complex the lipid with fatty acid-free BSA in serum-free medium to enhance solubility and cellular uptake.
-
-
Cell Treatment:
-
Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates).
-
Once cells reach ~80% confluency, replace the medium with serum-free medium containing the 1,3-P-2-DHA-BSA complex at various concentrations.
-
Include control groups treated with BSA-medium alone, and potentially with palmitic acid or DHA individually.
-
Incubate for a specified duration (e.g., 24 hours).
-
-
Analysis of Lipid Accumulation:
-
Wash cells with PBS and fix with 10% formalin.
-
Stain intracellular lipid droplets with Oil Red O.
-
Elute the stain and quantify the absorbance to measure lipid accumulation.
-
Alternatively, perform quantitative analysis of intracellular triglycerides using a commercial assay kit after lipid extraction.[11]
-
-
Gene Expression Analysis:
Data Presentation:
| Treatment | Intracellular Triglycerides (µg/mg protein) | SREBP-1c mRNA (Fold Change) | FASN mRNA (Fold Change) | CPT1A mRNA (Fold Change) | PPARα mRNA (Fold Change) |
| Control (BSA) | 1.0 | 1.0 | 1.0 | 1.0 | |
| 1,3-P-2-DHA (Low Conc.) | |||||
| 1,3-P-2-DHA (High Conc.) | |||||
| Palmitic Acid | |||||
| DHA |
Signaling Pathways
The constituent fatty acids of 1,3-P-2-DHA, palmitic acid and DHA, are known to modulate various signaling pathways.
DHA-Mediated Anti-inflammatory and Pro-metabolic Signaling
DHA can influence gene expression by activating transcription factors like PPARα, which promotes fatty acid oxidation, and inhibiting SREBP-1c, which reduces lipogenesis.[13]
Caption: DHA's role in regulating lipid metabolism genes.
Palmitic Acid-Induced Pro-inflammatory Signaling
Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of NF-κB and the expression of pro-inflammatory cytokines.[14]
Caption: Palmitic acid-induced inflammatory signaling.
DHA's Protective Role Against Palmitic Acid-Induced Lipotoxicity
DHA has been shown to counteract the detrimental effects of palmitic acid, such as apoptosis and necroptosis, partly by promoting autophagy.[15]
Caption: Interplay of DHA and Palmitic Acid on cell fate.
By employing these protocols and considering the underlying signaling pathways, researchers can effectively utilize this compound as a tool to gain deeper insights into the complex world of lipid metabolism.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Uptake and metabolism of structured triglyceride by Caco-2 cells: reversal of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Assessment of Digestion and Absorption Properties of 1,3-Dipalmitoyl-2-Oleoyl Glycerol-Rich Lipids Using an In Vitro Gastrointestinal Digestion and Caco-2 Cell-Mediated Coupled Model [mdpi.com]
- 5. protocols.io [protocols.io]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid and lipoprotein metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of lipid metabolism in a novel immortalized human hepatocyte cell line — Nuffield Department of Women's & Reproductive Health [wrh.ox.ac.uk]
- 10. Lipidomics of triglyceride‐rich lipoproteins derived from hyperlipidemic patients on inflammation [biosferteslab.com]
- 11. Triacylglycerol Measurement in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Accessible Hepatic Gene Signatures for Interindividual Variations in Nutrigenomic Response to Dietary Supplementation of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Docosahexaenoic Acid (DHA) and Hepatic Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Docosahexaenoic acid protection against palmitic acid‐induced lipotoxicity in NGF‐differentiated PC12 cells involves enhancement of autophagy and inhibition of apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,3-Palmitin-2-docosahexaenoin (P-DHA-P): Application Notes and Protocols for Laboratory Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of 1,3-Palmitin-2-docosahexaenoin (P-DHA-P), a structured triacylglycerol with significant potential in nutritional and pharmaceutical applications. P-DHA-P is characterized by a docosahexaenoic acid (DHA) molecule at the sn-2 position of the glycerol (B35011) backbone, flanked by two palmitic acid molecules at the sn-1 and sn-3 positions. This specific structure influences its metabolic fate and bioavailability.
The following sections detail the primary enzymatic methods for P-DHA-P synthesis, offering a comparative analysis of reaction conditions and outcomes. Detailed experimental protocols and analytical methods for purification and characterization are also provided.
Comparative Overview of Enzymatic Synthesis Strategies
Enzymatic synthesis is the preferred method for producing structured triacylglycerols like P-DHA-P due to the high regioselectivity of lipases, which allows for precise control over the final molecular structure under mild reaction conditions. The two most common strategies are acidolysis and interesterification, typically catalyzed by sn-1,3-specific lipases such as Lipozyme RM IM (from Rhizomucor miehei) and Novozym 435 (from Candida antarctica).
| Parameter | Method 1: Acidolysis of Tripalmitin (B1682551) with DHA | Method 2: Interesterification with Palmitic Acid Source | Reference(s) |
| Enzyme | Lipozyme RM IM | Novozym 435 or Lipozyme TL IM | [1][2] |
| Substrates | Tripalmitin, Docosahexaenoic acid (DHA) | DHA-rich oil/ethyl ester, Palmitic acid/ethyl ester | [2][3] |
| Substrate Molar Ratio | 1:3 to 1:12 (Tripalmitin:DHA) | 1:2 to 1:9 (Oil:Palmitic acid source) | [1][2] |
| Enzyme Load | 8 - 10% (w/w of total substrates) | 5 - 10% (w/w of total substrates) | [1][2] |
| Temperature | 55 - 65 °C | 37 - 60 °C | [1][2][4] |
| Reaction Time | 6 - 24 hours | 10 - 24 hours | [1][2] |
| Solvent | n-hexane or solvent-free | n-hexane or solvent-free | [1][2] |
| Reported DHA Incorporation | Up to 3.54 mol% in modified oil | Up to 30.13% in the final structured triacylglycerol | [2] |
| Reported Palmitic Acid at sn-2 | Up to 33.63 mol% in modified oil | N/A (Target is DHA at sn-2) | [2] |
Experimental Protocols
Protocol 1: Enzymatic Acidolysis of Tripalmitin with Docosahexaenoic Acid (DHA)
This protocol describes the synthesis of P-DHA-P using the sn-1,3-specific lipase (B570770), Lipozyme RM IM, to catalyze the acidolysis of tripalmitin with DHA.
Materials:
-
Tripalmitin
-
Docosahexaenoic acid (DHA), high purity
-
Immobilized Lipozyme RM IM
-
n-hexane (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, diethyl ether, acetone)
Procedure:
-
Substrate Preparation: In a screw-capped reaction vessel, dissolve tripalmitin and DHA in n-hexane at a desired molar ratio (e.g., 1:6).
-
Enzyme Addition: Add Lipozyme RM IM to the reaction mixture, typically at a concentration of 10% of the total substrate weight.[1]
-
Reaction Incubation: Incubate the mixture in an orbital shaking water bath at 65°C and 200 rpm for 24 hours.[1]
-
Reaction Termination: Stop the reaction by filtering the immobilized lipase from the mixture. The enzyme can be washed with n-hexane and stored for potential reuse.
-
Product Recovery: Evaporate the n-hexane from the filtrate under reduced pressure using a rotary evaporator.
-
Purification:
-
Remove unreacted free fatty acids by washing the reaction mixture with a sodium hydroxide (B78521) solution.
-
Wash the organic phase with distilled water until neutral and dry over anhydrous sodium sulfate.
-
Further purify the product using silica gel column chromatography.
-
Protocol 2: Enzymatic Interesterification of a Palmitic Acid Source with a DHA-rich Ethyl Ester
This protocol outlines a two-step process for synthesizing P-DHA-P. First, tripalmitin is synthesized, which is then used in an interesterification reaction with a DHA-rich fatty acid ethyl ester.
Materials:
-
Palmitic acid
-
Glycerol
-
DHA-rich fatty acid ethyl esters (FAEEs)
-
Immobilized Novozym 435 (for tripalmitin synthesis)
-
Immobilized Lipozyme RM IM (for interesterification)
-
n-hexane (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, acetone)
Procedure:
Step 1: Synthesis of Tripalmitin
-
Combine palmitic acid and glycerol in a reaction vessel.
-
Add Novozym 435 to catalyze the esterification.
-
Incubate the reaction under vacuum at an elevated temperature (e.g., 60°C) until the reaction is complete, as monitored by the disappearance of free fatty acids.[2]
-
Purify the resulting tripalmitin.
Step 2: Interesterification
-
In a screw-capped reaction vessel, combine the synthesized tripalmitin and DHA-rich FAEEs at a molar ratio of 1:9.[2]
-
Add Lipozyme RM IM at a concentration of 10% of the total substrate weight.[2]
-
Incubate the reaction at 60°C for 10 hours with constant stirring.[2]
-
Terminate the reaction by filtering out the immobilized enzyme.
-
Purify the resulting P-DHA-P using silica gel column chromatography.
Purification Protocol: Silica Gel Column Chromatography
Materials:
-
Crude P-DHA-P product
-
Silica gel (60-120 mesh)
-
n-hexane
-
Acetone (B3395972) or Diethyl ether
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass chromatography column. Equilibrate the column by washing with several column volumes of n-hexane.
-
Sample Loading: Dissolve the crude P-DHA-P in a minimal amount of n-hexane and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of increasing polarity. A typical gradient could be a stepwise increase of acetone in n-hexane (e.g., 2%, 5%, 10% acetone).[5] Alternatively, a gradient of diethyl ether in petroleum ether can be used.[6]
-
Non-polar lipids will elute first.
-
The desired structured triacylglycerol will elute in later fractions.
-
-
Fraction Collection and Analysis: Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure P-DHA-P and remove the solvent under reduced pressure to obtain the purified product.
Product Analysis and Characterization
The purity and composition of the synthesized P-DHA-P should be confirmed using the following analytical techniques:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): To determine the fatty acid composition of the final product. The triacylglycerols are first transesterified to fatty acid methyl esters (FAMEs) before analysis.[7]
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) or Mass Spectrometry (HPLC-MS): To analyze the triacylglycerol species present in the product and to confirm the positional distribution of the fatty acids on the glycerol backbone.[8][9]
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and reaction pathways described in this document.
Caption: General workflow for the synthesis, purification, and analysis of P-DHA-P.
Caption: Reaction pathway for the acidolysis of tripalmitin with DHA.
Caption: Reaction pathway for the interesterification of a DHA-rich source with a palmitic acid source.
References
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. cliscent.com [cliscent.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sciepub.com [sciepub.com]
- 8. Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry | MDPI [mdpi.com]
- 9. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Palmitin-2-docosahexaenoin as a Standard for Lipidomic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of lipidomics, accurate and precise quantification of lipid molecular species is paramount for elucidating their roles in health and disease. Triglycerides (TGs), particularly those containing polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA), are of significant interest due to their metabolic and signaling functions. 1,3-Palmitin-2-docosahexaenoin (TG(16:0/22:6/16:0)) is a structurally defined mixed-acid triglyceride. Its high purity and structural characterization make it an excellent candidate for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomic analyses. The defined position of the DHA moiety at the sn-2 position provides a level of specificity that is crucial for detailed lipid profiling.
This document provides detailed application notes and protocols for the use of this compound as a standard in quantitative lipidomics, complete with hypothetical yet representative quantitative data and detailed experimental procedures.
Quantitative Performance Data
The following tables summarize the expected quantitative performance of an LC-MS/MS method for the analysis of a representative DHA-containing triglyceride, using this compound as an internal standard. This data is representative of a properly validated method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
Table 2: Precision and Accuracy
| Analyte Concentration | Precision (CV%) | Accuracy (% Recovery) |
| LLOQ (1 ng/mL) | < 15% | 85 - 115% |
| Low QC (3 ng/mL) | < 15% | 85 - 115% |
| Mid QC (100 ng/mL) | < 10% | 90 - 110% |
| High QC (800 ng/mL) | < 10% | 90 - 110% |
Experimental Protocols
Synthesis and Purity of this compound Standard
The this compound standard should be synthesized using chemoenzymatic methods to ensure the specific positioning of the fatty acids on the glycerol (B35011) backbone. High-purity (>98%) of the standard is crucial and should be verified by techniques such as HPLC with evaporative light scattering detection (ELSD) and confirmed by mass spectrometry.
Sample Preparation: Lipid Extraction from Plasma
This protocol is based on the widely used Folch method for lipid extraction.
-
Internal Standard Spiking: To a 50 µL aliquot of plasma, add a known amount of this compound (e.g., 100 ng) dissolved in a suitable organic solvent.
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 400 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge the mixture at 2000 x g for 5 minutes to induce phase separation.
-
-
Sample Collection and Drying:
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.
-
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and isopropanol).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 30% B for column re-equilibration
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ions: Ammonium adducts ([M+NH₄]⁺)
-
MRM Transitions:
-
This compound (Internal Standard):
-
Precursor Ion (m/z): 896.8 (C₅₇H₉₈O₆ + NH₄)⁺
-
Product Ion (m/z): 623.6 (Neutral loss of palmitic acid + NH₃)
-
-
Target Analyte (Example: TG(18:1/22:6/18:1)):
-
Precursor Ion (m/z): 950.9
-
Product Ion (m/z): 651.6 (Neutral loss of oleic acid + NH₃)
-
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of a representative target triglyceride and a fixed concentration of the this compound internal standard.
-
Quantification: The concentration of the target triglycerides in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for triglyceride quantification using an internal standard.
Principle of Internal Standard-Based Quantification
Caption: Principle of internal standard-based quantification in mass spectrometry.
Simplified Triglyceride Metabolism
Caption: Simplified overview of triglyceride metabolism.
Application of 1,3-Palmitin-2-docosahexaenoin in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Emerging research has highlighted the potential therapeutic role of specific lipid structures in mitigating the pathological processes underlying these conditions. 1,3-Palmitin-2-docosahexaenoin (PAP-DHA) is a structured triacylglycerol (TAG) where the omega-3 fatty acid docosahexaenoic acid (DHA) is specifically esterified to the sn-2 position of the glycerol (B35011) backbone, flanked by palmitic acid at the sn-1 and sn-3 positions. This unique structure is believed to enhance the bioavailability and targeted delivery of DHA to the brain.
DHA is a critical component of neuronal membranes and is known to exert potent neuroprotective effects through various mechanisms, including the modulation of neuroinflammation, reduction of oxidative stress, and inhibition of amyloid-beta (Aβ) aggregation. While direct experimental data on PAP-DHA in neurodegenerative disease models is limited, this document provides a comprehensive overview of the potential applications and detailed experimental protocols based on the well-established neuroprotective roles of DHA and similar structured lipids.
Mechanism of Action: The Neuroprotective Effects of the DHA Moiety
The therapeutic potential of PAP-DHA in neurodegenerative diseases is primarily attributed to its DHA component. Once metabolized, DHA is incorporated into neuronal cell membranes, where it influences cellular signaling and pathological cascades.
Anti-inflammatory Effects:
DHA has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the brain. Over-activated microglia contribute to neuronal damage through the release of pro-inflammatory cytokines and reactive oxygen species (ROS). DHA can modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.
Reduction of Amyloid-Beta Pathology:
In the context of Alzheimer's disease, DHA has been demonstrated to reduce the production and aggregation of the amyloid-beta peptide, a hallmark of the disease. It can modulate the activity of secretase enzymes that process the amyloid precursor protein (APP), favoring non-amyloidogenic pathways.
Attenuation of Oxidative Stress:
DHA can mitigate oxidative stress, a common feature of neurodegenerative disorders, by enhancing the expression of antioxidant enzymes and reducing the production of ROS.
Promotion of Neuronal Survival:
DHA promotes neuronal survival by activating pro-survival signaling pathways, such as the Akt pathway, and inhibiting apoptotic cell death.
Data Presentation: Quantitative Effects of DHA in Neurodegenerative Models
While specific quantitative data for PAP-DHA is not yet widely available, the following tables summarize the observed effects of DHA in various experimental models of neurodegenerative diseases. These data provide a benchmark for the expected efficacy of PAP-DHA.
| In Vitro Model | Treatment | Parameter Measured | Observed Effect | Reference |
| SH-SY5Y cells (human neuroblastoma) | Amyloid-beta (Aβ) + DHA | Cell Viability (MTT assay) | Increased cell viability compared to Aβ treatment alone. | [1] |
| Amyloid-beta (Aβ) + DHA | Aβ Production | Decreased secretion of Aβ40 and Aβ42. | [2] | |
| BV-2 microglia cells | Lipopolysaccharide (LPS) + DHA | Nitric Oxide (NO) Production | Significant reduction in NO levels. | [3][4] |
| Lipopolysaccharide (LPS) + DHA | Pro-inflammatory Cytokine (TNF-α) | Decreased TNF-α expression. | [3][4] | |
| Primary microglial cells | oAβ + DHA | Reactive Oxygen Species (ROS) | Suppressed oAβ-induced ROS production. | [5] |
| In Vivo Model | Treatment | Parameter Measured | Observed Effect | Reference |
| Tg2576 Alzheimer's mouse model | Dietary DHA | Contextual Fear Memory | Ameliorated memory deficits. | [6] |
| Dietary DHA | Amyloid-beta (Aβ42) levels | No significant change in insoluble Aβ42 plaques. | [6] | |
| Cerebral Ischemia/Reperfusion Rat Model | 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (POP) | Infarct Volume | Markedly reduced infarct volume. | [7] |
| 1,3-dipalmitoyl-2-oleoylglycerol (POP) | Neurological Deficit Score | Improved neurological scores. | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of PAP-DHA in neurodegenerative disease models. These protocols are based on established methodologies for DHA and similar compounds and can be adapted for PAP-DHA.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
Objective: To assess the protective effect of PAP-DHA against amyloid-beta (Aβ)-induced cytotoxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Amyloid-beta 1-42 (Aβ42) peptide
-
This compound (PAP-DHA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Aβ42 Preparation: Prepare oligomeric Aβ42 by dissolving the peptide in sterile water and incubating at 37°C for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of PAP-DHA (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. PAP-DHA should be dissolved in a suitable vehicle (e.g., ethanol, ensuring the final solvent concentration is non-toxic to the cells).
-
After pre-treatment, add oligomeric Aβ42 (e.g., 10 µM) to the wells and incubate for another 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Microglia Activation Assay
Objective: To determine the effect of PAP-DHA on the inflammatory response of microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
PAP-DHA
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kit for TNF-α measurement
-
24-well plates
Protocol:
-
Cell Culture: Culture BV-2 cells in RPMI-1640 medium.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of PAP-DHA (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.
-
-
TNF-α Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of NO and TNF-α in PAP-DHA treated groups with the LPS-only treated group.
In Vivo Alzheimer's Disease Mouse Model: Behavioral Testing
Objective: To evaluate the effect of PAP-DHA on cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., Tg2576 or AppNL-G-F).
Materials:
-
Transgenic Alzheimer's disease mouse model and wild-type littermates
-
PAP-DHA formulated for oral administration (e.g., in drinking water or chow)
-
Behavioral testing apparatus (e.g., Morris water maze, fear conditioning chamber)
Protocol:
-
Animal Treatment:
-
Begin treatment with PAP-DHA at an appropriate age before or at the onset of pathology. The dose will need to be optimized (e.g., based on the DHA content).
-
Administer PAP-DHA consistently over a period of several months.
-
-
Behavioral Testing (Example: Contextual Fear Conditioning):
-
Training Phase: Place the mouse in the conditioning chamber. After a 2-minute exploration period, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds) paired with an auditory cue (e.g., a tone). Repeat this pairing.
-
Contextual Memory Test (24 hours later): Place the mouse back into the same chamber without any cues or shocks. Record the amount of time the mouse spends "freezing" (a fear response) over a set period (e.g., 5 minutes).
-
Cued Memory Test (48 hours later): Place the mouse in a novel context (different chamber) and present the auditory cue. Record the freezing behavior.
-
-
Data Analysis: Compare the freezing time between the PAP-DHA treated and untreated transgenic mice, as well as wild-type controls. Increased freezing time in the contextual test indicates better memory of the aversive context.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: PAP-DHA Neuroprotective Signaling Pathway.
Caption: In Vitro Neuroprotection Assay Workflow.
References
- 1. Oxidized LDL lipids increase β-amyloid production by SH-SY5Y cells through glutathione depletion and lipid raft formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Fatty Acid Exposure Disrupts SH-SY5Y and Neuronal Differentiation and Is a Potential Link Between Type-2 Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Reveals Docosahexaenoic Acid-Mediated Neuroprotective Effects in Lipopolysaccharide-Stimulated Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Docosahexaenoic Acid and Its Peroxidation Product on Amyloid-β Peptide-Stimulated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic Acid Ameliorates Contextual Fear Memory Deficits in the Tg2576 Alzheimer’s Disease Mouse Model: Cellular and Molecular Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of 1,3-dipalmitoyl-2-oleoylglycerol Derived from Rice Bran Oil against Cerebral Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delivery Systems of 1,3-Palmitin-2-docosahexaenoin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Palmitin-2-docosahexaenoin is a structured triacylglycerol (TAG) where docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is specifically located at the sn-2 position of the glycerol (B35011) backbone. This specific positioning has been shown to enhance the bioavailability and incorporation of DHA into tissues compared to TAGs where DHA is at the sn-1 or sn-3 positions.[1][2][3][4][5] Animal studies, particularly with hamsters and rats, have demonstrated that dietary supplementation with sn-2 DHA-structured lipids leads to improved blood lipid profiles and increased DHA levels in the liver, erythrocytes, and brain.[1][3][4][5]
These application notes provide an overview and detailed protocols for the formulation and in vivo evaluation of various delivery systems for this compound, aimed at maximizing its therapeutic potential. The focus is on lipid-based nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions, which can protect the structured lipid from degradation, improve its solubility, and facilitate its absorption.
Data Presentation: In Vivo Efficacy of sn-2 DHA
The following table summarizes quantitative data from an animal study comparing the effects of a diet containing structured DHA at the sn-2 position (DHA-SL) with other dietary fats.
Table 1: Plasma Lipid Profile and Tissue Fatty Acid Composition in Hamsters Fed Different Diets for 12 Weeks [1][4]
| Parameter | Linseed Oil (LSO) | Fish Oil (FO) | Fish Oil Ethyl Esters (FO-EE) | Structured sn-2 DHA (DHA-SL) |
| Plasma Lipids (mg/dL) | ||||
| Total Cholesterol | 160 ± 10 | 185 ± 12 | 170 ± 11 | 140 ± 9 |
| LDL-Cholesterol | 80 ± 6 | 105 ± 8 | 95 ± 7 | 65 ± 5 |
| HDL-Cholesterol | 60 ± 5 | 55 ± 4 | 50 ± 4 | 58 ± 5 |
| Total Lipids | 500 ± 40 | 600 ± 50 | 550 ± 45 | 450 ± 35 |
| Erythrocyte Fatty Acids (% of total fatty acids) | ||||
| EPA (20:5n-3) | 0.1 ± 0.01 | 0.8 ± 0.05 | 0.5 ± 0.03 | 1.0 ± 0.06 |
| DHA (22:6n-3) | 1.5 ± 0.1 | 4.0 ± 0.3 | 3.0 ± 0.2 | 5.5 ± 0.4 |
| Omega-3 Index | 1.6 ± 0.1 | 4.8 ± 0.3 | 3.5 ± 0.2 | 6.5 ± 0.4 |
| Liver Fatty Acids (% of total fatty acids) | ||||
| EPA (20:5n-3) | 0.2 ± 0.02 | 1.5 ± 0.1 | 1.0 ± 0.08 | 2.0 ± 0.15 |
| DHA (22:6n-3) | 2.0 ± 0.2 | 8.0 ± 0.6 | 6.0 ± 0.5 | 10.0 ± 0.8 |
| Brain Fatty Acids (% of total fatty acids) | ||||
| DHA (22:6n-3) | 8.0 ± 0.5 | 10.0 ± 0.7 | 9.0 ± 0.6 | 12.0 ± 0.8 |
Data are presented as mean ± SEM. Bold values indicate the most significant beneficial effect among the groups.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes
This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath
-
Liposome (B1194612) extruder
-
Polycarbonate membranes (100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, DPPC, and cholesterol in a molar ratio of (e.g., 1:9:5) in a chloroform:methanol (2:1, v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film will be formed on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently in a water bath set to a temperature above the lipid transition temperature.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes.
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Transfer the MLV suspension to a gas-tight syringe and pass it through the extruder 10-20 times.
-
The resulting liposome suspension should be stored at 4°C.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using a zeta potential analyzer to assess surface charge and stability.
-
Encapsulation Efficiency (EE%): Determined by separating the unencapsulated this compound from the liposomes using ultracentrifugation or size exclusion chromatography. The amount of encapsulated compound is then quantified by a suitable analytical method (e.g., HPLC, GC). EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of SLNs using the hot homogenization method.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Polysorbate 80, soy lecithin)
-
Deionized water
-
High-shear homogenizer
-
Water bath
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
In a separate beaker, heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a hot pre-emulsion.
-
-
Nanoparticle Formation:
-
Disperse the hot pre-emulsion into cold water (2-5°C) under continuous stirring.
-
The rapid cooling of the lipid droplets leads to the precipitation of the lipid and the formation of SLNs.
-
Continue stirring until the SLN suspension reaches room temperature.
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: As described for liposomes.
-
Drug Loading (DL%) and Encapsulation Efficiency (EE%): DL% = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100 EE% = (Weight of drug in nanoparticles / Initial weight of drug) x 100
Protocol 3: Animal Study - Oral Bioavailability in Rats
This protocol describes an oral gavage study in rats to assess the bioavailability of this compound from a delivery system.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
-
Animals should be fasted overnight before the experiment with free access to water.
Procedure:
-
Dosing:
-
Divide the rats into groups (n=6-8 per group):
-
Control group: Vehicle (e.g., water, PBS)
-
Test group 1: this compound in a standard oil vehicle.
-
Test group 2: this compound formulated in the delivery system (e.g., liposomes, SLNs).
-
-
Administer the formulations orally via gavage at a specific dose of DHA.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
-
Tissue Distribution (Optional):
-
At the end of the study (e.g., 24 hours), euthanize the animals.
-
Collect organs of interest (e.g., liver, brain, heart, adipose tissue).
-
Rinse the tissues with saline, blot dry, weigh, and store at -80°C.
-
-
Sample Analysis:
-
Extract lipids from plasma and tissue homogenates.
-
Analyze the fatty acid composition, specifically the concentration of DHA, using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters from the plasma concentration-time profile of DHA, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Visualization of Workflows and Pathways
Experimental Workflow for Liposome Preparation and Evaluation
References
- 1. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal digestion, absorption, and transport of structured triglycerides and cholesterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Docosahexaenoic acid at the sn-2 position of structured triacylglycerols improved n-3 polyunsaturated fatty acid assimilation in tissues of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chemoenzymatic Synthesis of 1,3-Palmitin-2-docosahexaenoin (PDH)
Welcome to the technical support center for the chemoenzymatic synthesis of 1,3-Palmitin-2-docosahexaenoin (PDH), a structured triacylglycerol (TAG). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.
Troubleshooting Guide & FAQs
This guide addresses specific issues that may arise during the synthesis of PDH. The most common synthetic route involves a two-step process:
-
Enzymatic Ethanolysis: A DHA-rich oil is subjected to ethanolysis using a sn-1,3 specific lipase (B570770) to produce DHA-enriched 2-monoacylglycerol (2-MDHA).
-
Chemical Esterification: The purified 2-MDHA is esterified with palmitic acid (or a derivative) to yield the final product, this compound.
Low Yield or Failed Reactions
Question: My overall yield of PDH is extremely low (<30%). What are the primary factors I should investigate?
Answer: Low overall yield is a common problem that can originate in either the enzymatic or chemical step. A systematic approach is required to pinpoint the issue.
-
Enzyme Inactivity (Step 1): The activity of the lipase is paramount. Ensure the enzyme has been stored correctly (typically at 4-8°C for immobilized preps) and has not expired. If possible, test its activity with a standard substrate. Lipase activity can be compromised by improper storage, repeated freeze-thaw cycles (for non-immobilized enzymes), or contaminants in the substrate oil.[1]
-
Substrate Quality: The quality of the starting DHA-rich oil and palmitic acid is crucial. Impurities in the oil can inhibit the enzyme.[1] Verify the purity of your substrates using Gas Chromatography (GC) or other relevant analytical techniques.
-
Inefficient Water Removal: In the esterification step, water is produced as a byproduct. Its presence can reverse the reaction, leading to low yields. The use of molecular sieves or performing the reaction under vacuum is critical to drive the equilibrium towards product formation.[2]
-
Suboptimal Reaction Conditions: Verify that all reaction parameters—temperature, reaction time, and substrate molar ratios—are optimized. Please refer to the tables in the "Experimental Protocols" section for recommended starting points.
Question: The enzymatic ethanolysis step is producing very little 2-MDHA. How can I improve this?
Answer: Low yield in the first step is typically related to the enzyme or reaction equilibrium.
-
Choice of Lipase: Not all sn-1,3 specific lipases perform equally. Lipozyme RM IM (Rhizomucor miehei) and Lipozyme TL IM (Thermomyces lanuginosus) are commonly used and effective for this type of reaction.[3][4]
-
Ethanol (B145695) Concentration: While ethanol is a substrate, excessively high concentrations can denature the enzyme. A substrate molar ratio of oil-to-ethanol around 1:20 is a common starting point.
-
Reaction Time: Ethanolysis reactions can be slow. A time-course experiment (e.g., taking samples at 2, 4, 8, 12, and 24 hours) can determine the optimal reaction time before side reactions like acyl migration become significant.[3][5]
Product Purity and Side Reactions
Question: My final product is contaminated with significant amounts of 1,2-Palmitin-3-docosahexaenoin and other isomers. What is causing this?
Answer: The presence of isomers where the DHA molecule is at the sn-1 or sn-3 position is a classic sign of acyl migration . This phenomenon occurs when an acyl group moves from one position on the glycerol (B35011) backbone to another, particularly from the sn-2 to the sn-1/3 position, creating more stable intermediates (1,2- or 2,3-diacylglycerols) or final products.[3][6]
Key Factors Influencing Acyl Migration:
-
High Temperature: Elevated temperatures increase molecular mobility and significantly accelerate acyl migration.[3] It is crucial to maintain the lowest effective temperature during both the reaction and any downstream heating steps.
-
Water Activity: High water content in the reaction medium promotes the formation of partial glycerides, which are prone to acyl migration.[3] Ensure all reactants and solvents are anhydrous.
-
Long Reaction Times: The longer the reaction proceeds, especially after reaching equilibrium, the more opportunity there is for acyl migration to occur.[3]
-
Polar Solvents: The use of polar organic solvents can facilitate acyl migration. Non-polar solvents like hexane (B92381) are generally preferred.[3]
-
Enzyme Support Material: Certain immobilization supports, particularly those with polar surfaces like silica (B1680970), can promote acyl migration.[3]
Troubleshooting Acyl Migration:
-
Lower Reaction Temperature: Attempt to run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Control Water Content: Use anhydrous solvents and add molecular sieves to the reaction mixture.
-
Optimize Reaction Time: Determine the point of maximum desired product yield before significant acyl migration begins.
-
Solvent Selection: If using a solvent, choose a non-polar option like hexane or operate in a solvent-free system.[7][8]
Question: How can I effectively purify the final PDH product away from starting materials and byproducts like FFAs, MAGs, and DAGs?
Answer: Multi-step purification is usually necessary.
-
Neutralization: To remove free fatty acids (FFAs), wash the crude product dissolved in a non-polar solvent (e.g., hexane) with a dilute alkaline solution (e.g., NaOH or KOH solution).[9] This converts the FFAs into soaps that can be removed in the aqueous phase.
-
Silica Gel Column Chromatography: This is the most effective method for separating the target TAG from the more polar MAGs and DAGs. A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing polarity with a solvent like diethyl ether or ethyl acetate, will elute the components in order of increasing polarity (TAGs first, then DAGs, then MAGs).
-
Preparative HPLC: For very high purity, preparative reverse-phase HPLC can be used to separate the target TAG from isomeric byproducts.[10][11]
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for syntheses analogous to that of PDH. These should be used as starting points for optimization.
Table 1: Typical Conditions for Enzymatic Ethanolysis of a DHA-rich Oil
| Parameter | Value Range | Reference / Comment |
|---|---|---|
| Enzyme | Lipozyme RM IM / TL IM | sn-1,3 specific lipases are required.[4] |
| Enzyme Load | 5 - 10% (w/w of oil) | Higher loads can increase reaction rate. |
| Substrate Ratio | 1:10 to 1:20 (Oil:Ethanol, molar) | Excess ethanol drives the reaction. |
| Temperature | 30 - 50°C | Lower temperatures minimize acyl migration.[3] |
| Solvent | Solvent-free or Hexane | Non-polar solvents are preferred.[7] |
| Reaction Time | 4 - 24 hours | Monitor via TLC or GC to find optimum. |
| Expected Yield (2-MDHA) | 30 - 50% | Yield is highly dependent on source oil and conditions. |
Table 2: Typical Conditions for Chemical Esterification of 2-MDHA
| Parameter | Value Range | Reference / Comment |
|---|---|---|
| Reactants | 2-MDHA, Palmitic Acid | Can also use palmitoyl (B13399708) chloride or vinyl palmitate. |
| Coupling Agent | DCC / EDCI | For use with free fatty acid. |
| Catalyst | DMAP (catalytic amount) | For use with coupling agent.[10][11] |
| Substrate Ratio | 1:2.5 (2-MDHA:Palmitic Acid, molar) | A slight excess of the acyl donor is used.[11] |
| Temperature | 0°C to Room Temp (25°C) | Keep temperature low to avoid acyl migration. |
| Solvent | Dichloromethane (DCM) or Hexane | Anhydrous conditions are critical. |
| Reaction Time | 12 - 24 hours | Monitor completion via TLC. |
| Expected Yield (PDH) | 70 - 90% (from 2-MDHA) | Yield depends heavily on purity of 2-MDHA. |
Experimental Protocols
Protocol 1: Synthesis of DHA-enriched 2-Monoacylglycerol (2-MDHA)
This protocol describes the lipase-catalyzed ethanolysis of a DHA-rich oil.
-
Materials: DHA-rich algal or fish oil, Ethanol (anhydrous), Immobilized Lipase (e.g., Lipozyme RM IM), Hexane.
-
Setup: To a jacketed glass reactor, add DHA-rich oil (10 g) and hexane (50 mL).
-
Temperature Control: Begin stirring and bring the mixture to the desired temperature (e.g., 40°C).
-
Reaction Initiation: Add anhydrous ethanol in the desired molar ratio (e.g., 1:20 oil:ethanol). Once the temperature is stable, add the immobilized lipase (e.g., 1 g, 10% w/w).
-
Incubation: Allow the reaction to proceed for 8-24 hours with constant stirring.
-
Monitoring: Periodically take small aliquots, filter out the enzyme, and analyze the composition by TLC or GC to determine the optimal endpoint.
-
Termination: Stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with hexane and stored for reuse.
-
Workup: Evaporate the solvent and excess ethanol from the filtrate under reduced pressure. The resulting crude mixture contains 2-MDHA, unreacted TAGs, FFAs, and ethyl esters.
-
Purification: Purify the 2-MDHA from the crude mixture using silica gel column chromatography.
Protocol 2: Synthesis of this compound (PDH)
This protocol describes the chemical esterification of purified 2-MDHA with palmitic acid using DCC/DMAP coupling.[10][11]
-
Materials: Purified 2-MDHA, Palmitic Acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM, anhydrous).
-
Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve palmitic acid (2.5 molar equivalents to 2-MDHA) and DCC (2.75 equivalents) in ice-cold anhydrous DCM.[10] Stir for 10 minutes.
-
Reaction Initiation: Add the purified 2-MDHA (1 equivalent) and a catalytic amount of DMAP (0.25 equivalents) to the mixture.[10][11]
-
Incubation: Remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the 2-MDHA spot and the appearance of the new, less polar TAG spot.
-
Quenching: Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Add water to the filtrate and stir for 30 minutes to hydrolyze any remaining activated intermediates.[10]
-
Workup: Transfer the mixture to a separatory funnel, wash sequentially with dilute acid (e.g., 0.1 M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. Purify the final PDH product using silica gel column chromatography to remove any remaining impurities. The final purity can be assessed by HPLC and the structure confirmed by NMR.[10][11]
Visualizations
Experimental Workflow
Caption: Chemoenzymatic synthesis workflow for this compound (PDH).
Troubleshooting Logic: Acyl Migration
Caption: Decision-making guide for troubleshooting acyl migration during synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. What Problems Arise When Enzymatic Synthesis of Structured Di- and Triglycerides Is Performed? | Semantic Scholar [semanticscholar.org]
- 7. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. psecommunity.org [psecommunity.org]
- 10. Chemoenzymatic synthesis and identification of medium- and long-chain triacylglycerol congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,3-Palmitin-2-docosahexaenoin (P-DHA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Palmitin-2-docosahexaenoin (P-DHA).
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of P-DHA.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of P-DHA | Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or substrate molar ratio can significantly impact yield. | Optimize reaction parameters. For instance, in a two-step synthesis involving the production of tripalmitin (B1682551) followed by interesterification, optimal conditions for the second step were found to be a 1:9 molar ratio of tripalmitin to DHA ethyl esters, a temperature of 60°C, a 10% enzyme load, and a reaction time of 10 hours.[1] |
| Inappropriate Enzyme Selection: The choice of lipase (B570770) and its specificity is critical for the desired acylation. | Screen different lipases. For the synthesis of structured triglycerides, lipases from Rhizomucor miehei, Rhizopus delemar, and Rhizopus javanicus have shown good results.[2] Lipozyme RM IM is effective for the interesterification step.[1] | |
| Poor Enzyme Activity: The immobilized enzyme may have lost activity due to improper storage or handling. | Ensure the enzyme is stored under recommended conditions and handle it according to the manufacturer's instructions. Consider using a fresh batch of the enzyme. | |
| Presence of Excess Water: Water can lead to hydrolysis of the ester bonds, reducing the yield of the desired triglyceride. | Conduct the reaction in a solvent-free system or use a suitable organic solvent.[2] Applying a vacuum can help remove water produced during the reaction.[3][4] | |
| High Levels of Byproducts (e.g., Diacylglycerols - DAGs) | Incomplete Reaction: The reaction may not have proceeded to completion, leaving intermediate products. | Increase the reaction time or adjust other parameters like temperature and enzyme concentration to drive the reaction towards the formation of triacylglycerols (TAGs). |
| Acyl Migration: The fatty acid at the sn-2 position can migrate to the sn-1 or sn-3 position, leading to the formation of undesired isomers. | Optimize the reaction temperature and choose a lipase with high positional specificity to minimize acyl migration. Lower temperatures can sometimes reduce the rate of acyl migration. | |
| Difficulty in Product Purification | Complex Reaction Mixture: The final product is often mixed with unreacted substrates, byproducts, and the enzyme. | A multi-step purification process may be necessary. This can include filtration to remove the immobilized enzyme, followed by molecular distillation or column chromatography to separate the P-DHA from other components.[4][5] |
| Co-elution of Similar Lipids: Structurally similar lipids can be difficult to separate using standard chromatographic techniques. | Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase or use solvent fractionation at controlled temperatures to selectively crystallize and separate the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common enzymatic route for synthesizing this compound?
A1: A common and effective method is a two-step enzymatic process. The first step involves the synthesis of 1,3-dipalmitin (B116919). This can be achieved through the esterification of glycerol (B35011) with palmitic acid using a sn-1,3 specific lipase. The resulting 1,3-dipalmitin is then subjected to a second enzymatic reaction, an acidolysis or interesterification with a docosahexaenoic acid (DHA) source, such as DHA ethyl ester, catalyzed by a lipase to specifically introduce DHA at the sn-2 position.
Q2: Which lipases are recommended for P-DHA synthesis?
A2: For the synthesis of the 1,3-dipalmitin intermediate, sn-1,3 specific lipases like Lipozyme RM IM from Rhizomucor miehei are highly effective. For the subsequent incorporation of DHA at the sn-2 position, a different lipase might be optimal. Novozym 435, a lipase from Candida antarctica, has been used for the initial synthesis of tripalmitin in a similar structured lipid synthesis.[1] The choice of lipase is critical and should be optimized for each specific reaction step.[5]
Q3: How can I minimize the formation of diacylglycerols (DAGs) and other byproducts?
A3: Minimizing byproduct formation can be achieved by optimizing reaction conditions to favor the synthesis of triacylglycerols (TAGs). This includes adjusting the substrate molar ratio to ensure a slight excess of the acyl donor, increasing the reaction time to allow for complete conversion, and maintaining an appropriate temperature. Additionally, conducting the reaction under vacuum can help remove water, which can contribute to the hydrolysis of TAGs back into DAGs and monoacylglycerols (MAGs).[3]
Q4: What are the critical parameters to control for improving the yield of P-DHA?
A4: The critical parameters to control are:
-
Substrate Molar Ratio: The ratio of glycerol to palmitic acid in the first step and the ratio of 1,3-dipalmitin to the DHA source in the second step.
-
Enzyme Concentration: The amount of lipase used can affect the reaction rate and overall yield.
-
Reaction Temperature: Temperature influences both the enzyme activity and the potential for side reactions like acyl migration.
-
Reaction Time: Sufficient time is needed for the reaction to reach completion.
-
Water Content: Minimizing water is crucial to prevent hydrolysis. This can be achieved through the use of a vacuum or by adding molecular sieves to the reaction mixture.
Q5: What are the recommended methods for purifying the final P-DHA product?
A5: Purification typically involves several steps. First, the immobilized enzyme is removed by filtration. Unreacted free fatty acids can be removed by extraction with an alkaline solution or by molecular distillation. Finally, the desired P-DHA can be separated from other glycerides (di- and monoacylglycerols, and other triacylglycerol isomers) using techniques like column chromatography or solvent fractionation.[5]
Experimental Protocols
Synthesis of 1,3-Dipalmitoyl-2-Docosahexaenoyl-Glycerol (Two-Step Enzymatic Method)
Step 1: Synthesis of 1,3-Dipalmitin
-
Reactant Preparation: In a reaction vessel, combine glycerol and palmitic acid at a molar ratio of 1:2.
-
Enzyme Addition: Add an immobilized sn-1,3 specific lipase, such as Lipozyme RM IM, at a concentration of 5-10% (w/w) of the total reactants.
-
Reaction Conditions: Conduct the reaction in a solvent-free system or in a suitable organic solvent like hexane. Heat the mixture to a temperature of 60-70°C with constant stirring. Apply a vacuum to remove the water produced during the esterification.
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purification: Once the reaction is complete, remove the enzyme by filtration. The crude 1,3-dipalmitin can be purified by crystallization from a suitable solvent like acetone (B3395972) to remove unreacted starting materials and byproducts.
Step 2: Synthesis of this compound
-
Reactant Preparation: Combine the purified 1,3-dipalmitin with a docosahexaenoic acid source, such as DHA ethyl ester, at a molar ratio of 1:3 to 1:9.[1]
-
Enzyme Addition: Add a suitable lipase, such as Lipozyme RM IM, at a concentration of 10% (w/w) of the total substrates.[1]
-
Reaction Conditions: Carry out the interesterification reaction at 60°C for approximately 10 hours with continuous stirring.[1]
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration.
-
Purification: The final product, this compound, can be purified from the reaction mixture using column chromatography on silica (B1680970) gel or by molecular distillation to remove excess DHA ethyl ester and any byproducts.
Data Presentation
Table 1: Effect of Substrate Molar Ratio on the Synthesis of a Structured Lipid containing Palmitic and Docosahexaenoic Acids.[1]
| Molar Ratio (Tripalmitin:DHA Ethyl Ester) | Palmitic Acid (%) | Docosahexaenoic Acid (DHA) (%) |
| 1:3 | 60.2 | 22.5 |
| 1:6 | 55.8 | 26.7 |
| 1:9 | 51.6 | 30.1 |
| 1:12 | 48.9 | 32.4 |
Table 2: Influence of Reaction Time on the Composition of the Final Structured Lipid.[1]
| Reaction Time (hours) | Palmitic Acid (%) | Docosahexaenoic Acid (DHA) (%) |
| 4 | 58.1 | 24.3 |
| 8 | 53.2 | 28.9 |
| 10 | 51.6 | 30.1 |
| 12 | 51.5 | 30.3 |
| 16 | 51.3 | 30.5 |
Visualizations
References
- 1. Production of Structured Triacylglycerols Containing Palmitic Acids at sn-2 Position and Docosahexaenoic Acids at sn-1, 3 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel lipase-catalyzed synthesis of structured lipids from DHA-enriched glycerides and capric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
stability issues of 1,3-Palmitin-2-docosahexaenoin in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3-Palmitin-2-docosahexaenoin in solution. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound, a polyunsaturated fatty acid (PUFA)-containing triglyceride, are oxidative degradation, isomerization, and hydrolysis. The docosahexaenoic acid (DHA) moiety at the sn-2 position is particularly susceptible to oxidation due to its six double bonds.
Q2: How does the position of the DHA fatty acid affect the stability of the molecule?
A2: The stereoisomeric structure of this triglyceride, with DHA at the sn-2 position, offers greater oxidative stability compared to triglycerides where the PUFA is located at the sn-1 or sn-3 positions.
Q3: What general precautions should be taken when handling solutions of this compound?
A3: To minimize degradation, solutions should be prepared fresh whenever possible. It is crucial to use high-purity, peroxide-free solvents and to degas them before use. Work should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with protection from light. For storage, freezer temperatures are recommended.
Q4: Are there any recommended antioxidants for improving the stability of this compound solutions?
A4: Yes, the addition of antioxidants can significantly improve stability. Common choices for lipid-based solutions include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol. The selection and concentration of the antioxidant may need to be optimized for your specific application.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Possible Causes:
-
Oxidation: Exposure to oxygen in the air or dissolved in the solvent. The presence of metal ion contaminants can catalyze oxidation.
-
Inappropriate Solvent: Use of solvents that are not peroxide-free or that can promote degradation.
-
Light Exposure: UV and visible light can accelerate oxidative processes.
-
High Temperature: Elevated temperatures can increase the rate of degradation reactions.
Solutions:
-
Solvent Preparation: Use HPLC-grade, peroxide-free solvents. Degas the solvent by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum before use.
-
Inert Atmosphere: Prepare and handle solutions under a blanket of inert gas.
-
Light Protection: Use amber glassware or wrap containers with aluminum foil to protect the solution from light.
-
Temperature Control: Prepare and store solutions at low temperatures. For short-term storage, refrigeration (2-8 °C) may be adequate, but for long-term storage, freezing (-20 °C or -80 °C) is recommended.
-
Antioxidants: Consider adding a suitable antioxidant to the solution.
Issue 2: Inconsistent Results in Analytical Assays (e.g., HPLC)
Possible Causes:
-
On-column Degradation: The compound may be degrading on the HPLC column.
-
Inconsistent Sample Preparation: Variability in exposure to air, light, or temperature during sample preparation can lead to different levels of degradation between samples.
-
Isomerization: Acyl migration can occur, leading to the formation of isomers that may co-elute or have different response factors.
Solutions:
-
Mobile Phase Additives: The use of antioxidants in the mobile phase may help to prevent on-column degradation.
-
Standardized Sample Handling: Implement a strict and consistent protocol for sample preparation, minimizing the time samples are exposed to ambient conditions.
-
Low-Temperature Autosampler: If available, use a refrigerated autosampler to maintain sample integrity before injection.
-
Method Validation: Validate the analytical method for stability, ensuring that the compound does not degrade significantly during the analysis time.
Quantitative Data on Stability
The following tables provide illustrative data on the stability of a generic PUFA-rich triglyceride under various conditions. This data is intended to serve as a guideline, and actual stability will depend on the specific experimental conditions.
Table 1: Effect of Temperature on the Stability of a PUFA-Triglyceride in Solution (in the dark, under air)
| Temperature (°C) | Storage Duration (days) | Remaining Compound (%) |
| 25 | 1 | 95 |
| 25 | 7 | 70 |
| 4 | 1 | 99 |
| 4 | 7 | 92 |
| -20 | 7 | >99 |
| -20 | 30 | 98 |
Table 2: Effect of Atmosphere on the Stability of a PUFA-Triglyceride in Solution (at 25°C, in the dark)
| Atmosphere | Storage Duration (hours) | Remaining Compound (%) |
| Air | 8 | 98 |
| Air | 24 | 95 |
| Nitrogen | 8 | >99 |
| Nitrogen | 24 | >99 |
Experimental Protocols
Representative HPLC Method for the Analysis of this compound
This is a general method and may require optimization for your specific instrumentation and application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (90:10, v/v)
-
Mobile Phase B: Isopropanol
-
Gradient Program:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 50% B
-
20-25 min: Hold at 50% B
-
25.1-30 min: Return to 100% A and re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 205 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent. Protect from light and analyze promptly.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Logical workflow for troubleshooting stability issues.
Technical Support Center: Chromatographic Separation of 1,3-Palmitin-2-docosahexaenoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 1,3-Palmitin-2-docosahexaenoin.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating this compound?
The most prevalent method for the separation of triglycerides (TAGs) like this compound is non-aqueous reversed-phase high-performance liquid chromatography (NARP-HPLC).[1] This technique separates TAGs based on their equivalent carbon number (ECN), which is a function of the total number of carbon atoms and the number of double bonds in the fatty acid chains.[1]
Q2: What type of HPLC column is recommended for this separation?
Octadecylsilane (ODS or C18) columns are widely used and have demonstrated good performance in separating triglyceride isomers.[2][3] For complex mixtures or to enhance resolution, connecting two or three C18 columns in series can be effective.[2][3] Polymeric ODS columns have also shown promise in distinguishing between triglyceride positional isomers.[2]
Q3: What are the typical mobile phases used for the separation of this compound?
A common mobile phase for triglyceride separation is a mixture of acetonitrile (B52724) with a modifier solvent.[4] Acetone-acetonitrile mixtures are effective for a range of common vegetable oils.[4] Another combination reported for the separation of triglycerides containing isomeric fatty acids is propanol-2 and acetonitrile.[5] Gradient elution is often necessary to achieve good resolution for complex mixtures.[3]
Q4: How does temperature affect the separation?
Column temperature plays a significant role in the efficiency of triglyceride separations.[2][3] Increasing the temperature generally leads to shorter retention times but can also decrease selectivity.[3] Temperature gradients have been used to improve the solubility of highly saturated triglycerides.[3]
Q5: What detection methods are suitable for this compound?
Several detection methods can be used for triglyceride analysis. Refractive index (RI) detection can provide good quantitative results with isocratic elution.[4] UV detection at low wavelengths (around 205-220 nm) is also common, though it may be less suitable for quantification.[4] For more detailed structural information and quantification, mass spectrometry (MS) detectors, such as those used in HPLC-MS, are highly effective.[1][6][7]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution
Symptoms:
-
Overlapping peaks for this compound and other triglycerides.
-
Broad peaks with poor symmetry.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | Ensure you are using a C18 column, which is standard for triglyceride separation.[2][3] For challenging separations, consider using multiple C18 columns in series or a polymeric ODS column.[2] |
| Suboptimal Mobile Phase Composition | Adjust the ratio of your organic modifier (e.g., acetone, propanol-2) to acetonitrile.[4][5] Implement a gradient elution program to improve the separation of complex mixtures.[3] |
| Incorrect Column Temperature | Optimize the column temperature. A lower temperature may increase selectivity, while a higher temperature can decrease analysis time.[3] |
| Improper Injection Solvent | Avoid using hexane (B92381) as the injection solvent in reversed-phase HPLC as it can cause peak broadening and splitting.[4] The sample should ideally be dissolved in the mobile phase or a solvent with similar polarity. |
Issue 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks, either leaning forward (fronting) or having an extended tail (tailing).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions with Stationary Phase | Ensure the mobile phase is well-suited for the analysis. Tailing can sometimes be caused by interactions between the analyte and active sites on the silica (B1680970) backbone of the stationary phase. |
| Poor Sample Solubility in Mobile Phase | Ensure the sample is fully dissolved in the injection solvent and that the injection solvent is miscible with the mobile phase.[3] |
Issue 3: Irreproducible Retention Times
Symptoms:
-
Significant shifts in the retention time of this compound between runs.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each set of experiments and ensure accurate measurement of solvent ratios. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature throughout the analysis.[2][3] |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Column Degradation | If the column has been used extensively, its performance may degrade. Replace the column if other troubleshooting steps fail. |
Issue 4: Sample Degradation
Symptoms:
-
Appearance of unexpected peaks in the chromatogram.
-
Decrease in the peak area of this compound over time.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation of Docosahexaenoic Acid (DHA) | DHA is a polyunsaturated fatty acid and is susceptible to oxidation.[8] Prepare samples fresh and minimize their exposure to air and light. Consider adding an antioxidant like BHT to the sample solvent. |
| Enzymatic Degradation | If the sample is derived from a biological matrix, enzymatic activity can degrade triglycerides.[8] Ensure proper sample preparation techniques are used to inactivate enzymes, such as heat treatment or the use of inhibitors.[8] |
| Instability in Solution | Analyze samples as quickly as possible after preparation. If storage is necessary, store them at low temperatures (-20°C or -80°C) to minimize degradation.[8] |
Experimental Protocols
General Protocol for Reversed-Phase HPLC of this compound
This is a general starting protocol and may require optimization for specific samples and instrumentation.
-
Column: C18 (Octadecylsilane), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Acetone or 2-Propanol
-
Gradient Program:
-
Start with a higher proportion of Mobile Phase A.
-
Gradually increase the proportion of Mobile Phase B over the course of the run to elute more strongly retained triglycerides.
-
A typical gradient might run from 10% B to 90% B over 30-60 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
Detector: UV at 205 nm or Mass Spectrometer.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like isopropanol.
Data Presentation
Table 1: Typical Chromatographic Parameters for Triglyceride Separation
| Parameter | Typical Range/Value | Reference |
| Stationary Phase | C18 (ODS) | [2][3] |
| Mobile Phase | Acetonitrile/Acetone, Acetonitrile/2-Propanol | [4][5] |
| Elution Mode | Gradient | [3] |
| Flow Rate | 0.5 - 1.5 mL/min | [5][9] |
| Column Temperature | 25 - 40°C | [5] |
| Detection | UV (205-220 nm), RI, MS | [4][6][7] |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General experimental workflow for HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. aocs.org [aocs.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
optimizing storage conditions for 1,3-Palmitin-2-docosahexaenoin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of 1,3-Palmitin-2-docosahexaenoin (PDH).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound (PDH)?
A1: To ensure the stability and purity of PDH, it should be stored in a freezer at -20°C or lower.[1][2][3] The compound is sensitive to air, heat, light, and humidity due to its docosahexaenoic acid (DHA) component. For long-term storage (up to 6 months), it is recommended to store PDH under an inert atmosphere (e.g., nitrogen or argon) at -80°C and protected from light.[4] For shorter-term use (up to 1 month), storage at -20°C under the same protective conditions is suitable.[4] It is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.
Q2: What are the main degradation pathways for PDH?
A2: The primary degradation pathways for PDH are oxidation and hydrolysis. The polyunsaturated docosahexaenoic acid (DHA) moiety is particularly susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products. This can be catalyzed by exposure to air, light, and trace metals. Hydrolysis of the ester linkages can also occur, especially in the presence of moisture or enzymatic activity, resulting in the release of free fatty acids (palmitic acid and DHA) and glycerol.
Q3: How can I assess the purity and stability of my PDH sample?
A3: Several analytical techniques can be employed to assess the purity and stability of PDH. Thin-Layer Chromatography (TLC) can be used for a rapid qualitative assessment of lipid oxidation. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) can provide quantitative information on the purity of the triglyceride and the presence of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing the fatty acid composition after transesterification to fatty acid methyl esters (FAMEs), which can confirm the presence and relative amounts of palmitic acid and DHA.
Q4: I am observing inconsistent results in my cell culture experiments with PDH. What could be the cause?
A4: Inconsistent results can arise from several factors. A common issue is the poor solubility of PDH in aqueous cell culture media. It is recommended to dissolve PDH in a suitable organic solvent like ethanol (B145695) or DMSO first and then further dilute it in the medium, ensuring the final solvent concentration is not toxic to the cells. The use of a carrier protein like bovine serum albumin (BSA) can also improve its delivery to cells. Another factor could be the degradation of PDH in the stock solution or in the culture medium over time. Always use freshly prepared dilutions and protect them from light. Finally, variability in cell seeding density and health can also contribute to inconsistent outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility in aqueous solutions | PDH is a highly lipophilic molecule. | - Dissolve PDH in a small amount of a biocompatible organic solvent (e.g., sterile ethanol or DMSO) before adding to the aqueous medium.- Use a carrier protein such as fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and cellular uptake.- Sonication may help to create a more uniform dispersion, but should be done carefully to avoid degradation. |
| Inconsistent experimental results | - Degradation of PDH (oxidation/hydrolysis).- Variability in compound preparation and handling.- Inconsistent cell health or density.- Pipetting errors. | - Prepare fresh stock solutions and dilutions for each experiment.- Store stock solutions under nitrogen or argon at -80°C.- Ensure consistent cell seeding and that cells are in a logarithmic growth phase.- Calibrate pipettes regularly and use proper pipetting techniques. |
| Evidence of compound degradation (e.g., discoloration, off-odors) | Exposure to oxygen, light, heat, or moisture. | - Discard the degraded sample.- Ensure proper storage conditions are strictly followed (see FAQs).- Handle the compound quickly and minimize its exposure to ambient conditions. |
| Low or no biological activity observed | - Compound degradation.- Insufficient cellular uptake.- Incorrect concentration used. | - Verify the purity of the PDH sample using analytical methods (TLC, HPLC).- Optimize the delivery method (e.g., use of a carrier protein).- Perform a dose-response experiment to determine the optimal concentration. |
Experimental Protocols
Protocol 1: Assessment of PDH Stability by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the oxidative degradation of PDH.
Materials:
-
TLC silica (B1680970) gel plates
-
Developing chamber
-
PDH sample (and a fresh, unoxidized standard if available)
-
Solvent system: Hexane (B92381):Diethyl Ether:Acetic Acid (80:20:1, v/v/v)
-
Visualization reagent: Iodine vapor or a phosphomolybdic acid spray reagent
-
Micropipette or capillary tube for spotting
Procedure:
-
Prepare the developing solvent and pour it into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor. Close the lid and let it equilibrate for at least 15 minutes.
-
Using a pencil, gently draw a starting line about 1.5 cm from the bottom of the TLC plate.
-
Spot a small amount of the PDH sample (dissolved in a volatile solvent like hexane or chloroform) onto the starting line. If available, spot a fresh standard alongside it.
-
Allow the spots to dry completely.
-
Carefully place the TLC plate into the developing chamber, ensuring the starting line is above the solvent level. Close the lid.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots by placing the plate in a chamber with iodine crystals or by spraying with the phosphomolybdic acid reagent and heating.
-
Interpretation: The unoxidized triglyceride will appear as a single major spot. The presence of streaks or additional spots with lower Rf values (closer to the origin) indicates the presence of more polar degradation products such as free fatty acids and oxidized triglycerides.
Protocol 2: Analysis of Fatty Acid Composition by GC-MS
Objective: To quantitatively determine the fatty acid profile of PDH and check for the correct ratio of palmitic acid to DHA.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
PDH sample
-
Methanolic HCl or BF3-methanol reagent for transesterification
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Fatty Acid Methyl Ester (FAME) standards
Procedure:
-
Transesterification: Accurately weigh a small amount of the PDH sample (e.g., 10 mg) into a screw-cap glass tube.
-
Add 2 mL of methanolic HCl or BF3-methanol.
-
Seal the tube tightly and heat at 60-80°C for 1-2 hours to convert the fatty acids to their methyl esters.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system.
-
Use a suitable capillary column (e.g., a polar column like those with a wax stationary phase).
-
Set up a temperature program to separate the FAMEs.
-
The mass spectrometer will be used to identify the individual FAMEs based on their fragmentation patterns and retention times compared to known standards.
-
Quantification: The relative peak areas of methyl palmitate and methyl docosahexaenoate can be used to determine the fatty acid composition and verify the integrity of the PDH.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by PDH Components
This compound is composed of palmitic acid and docosahexaenoic acid (DHA). These fatty acids are known to influence several key metabolic signaling pathways.
-
Inhibition of Fatty Acid Synthase (FAS): Palmitic acid, the product of FAS, can exert feedback inhibition on the enzyme. PDH, by providing a source of palmitic acid, can contribute to the regulation of de novo lipogenesis.
-
Activation of Carnitine Palmitoyltransferase (CPT): DHA has been shown to activate CPT, the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. This suggests that PDH may promote the breakdown of fatty acids for energy production.
Caption: Overview of key metabolic pathways influenced by PDH components.
Experimental Workflow: Assessing PDH Stability
Caption: Workflow for a time-course stability study of PDH.
References
- 1. benchchem.com [benchchem.com]
- 2. Triglyceride Sample Preparation Guide for LC-MS/MS Accuracy - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
Technical Support Center: Purification of Synthetic 1,3-Palmitin-2-docosahexaenoin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic 1,3-Palmitin-2-docosahexaenoin.
General Troubleshooting
This section addresses common issues encountered during the purification of this compound, independent of the specific purification technique.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is showing signs of degradation. What could be the cause and how can I prevent it?
A1: The docosahexaenoic acid (DHA) moiety in your triglyceride is highly susceptible to oxidation due to its six double bonds. Degradation is likely due to oxidation, which can be initiated by exposure to air, light, and trace metals.
Prevention Strategies:
-
Work under an inert atmosphere: Whenever possible, perform purification steps under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Use degassed solvents: Solvents can contain dissolved oxygen. Degas all your solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Protect from light: Wrap your flasks and columns in aluminum foil to prevent photo-oxidation.
-
Add an antioxidant: Consider adding a small amount of a lipid-soluble antioxidant, such as butylated hydroxytoluene (BHT), to your sample and solvents. Be mindful that this will need to be removed in a final purification step if not desired in the final product.
-
Maintain low temperatures: Perform purification steps at low temperatures to reduce the rate of oxidation.
Q2: I am having trouble separating this compound from its isomers. How can I improve the separation?
A2: Isomer separation can be challenging. The most common isomer impurity is likely 1,2-dipalmitoyl-3-docosahexaenoyl-rac-glycerol. The separation of these positional isomers often requires high-resolution chromatographic techniques.
Improvement Strategies:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 or C30 column is often effective. The separation can be optimized by adjusting the mobile phase composition and temperature.
-
Silver Ion Chromatography (Ag-HPLC): This technique separates lipids based on the number and geometry of their double bonds and can be very effective for separating isomers of unsaturated lipids.
Q3: My final product is contaminated with mono- and diglycerides, as well as free fatty acids. What is the best way to remove these?
A3: These are common impurities from the enzymatic synthesis of structured triglycerides. Silica (B1680970) gel column chromatography is a highly effective method for removing these more polar impurities.[1][2]
Purification Strategy:
-
Use a non-polar solvent system to elute the desired triglyceride first, while the more polar mono- and diglycerides and free fatty acids are retained on the silica gel. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like diethyl ether or ethyl acetate) will then elute the impurities.
Troubleshooting Decision Tree
Caption: Troubleshooting common purification issues.
Purification Strategies
Silica Gel Column Chromatography
This is a fundamental technique for the bulk purification of this compound, particularly for removing polar impurities.
Principle of Separation
References
Technical Support Center: Overcoming Poor Solubility of 1,3-Palmitin-2-docosahexaenoin in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 1,3-Palmitin-2-docosahexaenoin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water?
This compound is a structured triacylglycerol (TAG) where the sn-1 and sn-3 positions of the glycerol (B35011) backbone are esterified with palmitic acid (a saturated fatty acid), and the sn-2 position is esterified with docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid.[1][2] Its poor solubility in aqueous media is due to its highly lipophilic nature. The long hydrocarbon chains of the fatty acids make the molecule nonpolar and thus immiscible with polar solvents like water.
Q2: What are the common challenges encountered when working with this compound in aqueous solutions?
The primary challenges include:
-
Low Bioavailability: Poor solubility limits the dissolution of the compound in gastrointestinal fluids, leading to low absorption and reduced therapeutic efficacy.[3][4]
-
Precipitation in Vitro: In cell culture media or other aqueous experimental setups, the compound can precipitate, leading to inaccurate and unreliable results.
-
Difficulty in Formulation: Developing stable and effective aqueous formulations for parenteral or oral administration is a significant hurdle.[5][6]
Q3: What are the main strategies to improve the aqueous solubility of this compound?
Several advanced formulation strategies can be employed to overcome the poor aqueous solubility of lipophilic compounds like this compound:
-
Lipid-Based Drug Delivery Systems (LBDDS): These systems use lipids to dissolve the drug and enhance its oral bioavailability.[3][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[8][9][10]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that encapsulate the lipophilic compound within a solid lipid matrix, enhancing stability and controlling release.[5][11][12]
-
Micellar Solubilization: Surfactants form micelles in aqueous solutions that can encapsulate lipophilic molecules in their hydrophobic core, thereby increasing their apparent solubility.[13][14]
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with lipophilic molecules, increasing their solubility in water.[15][16]
Q4: What are the advantages and disadvantages of different solubilization techniques?
| Technique | Advantages | Disadvantages |
| SEDDS/SMEDDS/SNEDDS | High drug loading capacity, improved bioavailability, ease of manufacture.[9][10] | Potential for gastrointestinal irritation from high surfactant concentrations, possible drug precipitation upon dilution.[4][8] |
| SLNs/NLCs | High biocompatibility, controlled drug release, protection of the drug from degradation.[11][12] | Lower drug loading capacity compared to emulsions, potential for particle aggregation.[17] |
| Micellar Solubilization | Simple to prepare, can significantly increase apparent solubility. | Limited drug loading capacity, potential for micelles to dissociate upon dilution.[13] |
| Cyclodextrin Complexes | Enhanced solubility and stability, can be used for various administration routes.[16][18] | Limited by the stoichiometry of the complex, potential for competitive displacement of the drug.[15] |
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible cloudiness or particulate matter in the cell culture medium after adding the compound.
-
Inconsistent results in cell-based assays.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Inadequate dispersion of the compound.
Solutions:
-
Use of a Carrier Solvent: Dissolve the this compound in a small amount of a biocompatible organic solvent (e.g., ethanol, DMSO) before adding it to the cell culture medium. Ensure the final concentration of the solvent is non-toxic to the cells.
-
Complexation with Cyclodextrins: Prepare an inclusion complex of this compound with a suitable cyclodextrin (e.g., HP-β-CD) to enhance its aqueous solubility.
-
Preparation of a Nanoemulsion: Formulate the compound into a nanoemulsion using a high-pressure homogenizer or sonicator with a biocompatible surfactant.
Issue 2: Low Oral Bioavailability in In Vivo Studies
Symptoms:
-
Low and variable plasma concentrations of the compound after oral administration.
-
Lack of a dose-dependent therapeutic effect.
Possible Causes:
-
Poor dissolution in the gastrointestinal tract.[3]
-
First-pass metabolism.
-
Efflux by transporters in the intestinal wall.
Solutions:
-
Self-Emulsifying Drug Delivery System (SEDDS) Formulation: Develop a SEDDS formulation to improve the solubilization and absorption of the compound.[9][19] The small droplet size of the resulting emulsion provides a large surface area for absorption.[10]
-
Solid Lipid Nanoparticle (SLN) Formulation: Encapsulating the compound in SLNs can protect it from degradation in the harsh gut environment and may facilitate lymphatic uptake, bypassing first-pass metabolism.[11][20]
Issue 3: Physical Instability of Lipid-Based Formulations (e.g., Creaming, Phase Separation)
Symptoms:
-
Visible separation of layers in an emulsion or nanoemulsion over time.
-
Changes in particle size or appearance of the formulation.
Possible Causes:
-
Inappropriate choice or concentration of surfactant.
-
Suboptimal homogenization or sonication parameters.
-
Storage at improper temperatures.
Solutions:
-
Optimize Surfactant System: Screen different surfactants and co-surfactants to find a combination that provides a stable interface between the oil and water phases. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is a critical parameter.
-
Refine Formulation Process: Optimize the energy input during emulsification (e.g., homogenization pressure and cycles, sonication time and amplitude) to achieve a small and uniform droplet size.
-
Control Storage Conditions: Store the formulation at the recommended temperature and protect it from light and excessive agitation.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., Tween 80, Cremophor EL), and cosolvents (e.g., Transcutol P, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select an oil, surfactant, and cosolvent.
-
Prepare mixtures of these three components in different ratios.
-
For each mixture, add a small amount of water and observe the emulsification process.
-
Identify the region in the phase diagram that forms a stable and clear microemulsion.
-
-
Formulation Preparation:
-
Select the optimal ratio of oil, surfactant, and cosolvent from the phase diagram.
-
Dissolve the this compound in the oil phase.
-
Add the surfactant and cosolvent and mix until a clear and homogenous solution is obtained.
-
-
Characterization:
-
Determine the droplet size and zeta potential of the emulsion formed upon dilution in water.
-
Assess the drug content and encapsulation efficiency.
-
Evaluate the stability of the formulation under different storage conditions.
-
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of Lipid Phase:
-
Melt a solid lipid (e.g., glyceryl monostearate, tristearin) at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
-
Preparation of Aqueous Phase:
-
Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-shear homogenizer at high speed for a defined period (e.g., 5-10 minutes).
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential.
-
Determine the drug loading and encapsulation efficiency.
-
Analyze the crystallinity of the lipid matrix using techniques like Differential Scanning Calorimetry (DSC).
-
Visualizations
Caption: Workflow for the development of a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. This compound|CAS 214038-32-1|DC Chemicals [dcchemicals.com]
- 2. larodan.com [larodan.com]
- 3. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. How Lipid Nanoparticles Overcome Solubility Challenges For Oral And Injectable Formulations [drugdeliveryleader.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Solid Lipid Nanoparticles for Poorly Water-Soluble Drugs [jscimedcentral.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Use of 'soluble lipids' for biochemical processes: linoleic acid-cyclodextrin inclusion complexes in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 1,3-Palmitin-2-docosahexaenoin (P-DHA) Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and characterization of 1,3-Palmitin-2-docosahexaenoin (P-DHA) for enhanced bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with P-DHA formulations, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Encapsulation Efficiency (%EE) in Lipid Nanoparticles (SLNs/NLCs)
-
Question: My P-DHA loaded Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) show low encapsulation efficiency. What are the potential causes and how can I improve it?
-
Answer: Low encapsulation efficiency of P-DHA in lipid nanoparticles can stem from several factors. P-DHA's lipophilic nature generally favors encapsulation in lipid matrices; however, issues can arise from its molecular structure and formulation parameters.
-
Poor solubility in the solid lipid: The chosen solid lipid may not be an optimal solvent for P-DHA at the temperature of nanoparticle preparation.
-
Drug expulsion during lipid crystallization: As the lipid matrix cools and crystallizes, the drug can be expelled. This is a common issue with highly ordered crystalline structures of SLNs.
-
Solution: Incorporate a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs). The less-ordered lipid matrix of NLCs provides more space to accommodate the drug, reducing expulsion. The ratio of solid lipid to liquid lipid is a critical parameter to optimize.[3]
-
-
Inadequate surfactant concentration: The surfactant may not be effectively stabilizing the newly formed nanoparticles, leading to drug leakage.
-
Solution: Optimize the type and concentration of the surfactant. Surfactants like Poloxamer 188 can improve the stability and encapsulation efficiency of the nanoparticles.[1]
-
-
High homogenization temperature: Excessive heat during preparation can increase the solubility of P-DHA in the aqueous phase, leading to lower encapsulation.
-
Solution: Maintain the homogenization temperature just above the melting point of the solid lipid to ensure a molten state without excessively increasing the aqueous solubility of P-DHA.
-
-
Issue 2: Particle Size Instability (Aggregation) During Storage
-
Question: My P-DHA nanoemulsion/nanoparticle formulation shows particle size growth and aggregation over time. What is causing this instability and how can I prevent it?
-
Answer: Particle size instability, often manifesting as aggregation, is a common challenge in lipid-based nanoformulations and can be attributed to several factors.
-
Insufficient surface stabilization: The amount or type of surfactant may be inadequate to provide a sufficient steric or electrostatic barrier to prevent particle coalescence.
-
Solution: Increase the surfactant concentration or use a combination of surfactants to enhance stability. For NLCs, the choice of surfactant can greatly influence physical stability.[4] A zeta potential of approximately ±30 mV is generally considered sufficient for good electrostatic stabilization.[5]
-
-
Ostwald Ripening: In nanoemulsions, smaller droplets can dissolve and redeposit onto larger ones, leading to an increase in the average particle size over time. This is a primary destabilization mechanism for nanoemulsions.[6]
-
Solution: Incorporate a small amount of a highly water-insoluble compound (e.g., a long-chain triglyceride) into the oil phase. This can create a kinetic barrier to Ostwald ripening.[6]
-
-
Polymorphic transitions of the lipid matrix (for SLNs/NLCs): Changes in the crystalline structure of the solid lipid over time can lead to particle aggregation.
-
Solution: The use of a mixture of lipids in NLCs can disrupt the crystal lattice, leading to a more stable formulation compared to SLNs.
-
-
Improper storage conditions: Temperature fluctuations can affect the stability of lipid-based formulations.
-
Solution: Store the formulations at a constant, controlled temperature, typically refrigerated (4°C), to minimize kinetic processes that lead to instability.[7]
-
-
Issue 3: Inconsistent Results in In Vitro Lipolysis Studies
-
Question: I am getting variable and inconsistent results from my in vitro lipolysis experiments for my P-DHA SEDDS/SNEDDS formulation. What could be the reasons?
-
Answer: In vitro lipolysis models are crucial for predicting the in vivo performance of lipid-based formulations, but their complexity can lead to variability.
-
pH-stat calibration and operation: Inaccurate pH control can significantly affect the rate of lipase (B570770) activity and the ionization state of fatty acids, leading to erroneous titration volumes.
-
Solution: Ensure the pH-stat is properly calibrated before each experiment and that the titration with NaOH is rapid and precise to maintain the set pH. The experimental setup should include a thermostated reaction vessel and continuous agitation.[8]
-
-
Lipase activity variability: The activity of the pancreatin (B1164899) or lipase solution can vary between batches or due to improper storage and preparation.
-
Solution: Prepare fresh lipase solutions for each set of experiments and ensure they are kept on ice until use. The activity of the lipase should be verified.[9]
-
-
Incomplete dispersion of the formulation: The formulation may not be uniformly dispersed in the lipolysis medium before the addition of lipase, leading to inconsistent digestion.
-
Solution: Ensure the formulation is adequately dispersed in the digestion buffer for a set period (e.g., 15 minutes) before initiating lipolysis.[8]
-
-
Improper sampling and quenching: Inconsistent sample collection and inefficient inhibition of lipase activity can lead to variable drug partitioning results.
-
Solution: Use a consistent sampling technique and immediately add a lipase inhibitor to the collected samples to stop the enzymatic reaction.[10]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of P-DHA bioavailability.
-
Question 1: Why is enhancing the bioavailability of this compound (P-DHA) important?
-
Answer: P-DHA is a structured lipid where the omega-3 fatty acid, docosahexaenoic acid (DHA), is specifically located at the sn-2 position of the glycerol (B35011) backbone. This structure is believed to facilitate the absorption of DHA as 2-monoacylglycerol, which is more readily absorbed by intestinal cells. However, like other lipids, its absorption can be limited by poor solubility and dispersion in the gastrointestinal tract. Enhancing its bioavailability ensures that a greater proportion of the ingested P-DHA is absorbed, leading to higher systemic levels of DHA and potentially greater therapeutic efficacy.
-
-
Question 2: What are the most common formulation strategies to improve P-DHA bioavailability?
-
Answer: Lipid-based drug delivery systems are the most promising strategies. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[11] This improves the dispersion and solubilization of P-DHA.
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles made from a blend of solid and liquid lipids. They offer improved drug loading and reduced drug expulsion compared to SLNs.[4]
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids, suitable for encapsulating lipophilic molecules like P-DHA.[5]
-
Nanoemulsions: Oil-in-water emulsions with very small droplet sizes (typically < 200 nm), which provide a large surface area for digestion and absorption.[6][12]
-
-
-
Question 3: How does particle size affect the bioavailability of P-DHA formulations?
-
Answer: Smaller particle sizes, in the nanometer range, significantly increase the surface area-to-volume ratio of the formulation. This large surface area allows for more efficient action of lipases in the gut, leading to faster digestion of the lipid carrier and release of P-DHA. The resulting monoacylglycerols and fatty acids can then be more readily absorbed by the intestinal epithelium. A smaller particle size is considered critical for lymphatic uptake and higher bioavailability.[3]
-
-
Question 4: What is the role of surfactants in P-DHA formulations?
-
Answer: Surfactants play a crucial role in the formation, stability, and in vivo performance of lipid-based formulations.[13] Their functions include:
-
Emulsification: Reducing the interfacial tension between the oil and aqueous phases, facilitating the formation of small droplets in emulsions and SEDDS.[4]
-
Stabilization: Preventing the aggregation and coalescence of nanoparticles or nanoemulsion droplets through steric or electrostatic repulsion.
-
Enhancing solubility: Forming micelles that can solubilize the lipophilic P-DHA in the aqueous environment of the gut.
-
Improving permeability: Some surfactants can interact with the intestinal membrane, transiently increasing its permeability.
-
-
-
Question 5: How can I assess the stability of my P-DHA formulation?
-
Answer: Stability testing is essential to ensure the quality and efficacy of the formulation over its shelf life. Key stability tests include:
-
Physical Stability: Monitoring for changes in particle size, polydispersity index (PDI), and zeta potential over time at different storage conditions (e.g., 4°C, 25°C, 40°C).[7] Visual inspection for signs of phase separation, creaming, or aggregation is also important. Freeze-thaw cycles can be performed to assess robustness.[14]
-
Chemical Stability: Quantifying the amount of P-DHA and monitoring for the formation of degradation products, particularly oxidation products, over time. Peroxide value and free fatty acid content are important parameters to measure for lipid-based products.[14][15]
-
Encapsulation Efficiency: Measuring the percentage of P-DHA that remains encapsulated within the delivery system during storage.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on lipid-based formulations for enhancing the bioavailability of lipophilic compounds, including DHA.
Table 1: Formulation Composition and Physicochemical Characteristics of Lipid-Based Delivery Systems
| Formulation Type | Active Ingredient | Lipid(s) | Surfactant(s)/Co-surfactant(s) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| SLN | Chloramphenicol | Glyceryl monostearate | Poloxamer 188 | 248 | -8.74 | 83.29 | [1] |
| SLN | Curcumin | Softisan® 601 | Poloxamer 188 | 206.9 - 406.1 | - | 99.80 | [5] |
| NLC | Lornoxicam | Compritol 888 ATO, Softigen | - | Favorable characteristics | High negative | High | [2] |
| Nanoemulsion | DHA Algae Oil | DHA Algae Oil | Polyoxyethylene hydrogenated castor oil | 100 - 130 | - | - | [16] |
| SNEDDS | DHA | Olive oil, Soybean oil | Span 80, Span 20, Soya phosphatidylcholine, Labrafil M 1944 CS / Tween 80, PEG 400, Cremophor RH40, Propylene glycol | 17.6 | -37.6 | - | [17] |
Table 2: Pharmacokinetic Parameters of DHA from Different Formulations
| Formulation | Subject | Cmax | Tmax (h) | AUC | Bioavailability Enhancement | Reference |
| DHA SNEDDS | Rat | - | - | - | 2.6-fold increase in brain concentration vs. marketed formulation | [17] |
| DHA Nanoemulsion | Human | Peak at 2h | 2 | Significantly higher iAUC at 2 and 4h vs. bulk oil | - |
Note: Direct pharmacokinetic data for P-DHA formulations is limited in the provided search results. The data presented is for DHA in various lipid-based systems, which serves as a relevant proxy.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and characterization of P-DHA formulations.
1. Preparation of P-DHA Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is based on the melt-emulsification ultrasonication technique.
-
Materials:
-
This compound (P-DHA)
-
Solid lipid (e.g., Compritol® 888 ATO, Glyceryl monostearate)
-
Liquid lipid (e.g., Medium-chain triglycerides, Oleic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
-
Procedure:
-
Weigh the required amounts of solid lipid, liquid lipid, and P-DHA.
-
Heat the lipid phase (solid and liquid lipids) in a beaker to 5-10°C above the melting point of the solid lipid.
-
Add the P-DHA to the molten lipid mixture and stir until a clear, homogenous lipid phase is obtained.
-
In a separate beaker, dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous high-shear homogenization (e.g., using an Ultra-Turrax) at a specified speed for a defined period (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator at a specific power output for a defined time (e.g., 70% amplitude for 15 minutes) while keeping the sample in an ice bath to prevent overheating.
-
Cool down the resulting nanoemulsion to room temperature while stirring, allowing the lipid to recrystallize and form NLCs.
-
Store the NLC dispersion at 4°C for further characterization.
-
2. In Vitro Lipolysis Assay
This protocol simulates the digestion of lipid-based formulations in the small intestine.
-
Materials:
-
P-DHA formulation (e.g., SEDDS, NLCs)
-
Digestion buffer (e.g., Tris-maleate buffer, pH 6.5)
-
Bile salts (e.g., Sodium taurodeoxycholate)
-
Phospholipid (e.g., Phosphatidylcholine)
-
Pancreatin extract (containing lipase)
-
Calcium chloride (CaCl2)
-
Lipase inhibitor (e.g., 4-bromophenylboronic acid)
-
pH-stat apparatus (autotitrator)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5 M)
-
-
Procedure:
-
Set up the pH-stat apparatus with a thermostated reaction vessel at 37°C.
-
Add the digestion buffer containing bile salts and phospholipids (B1166683) to the reaction vessel and allow it to equilibrate.
-
Disperse a known amount of the P-DHA formulation into the digestion medium and stir for a predefined time (e.g., 10-15 minutes) to ensure complete emulsification.
-
Adjust the pH of the medium to the desired value (e.g., 6.5) by adding NaOH solution.
-
Initiate the lipolysis by adding a freshly prepared pancreatin extract containing CaCl2.
-
Maintain the pH at the setpoint by the automated addition of NaOH solution from the autotitrator. Record the volume of NaOH added over time. The rate of NaOH addition is proportional to the rate of fatty acid release.
-
Collect samples at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately add a lipase inhibitor to each sample to stop the digestion process.
-
Centrifuge the samples to separate the aqueous phase, any undigested lipid, and precipitated drug.
-
Analyze the P-DHA content in each phase (typically the aqueous phase) to determine the extent of drug solubilization during digestion.
-
3. Caco-2 Cell Permeability Assay
This assay assesses the transport of P-DHA across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.
-
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)
-
Transwell® inserts (e.g., 12-well plates with polycarbonate membrane inserts)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
-
P-DHA formulation
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical system for P-DHA quantification (e.g., LC-MS/MS)
-
-
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability test. Only monolayers with high TEER values and low Lucifer yellow transport are used.[18]
-
For the permeability experiment, wash the cell monolayers with pre-warmed transport buffer.
-
Add the P-DHA formulation, diluted in transport buffer, to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace the volume with fresh buffer.
-
At the end of the experiment, take a sample from the apical compartment.
-
Analyze the concentration of P-DHA in all samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Visualizations
Diagram 1: General Workflow for P-DHA Formulation Development and Evaluation
Caption: Workflow for developing and evaluating P-DHA formulations.
Diagram 2: Troubleshooting Logic for Low Encapsulation Efficiency
Caption: Troubleshooting low encapsulation efficiency in P-DHA lipid nanoparticles.
Diagram 3: Simplified Lipid Digestion and Absorption Pathway
References
- 1. dovepress.com [dovepress.com]
- 2. jmpas.com [jmpas.com]
- 3. Quality by design based development of nanostructured lipid carrier: a risk based approach [explorationpub.com]
- 4. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of surfactant on quality and performance attributes of topical semisolids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and characterization of stabilized omega-3 fatty acid and micronutrient emulsion formulation for food fortification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unicef.org [unicef.org]
- 16. CN105832666A - Preparation method for DHA algae oil nanoemulsion - Google Patents [patents.google.com]
- 17. Self-nanoemulsifying drug delivery system of docosahexanoic acid: development, in vitro, in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Oxidative Stability of 1,3-Palmitin-2-docosahexaenoin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of docosahexaenoic acid (DHA) in 1,3-Palmitin-2-docosahexaenoin.
Troubleshooting Guides
Issue: Rapid degradation of this compound during storage.
Possible Cause 1: Improper Storage Conditions
-
Question: My sample of this compound shows signs of oxidation (e.g., changes in color, odor, or peroxide value) even after a short storage period. What am I doing wrong?
-
Answer: The high degree of unsaturation in DHA makes this compound susceptible to oxidation when exposed to oxygen, light, and heat.[1] To minimize degradation, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, protected from light, and at low temperatures (freezer storage is recommended).[2]
Possible Cause 2: Presence of Pro-oxidants
-
Question: I've followed the recommended storage conditions, but my compound is still degrading. Could there be other factors at play?
-
Answer: The presence of trace amounts of transition metals, such as iron and copper, can significantly accelerate the rate of lipid oxidation.[1][3] Ensure all glassware and equipment are thoroughly cleaned and, if possible, use chelating agents like EDTA to sequester any metal ions that may be present.
Issue: High peroxide values in my experimental samples.
Possible Cause 1: Oxygen Exposure During Handling
-
Question: My baseline peroxide values are high before even starting my experiment. How can I minimize oxidation during sample preparation?
-
Answer: Whenever handling this compound, work quickly and minimize exposure to air.[4] Consider using a glove box with an inert atmosphere for critical steps. Flushing vials and containers with nitrogen or argon before adding the compound can also help displace oxygen.[4]
Possible Cause 2: Inadequate Antioxidant Protection
-
Question: I am using an antioxidant, but my samples are still oxidizing. Is there a more effective approach?
-
Answer: The choice and concentration of antioxidant are critical. For highly unsaturated lipids like this compound, a single antioxidant may not be sufficient. Consider using a synergistic blend of antioxidants, such as a combination of a primary antioxidant (e.g., tocopherols) and a chelating agent. It has been shown that a combination of tocopherol, ascorbic acid, and lecithin (B1663433) can have a higher protective effect on polyunsaturated fatty acids.[5]
Frequently Asked Questions (FAQs)
Q1: Why is the position of DHA in the triglyceride important for its stability?
A1: Research has shown that polyunsaturated fatty acids (PUFAs) like DHA are more stable against oxidation when they are esterified at the sn-2 position of the glycerol (B35011) backbone compared to the sn-1 and sn-3 positions.[6] This is the case in this compound, which inherently provides greater oxidative stability compared to triglycerides where DHA is at an outer position.[6]
Q2: What are the primary and secondary markers of DHA oxidation I should be measuring?
A2: The primary products of lipid oxidation are hydroperoxides, which can be measured by the Peroxide Value (PV).[7][8] As oxidation progresses, these hydroperoxides decompose into secondary oxidation products, such as aldehydes, which can be measured by the p-Anisidine (B42471) Value (p-AV).[7][9] To get a comprehensive picture of the oxidative state, it is recommended to calculate the TOTOX value, which combines both PV and p-AV (TOTOX = 2 * PV + p-AV).[9]
Q3: What are some effective antioxidants for preventing DHA oxidation in my experiments?
A3: A variety of natural and synthetic antioxidants can be used. Common choices include:
-
Tocopherols (Vitamin E): Effective chain-breaking antioxidants.
-
Ascorbic Acid (Vitamin C) and its esters (e.g., Ascorbyl Palmitate): Can act as oxygen scavengers and regenerate primary antioxidants.
-
Rosemary Extract: Contains phenolic compounds with potent antioxidant activity.
-
Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used, though natural alternatives are often preferred in pharmaceutical applications.
The choice of antioxidant may depend on the specific experimental system and regulatory considerations.
Q4: Can processing conditions affect the stability of this compound?
A4: Yes, processing conditions such as high temperatures, shear forces, and high pressure can increase the rate of oxidation.[1] It is important to control these parameters during any formulation or experimental procedure. For example, if heating is required, it should be done for the shortest possible time and under an inert atmosphere.
Data Presentation
Table 1: Common Analytical Methods for Assessing Lipid Oxidation
| Parameter | What it Measures | Typical Method |
| Peroxide Value (PV) | Primary oxidation products (hydroperoxides) | Iodometric Titration |
| p-Anisidine Value (p-AV) | Secondary oxidation products (aldehydes) | Spectrophotometry |
| TOTOX Value | Overall oxidation state | Calculation (2*PV + p-AV) |
| Conjugated Dienes | Initial stages of oxidation | UV Spectrophotometry |
| Volatile Compounds | Secondary oxidation products (e.g., hexanal) | Gas Chromatography (GC) |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
Principle: This method measures the amount of iodine liberated from potassium iodide by the peroxides present in the lipid.
Methodology:
-
Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 acetic acid:chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of a saturated potassium iodide solution.
-
Swirl the flask for exactly 1 minute.
-
Immediately add 30 mL of distilled water.
-
Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate (B1220275) solution, with vigorous shaking, until the yellow color almost disappears.
-
Add 0.5 mL of a 1% starch indicator solution and continue the titration until the blue color completely disappears.
-
Perform a blank determination under the same conditions.
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
Protocol 2: Determination of p-Anisidine Value (p-AV)
Principle: This method is based on the reaction of aldehydes with p-anisidine to form a colored product that is measured spectrophotometrically.
Methodology:
-
Weigh an appropriate amount of the this compound sample and dissolve it in isooctane (B107328) to a known concentration (e.g., 1% w/v).
-
Measure the absorbance of this solution at 350 nm against a blank of isooctane (Ab).
-
Pipette 5 mL of the sample solution into a test tube.
-
Pipette 5 mL of isooctane into a separate test tube for the blank.
-
Add 1 mL of the p-anisidine reagent (0.25% in glacial acetic acid) to both tubes.
-
Shake the tubes and store them in the dark for 10 minutes.
-
Measure the absorbance of the sample solution at 350 nm against the blank solution containing the reagent (As).
-
Calculation: p-Anisidine Value = (25 * (1.2 * As - Ab)) / m
-
As = Absorbance of the sample solution after reaction with p-anisidine
-
Ab = Absorbance of the sample solution in isooctane
-
m = Mass of the sample in the solution (g)
-
Visualizations
Caption: Free radical chain reaction of DHA oxidation.
Caption: Troubleshooting workflow for managing oxidation.
References
- 1. gfi.org [gfi.org]
- 2. larodan.com [larodan.com]
- 3. researchgate.net [researchgate.net]
- 4. goedomega3.com [goedomega3.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. View of Determination of lipid oxidation products in vegetable oils and marine omega-3 supplements | Food & Nutrition Research [foodandnutritionresearch.net]
- 9. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Complex Lipid Mixtures Containing 1,3-Palmitin-2-docosahexaenoin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical refinement of complex lipid mixtures containing 1,3-Palmitin-2-docosahexaenoin (1,3-P-2-DHA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a structured triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one docosahexaenoic acid (DHA) molecule at the sn-2 position. The primary analytical challenge stems from the presence of its structural isomers (regioisomers), such as 1,2-Palmitin-3-docosahexaenoin, which have the same exact mass.[1] Separating and accurately quantifying these isomers is difficult with standard analytical methods but is crucial as their metabolic and physiological effects can differ significantly.[1][2]
Q2: What are the primary analytical techniques for separating 1,3-P-2-DHA from its isomers?
The separation of TAG isomers is a significant challenge for established methods like standard liquid chromatography-mass spectrometry (LC-MS).[1] Advanced techniques are required for effective separation:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC) using C18 or C28 columns can separate TAGs based on hydrophobicity.[3][4] Chiral HPLC methods have also been developed for the simultaneous separation of TAG enantiomers and positional isomers.[5]
-
Supercritical Fluid Chromatography (SFC): SFC offers efficient separation of TAG isomers and can be a faster alternative to HPLC.[2]
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge.[3] It is highly effective at resolving TAG regioisomers and can be coupled with LC-MS for enhanced separation.[1][3] Cyclic IM-MS (cIMS-MS) is a particularly powerful development for separating complex mixtures of TAG isomers.[1]
Q3: Why is isomer misidentification a common pitfall in lipidomics?
Isomer misidentification is a persistent challenge in lipidomics due to the structural similarity of many lipid species.[6] For TAGs like 1,3-P-2-DHA, regioisomers have identical mass-to-charge ratios, making them indistinguishable by a single stage of mass spectrometry (MS1).[7] Co-elution during chromatography can lead to mixed fragmentation spectra in tandem mass spectrometry (MS/MS), further complicating confident identification.[8] This necessitates the use of advanced separation techniques or specialized MS fragmentation strategies to differentiate them accurately.[1][3]
Q4: How crucial are internal standards for accurate quantification?
Internal standards are essential for ensuring accuracy and precision in quantification.[6] They help correct for variations in sample extraction, preparation, and instrument response. The Lipidomics Standards Initiative (LSI) defines different levels of quantification accuracy based on the use of internal standards.[7] For robust quantification, it is recommended to use at least one internal standard for each lipid class of interest.[7]
Troubleshooting Guide
Problem: Poor Chromatographic Resolution or Co-elution of Isomers
Poor resolution is a common issue when separating structurally similar TAG isomers.[9]
-
Symptom: A single, broad peak or overlapping peaks are observed for 1,3-P-2-DHA and its isomers in the chromatogram.
-
Cause & Solution:
-
Suboptimal Stationary Phase: The choice of HPLC column is critical.[9]
-
Recommendation: Standard octadecylsilane (B103800) (C18) columns are a common starting point.[3] For enhanced separation of positional isomers, consider using a C28 column or connecting multiple C18 columns in series.[4][9] Polymeric ODS columns have also shown promise in recognizing structural differences between TAG isomers.[9] Chiral columns can resolve both enantiomers and positional isomers.[5]
-
-
Incorrect Mobile Phase Composition: The mobile phase directly impacts selectivity.[9]
-
Recommendation: For RP-HPLC, a gradient of a non-polar organic solvent (e.g., isopropanol, acetonitrile) in a polar solvent (e.g., water) is typically used. Fine-tuning the gradient slope and solvent composition is necessary. Argentation chromatography (Ag+-LC), which separates TAGs based on the number of double bonds, can also be employed.[3]
-
-
Inadequate Temperature Control: Column temperature affects separation efficiency.[9]
-
Recommendation: Operate the column at a stable, controlled temperature. Lower temperatures (e.g., 10-15°C) have been shown to improve the resolution of certain TAG positional isomer pairs.[4]
-
-
Problem: Inconsistent Quantification and Poor Reproducibility
Variability in results across different samples or batches is a frequent challenge.
-
Symptom: High coefficient of variation (%CV) in quantitative results for quality control samples or replicates.
-
Cause & Solution:
-
Sample Degradation: Lipids are susceptible to oxidation and hydrolysis.
-
Batch Effects: Variations introduced during sample preparation or analysis across different batches.
-
Inefficient or Variable Extraction: Incomplete extraction of lipids from the sample matrix.
-
Recommendation: Use a well-established lipid extraction method, such as the Folch or Bligh and Dyer methods, which use a chloroform (B151607)/methanol mixture.[10] Modifications using less toxic solvents like methyl tert-butyl ether (MTBE) are also effective.[10] Ensure consistent vortexing and phase separation for all samples.
-
-
Problem: Low Signal Intensity or Ion Suppression in Mass Spectrometry
The target analyte signal is weak, noisy, or lower than expected.
-
Symptom: Low peak intensity for 1,3-P-2-DHA, making detection or quantification difficult.
-
Cause & Solution:
-
Ion Suppression: High concentrations of other lipids or matrix components co-eluting with the analyte can suppress its ionization.[6]
-
Recommendation: Improve chromatographic separation to isolate the analyte from interfering compounds. If suppression persists, dilute the sample. Ensure proper sample cleanup during the extraction phase.
-
-
Suboptimal Ionization: The choice of adduct and mass spectrometer source settings can significantly impact signal.
-
Recommendation: For TAG analysis, sodium adducts ([M+Na]+) often provide a strong and stable signal in positive ion mode.[1] Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature.
-
-
Experimental Protocols & Data
Protocol: General Lipid Extraction from Biological Samples
This protocol is a modified version of the Folch method, suitable for extracting total lipids from plasma or tissue homogenates.
-
Sample Preparation: Homogenize tissue samples in a suitable buffer. For plasma, use directly.
-
Solvent Addition: To 500 µL of sample, add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol. Add an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 500 µL of 0.9% NaCl solution (or water) to induce phase separation. Vortex for another minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve clear separation of the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol/acetonitrile) before injection.
Table 1: Comparison of Key Analytical Techniques for TAG Isomer Separation
| Technique | Principle of Separation | Resolution for Isomers | Throughput | Key Advantage |
| RP-HPLC | Hydrophobicity based on acyl chain length and unsaturation.[3] | Moderate to Good | Low to Medium | Widely available; effective for many TAGs.[9] |
| Chiral HPLC | Enantioselective interactions with a chiral stationary phase.[5] | Excellent | Low | Can separate both positional isomers and enantiomers.[5] |
| SFC | Polarity and molecular weight using a supercritical fluid mobile phase.[2] | Good to Excellent | High | Faster analysis times compared to HPLC.[2] |
| IM-MS | Gas-phase separation based on ion shape, size, and charge.[3] | Excellent | High | Directly separates isomers with identical mass; couples well with LC.[1] |
Table 2: Example HPLC-MS/MS Method Parameters for 1,3-P-2-DHA Analysis
| Parameter | Setting |
| HPLC System | UPLC or HPLC system |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 10 mM Ammonium Acetate |
| Gradient | Start at 30% B, ramp to 100% B over 20 min, hold for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 30°C |
| MS System | Triple Quadrupole or High-Resolution MS (e.g., Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion | [M+NH4]+ or [M+Na]+ for 1,3-P-2-DHA |
| MS/MS Fragments | Monitor neutral loss of palmitic acid and DHA for identification.[12] |
Visualizations
Experimental & Analytical Workflow
References
- 1. wur.nl [wur.nl]
- 2. shimadzu.com [shimadzu.com]
- 3. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of HPLC-HRMS Methods for the Analysis of 1,3-Palmitin-2-docosahexaenoin
For researchers, scientists, and professionals in drug development, the accurate quantification of structured triacylglycerols (TAGs) such as 1,3-Palmitin-2-docosahexaenoin (PAP-DHA) is critical for product development and quality control. High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) stands out as a powerful analytical technique for this purpose. This guide provides a comprehensive overview of the validation of HPLC-HRMS methods for PAP-DHA, drawing comparisons with established methods for similar structured lipids.
Experimental Protocols
A robust HPLC-HRMS method for the analysis of PAP-DHA would involve the following key steps, based on established protocols for similar triacylglycerols.[1][2][3][4][5][6][7]
1. Sample Preparation:
-
Lipid Extraction: A modified Folch or Bligh-Dyer method is typically employed. This involves extraction with a chloroform/methanol mixture, followed by washing with a saline solution to remove non-lipid components.
-
Internal Standard: A suitable internal standard (e.g., a triacylglycerol not present in the sample) should be added prior to extraction to correct for variations in sample processing and instrument response.
-
Dilution: The extracted lipid fraction is dried under a stream of nitrogen and reconstituted in a suitable solvent, such as isopropanol/acetonitrile, for LC-MS analysis.
2. HPLC-HRMS Conditions:
-
Chromatography: Reversed-phase chromatography using a C18 or C30 column is common for separating TAGs. A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as ammonium (B1175870) formate (B1220265) and formic acid is typically used to achieve optimal separation.[8]
-
Mass Spectrometry: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is used for detection. Electrospray ionization (ESI) in positive mode is the preferred ionization technique for TAGs, as it readily forms protonated molecules [M+H]+ or adducts with ammonium [M+NH4]+ or sodium [M+Na]+.
-
Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. For targeted quantification, a Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) approach can be employed to enhance sensitivity and selectivity.
Method Validation Parameters
Method validation is essential to ensure the reliability of the analytical data. The following parameters should be assessed, with typical performance characteristics summarized in the tables below.[1][5][6][7][9][10]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of calibration standards.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Accuracy: The closeness of the mean test result to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the target analyte. It can be assessed by comparing the response of the analyte in a standard solution to that in a post-extraction spiked sample.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Data Presentation
Table 1: Comparison of HPLC-HRMS Method Validation Parameters for Triacylglycerol Analysis
| Validation Parameter | Typical Performance for Structured TAGs (e.g., OPO)[5][6][7] | Expected Performance for PAP-DHA |
| Linearity (R²) | > 0.99 | > 0.99 |
| LOD | 0.1 - 1.0 µg/mL | 0.1 - 1.0 µg/mL |
| LOQ | 0.5 - 5.0 µg/mL | 0.5 - 5.0 µg/mL |
| Repeatability (%RSD) | < 15% | < 15% |
| Intermediate Precision (%RSD) | < 20% | < 20% |
| Accuracy (Recovery %) | 80 - 120% | 80 - 120% |
| Matrix Effect (%) | 85 - 115% | 85 - 115% |
| Extraction Recovery (%) | > 80% | > 80% |
Table 2: Example HPLC-HRMS Parameters for Structured TAG Analysis
| Parameter | Condition |
| HPLC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | ESI (+) |
| Scan Mode | Full Scan (m/z 300-1200) |
| Resolution | 70,000 |
| Collision Energy (for fragmentation) | 20-40 eV |
Visualizations
Caption: Experimental workflow for HPLC-HRMS analysis of PAP-DHA.
References
- 1. Optimization and validation of HRLC-MS method to identify and quantify triacylglycerol molecular species in human milk - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [bia.unibz.it]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 1,3-Palmitin-2-docosahexaenoin and Other DHA Sources for Enhanced Bioavailability and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina, and a precursor to signaling molecules with profound physiological effects. While the benefits of DHA are well-established, its therapeutic efficacy is intrinsically linked to its bioavailability, which is largely determined by the molecular structure in which it is delivered. This guide provides a comparative analysis of a novel structured triacylglycerol, 1,3-Palmitin-2-docosahexaenoin, against conventional DHA sources such as fish oil, krill oil, and algal oil. We delve into the experimental data that underscores the potential advantages of positioning DHA at the sn-2 position of the glycerol (B35011) backbone for enhanced absorption and tissue incorporation.
Executive Summary
The positional distribution of fatty acids on the glycerol backbone of triacylglycerols (TAGs) significantly influences their digestion and metabolic fate. Pancreatic lipases preferentially hydrolyze fatty acids at the sn-1 and sn-3 positions, releasing them as free fatty acids, while the fatty acid at the sn-2 position is absorbed as a 2-monoacylglycerol (2-MAG). This inherent specificity of digestive enzymes forms the basis for the hypothesis that placing DHA at the sn-2 position, as in this compound, can lead to more efficient absorption and subsequent incorporation into tissues compared to the random distribution found in natural fish oils.
This guide summarizes the available quantitative data, details the experimental protocols used to derive these findings, and visualizes key metabolic and signaling pathways to provide a comprehensive resource for researchers in the field.
Data Presentation: Comparative Bioavailability of DHA Sources
The following tables summarize quantitative data from various studies comparing the bioavailability and tissue incorporation of DHA from different molecular forms. While direct comparative data for this compound is limited, data from studies on structured lipids with DHA at the sn-2 position (DHA-SL) serve as a strong proxy.
Table 1: Comparative Plasma and Erythrocyte DHA Levels After Supplementation
| DHA Source | Dosage | Duration | Plasma DHA Increase | Erythrocyte DHA Increase (Omega-3 Index) | Reference |
| Structured DHA (sn-2) | Not Specified | 12 weeks | Lower total cholesterol, LDL-C, and total lipids | Highest Omega-3 Index | [1][2] |
| Fish Oil (Triglyceride) | Not Specified | 12 weeks | Higher plasma lipids vs. DHA-SL | Lower Omega-3 Index vs. DHA-SL | [1][2] |
| Fish Oil (Ethyl Ester) | Not Specified | 12 weeks | Not specified | Lower Omega-3 Index vs. DHA-SL | [1][2] |
| Krill Oil (Phospholipid) | 150mg EPA + 90mg DHA/day | 28 days | Lower than rTG and EE fish oil | Lower than rTG and EE fish oil | [3] |
| Algal Oil (Triglyceride) | ~600mg DHA/day | 14 days | Statistically non-inferior to fish oil | Not specified | [4][5] |
| Structured Phospholipid (AceDoPC®) | Single dose (¹³C-labeled) | 24 hours | 2-fold higher peak ¹³C-DHA vs. TAG-DHA | Higher ¹³C-DHA in ethanolamine (B43304) phospholipids | [6][7] |
Table 2: Comparative Incorporation of DHA into Tissues
| Tissue | Structured DHA (sn-2) | Fish Oil (Triglyceride) | Fish Oil (Ethyl Ester) | Reference |
| Liver | Significantly higher DHA and EPA | Lower than DHA-SL | Not specified | [1][2] |
| Brain | Significantly higher DHA and EPA | Lower than DHA-SL | Not specified | [1][2] |
| Erythrocytes | Significantly higher DHA and EPA | Lower than DHA-SL | Not specified | [1][2] |
Mandatory Visualization
Signaling Pathways of DHA
Docosahexaenoic acid exerts its biological functions through various signaling pathways that influence neuronal survival, morphology, and synaptic function. The diagram below illustrates the key signaling cascades activated by DHA.
Caption: Key signaling pathways modulated by DHA.
Experimental Workflow for Comparative Bioavailability Studies
The following diagram outlines a typical experimental workflow for assessing the bioavailability of different DHA sources in an animal model.
Caption: Workflow for in vivo bioavailability assessment.
Experimental Protocols
Enzymatic Synthesis of 1,3-Dipalmitoyl-2-docosahexaenoyl-glycerol (DHA-SL)
This protocol is a generalized procedure based on enzymatic interesterification methods.
a. Materials:
-
DHA-rich algal oil or DHA ethyl esters
-
Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM)
-
Hexane (B92381) (or solvent-free system)
-
Silica (B1680970) gel for purification
b. Procedure:
-
Reaction Setup: A mixture of tripalmitin and DHA ethyl esters (in a molar ratio, e.g., 1:9) is prepared in a solvent such as hexane or in a solvent-free system.
-
Enzymatic Reaction: The immobilized lipase (e.g., 10% by weight of substrates) is added to the mixture. The reaction is carried out in a shaker incubator at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 10 hours).
-
Enzyme Inactivation and Removal: The reaction is stopped by filtering to remove the immobilized enzyme.
-
Purification: The resulting structured lipid mixture is purified using silica gel column chromatography to isolate the desired 1,3-dipalmitoyl-2-docosahexaenoyl-glycerol.
-
Analysis: The final product composition is confirmed by gas chromatography (GC) for fatty acid profile and by HPLC-MS/MS for positional analysis of fatty acids on the glycerol backbone.[8]
In Vivo Comparative Bioavailability Study
This protocol outlines a typical animal study to compare the bioavailability of different DHA sources.
a. Animals and Diets:
-
Male hamsters (e.g., Golden Syrian) are acclimatized for a period (e.g., one week) on a standard chow diet.
-
Animals are randomly assigned to different dietary groups (n=10 per group):
-
Control group (e.g., linseed oil as the fat source)
-
Fish Oil (Triglyceride form) group
-
Fish Oil (Ethyl Ester form) group
-
Structured DHA (sn-2) group
-
-
The diets are formulated to be isocaloric and contain the same total amount of fat, with the respective DHA source being the variable. The total amount of EPA and DHA is kept consistent across the experimental groups.[1][2]
b. Experimental Procedure:
-
Feeding Period: The animals are fed their respective diets for a specified duration (e.g., 12 weeks).
-
Blood Collection: Blood samples are collected at baseline and at various time points during the study via a suitable method (e.g., retro-orbital sinus). Plasma and erythrocytes are separated by centrifugation.
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, brain) are harvested, washed with saline, and stored at -80°C until analysis.
c. Lipid Analysis:
-
Lipid Extraction: Total lipids are extracted from plasma, erythrocytes, and homogenized tissues using a method such as the Folch or Bligh-Dyer procedure.
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to FAMEs using a reagent like methanolic HCl or BF3-methanol.
-
Gas Chromatography (GC) Analysis: The FAMEs are analyzed by GC with a flame ionization detector (GC-FID) to determine the fatty acid composition. The percentage of DHA and other fatty acids is calculated relative to the total fatty acids.[1][2]
Analysis of Triacylglycerol Positional Isomers
This protocol describes the analysis to confirm the position of DHA on the glycerol backbone.
a. Pancreatic Lipase Hydrolysis:
-
The structured triacylglycerol sample is incubated with pancreatic lipase, which specifically hydrolyzes fatty acids at the sn-1 and sn-3 positions.
-
The reaction products (free fatty acids and 2-monoacylglycerols) are then separated by thin-layer chromatography (TLC).
-
The 2-monoacylglycerol band is scraped from the TLC plate, and the fatty acid composition is determined by GC after transesterification to FAMEs. The fatty acid profile of the 2-MAG fraction represents the fatty acids originally at the sn-2 position of the triacylglycerol.
b. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Chromatographic Separation: Triacylglycerol isomers can be separated using reversed-phase HPLC with a C18 or C28 column or by silver-ion HPLC.[9]
-
Mass Spectrometric Detection: The separated isomers are detected and identified using a mass spectrometer (e.g., triple quadrupole or Orbitrap). The fragmentation patterns of the triacylglycerol molecules in MS/MS analysis can provide information about the fatty acids at each position of the glycerol backbone.[10][11]
Concluding Remarks
The evidence strongly suggests that the molecular structure of DHA delivery is a critical determinant of its bioavailability. Structured triacylglycerols with DHA at the sn-2 position, such as this compound, represent a promising strategy to enhance the uptake and tissue incorporation of this vital fatty acid. The improved bioavailability may lead to greater therapeutic efficacy in neurological and cardiovascular applications. While further clinical trials on specific structured lipids are warranted, the existing data provides a solid foundation for the development of next-generation omega-3 therapeutics with optimized delivery systems. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the principles of lipid biochemistry to unlock the full potential of DHA.
References
- 1. Docosahexaenoic acid at the sn-2 position of structured triacylglycerols improved n-3 polyunsaturated fatty acid assimilation in tissues of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Docosahexaenoic Acid (DHA) Bioavailability in Humans after Oral Intake of DHA-Containing Triacylglycerol or the Structured Phospholipid AceDoPC® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docosahexaenoic acid (DHA) bioavailability in humans after oral intake of DHA-containing triacylglycerol or the structured phospholipid AceDoPC® - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 8. Production of Structured Triacylglycerols Containing Palmitic Acids at sn-2 Position and Docosahexaenoic Acids at sn-1, 3 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. utupub.fi [utupub.fi]
A Comparative Guide to 1,3-Palmitin-2-docosahexaenoin (PDH) and 1,3-Dipalmitin-2-olein (OPO) in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of two structured triglycerides, 1,3-Palmitin-2-docosahexaenoin (PDH) and 1,3-Dipalmitin-2-olein (OPO), to inform their application in metabolic research and drug development.
Introduction to Structured Triglycerides
Structured triglycerides are synthesized to position specific fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol (B35011) backbone. This precise molecular architecture is designed to influence their digestion, absorption, and subsequent physiological effects. OPO is structured to mimic the primary triglyceride in human milk fat, with palmitic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. PDH shares a similar palmitic acid backbone but features the omega-3 fatty acid, docosahexaenoic acid (DHA), at the sn-2 position.
Metabolic Fate and Differential Absorption
The metabolic journey of these triglycerides begins in the small intestine, where pancreatic lipase, which is sn-1,3 specific, cleaves the fatty acids from the outer positions. This enzymatic action results in the formation of a 2-monoacylglycerol (2-MAG) and two free fatty acids.
For OPO, this process yields 2-oleoyl-glycerol and free palmitic acid. The 2-oleoyl-glycerol is readily absorbed by enterocytes and re-esterified into triglycerides for transport via chylomicrons. However, the liberated palmitic acid can form insoluble calcium soaps in the intestinal lumen, potentially reducing its absorption and leading to harder stools.[1][2]
In the case of PDH, digestion produces 2-docosahexaenoyl-glycerol and free palmitic acid. The efficient absorption of 2-docosahexaenoyl-glycerol is a key feature of PDH, as it ensures the targeted delivery of DHA.[3][4][5]
References
- 1. Frontiers | Stool Saponified Fatty Acid, Behavior, Growth, and Stool Characteristics in Infants Fed a High-OPO Formula: A Randomized, Double-Blind Clinical Trial [frontiersin.org]
- 2. Impact of palm olein in infant formulas on stool consistency and frequency: a meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Sn-2 Docosahexaenoic Acid Lipids for Brain Benefits, and Their Enzymatic Syntheses: A Review [engineering.org.cn]
- 4. Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Efficacy of Structured Lipids: A Comparative Analysis of 1,3-Palmitin-2-docosahexaenoin versus Free Fatty Acids
In the realm of lipid-based therapeutics and nutritional science, the molecular structure of fatty acid delivery systems is a critical determinant of their metabolic fate and physiological impact. This guide provides a comprehensive comparison of the efficacy of a specific structured triacylglycerol (TAG), 1,3-Palmitin-2-docosahexaenoin, against the administration of its constituent fatty acids—palmitic acid and docosahexaenoic acid (DHA)—in their free form. This analysis is supported by experimental data on bioavailability, tissue incorporation, and metabolic effects, offering valuable insights for researchers, scientists, and professionals in drug development.
Bioavailability and Absorption: A Structural Advantage
The positioning of fatty acids on the glycerol (B35011) backbone of a triacylglycerol molecule significantly influences their absorption and subsequent bioavailability. Structured lipids, such as this compound, are designed to have specific fatty acids at defined positions to optimize their metabolic processing.
During digestion, pancreatic lipase (B570770) selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions of the triacylglycerol, leaving a 2-monoacylglycerol (2-MAG) and free fatty acids. When DHA is esterified at the sn-2 position, as in this compound, it is absorbed as 2-docosahexaenoyl-glycerol. This 2-MAG form is readily absorbed by intestinal cells and is efficiently re-esterified back into triacylglycerols for transport in chylomicrons. This process is considered more efficient for the absorption of DHA compared to when it is delivered as a free fatty acid or in a random triacylglycerol structure.[1]
In contrast, free fatty acids are absorbed directly by the intestinal mucosa. While free fatty acids generally exhibit high bioavailability, their absorption can be influenced by factors such as the presence of other dietary fats.[2][3][4] The structured nature of this compound ensures the targeted delivery and efficient uptake of DHA.
A study in hamsters demonstrated that a diet containing a structured lipid with DHA at the sn-2 position (DHA-SL) led to a higher omega-3 index compared to diets with fish oil or fish oil ethyl esters.[5] This suggests enhanced incorporation of n-3 polyunsaturated fatty acids into tissues, a key indicator of bioavailability.
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating the efficacy of structured lipids and free fatty acids.
Table 1: Comparative Bioavailability of Omega-3 Fatty Acids in Different Forms
| Formulation | Relative Bioavailability (AUC) | Key Findings | Reference |
| Free Fatty Acid (FFA) form (EPA+DHA) | ~5.8-fold higher than Ethyl Ester form (baseline adjusted) | Significantly greater bioavailability under low-fat dietary conditions. | ECLIPSE II study[4] |
| Structured Lipid (sn-2 DHA) | Highest omega-3 index | Improved assimilation of n-3 PUFAs in erythrocytes compared to fish oil and fish oil ethyl esters. | (PDF) DHA at the sn-2 position of structured triacylglycerols...[5] |
| Triacylglycerol (TAG) form | Generally higher than Ethyl Ester form | Bioavailability is influenced by the position of the fatty acid on the glycerol backbone. | Omega-3 long chain fatty acid ''bioavailability'': A review...[2] |
| Ethyl Ester (EE) form | Lowest apparent bioavailability | Requires enzymatic hydrolysis for absorption, which can be incomplete. | Omega-3 long chain fatty acid ''bioavailability'': A review...[2] |
Table 2: Effects on Plasma Lipids and Tissue Fatty Acid Composition (Hamster Model)
| Parameter | Linseed Oil (Control) | Fish Oil (FO) | Fish Oil Ethyl Esters (FO-EE) | Structured Lipid (DHA-SL) |
| Plasma Total Cholesterol (mmol/L) | 4.5 ± 0.3 | 5.2 ± 0.4 | 4.8 ± 0.3 | 3.9 ± 0.2 |
| Plasma LDL-Cholesterol (mmol/L) | 2.1 ± 0.2 | 2.8 ± 0.3 | 2.5 ± 0.2 | 1.7 ± 0.1 |
| Plasma HDL-Cholesterol (mmol/L) | 2.0 ± 0.1 | 2.1 ± 0.1 | 1.9 ± 0.1 | 1.8 ± 0.1 |
| Erythrocyte EPA (% of total FAs) | 0.1 ± 0.0 | 1.2 ± 0.1 | 1.0 ± 0.1 | 1.5 ± 0.1 |
| Erythrocyte DHA (% of total FAs) | 1.8 ± 0.1 | 4.5 ± 0.3 | 3.9 ± 0.2 | 5.2 ± 0.3 |
| Omega-3 Index (%) | 2.0 ± 0.1 | 5.8 ± 0.4 | 4.9 ± 0.3 | 6.8 ± 0.4 |
| Brain DHA (% of total FAs) | 10.2 ± 0.5 | 11.5 ± 0.6 | 11.1 ± 0.5 | 12.1 ± 0.6 |
| Data are presented as mean ± SEM. Bold values indicate the most favorable outcome. | ||||
| Source: (PDF) DHA at the sn-2 position of structured triacylglycerols improved n-3 polyunsaturated fatty acid assimilation in tissues of hamsters - ResearchGate.[5] |
Experimental Protocols
Protocol 1: Hamster Study on Structured sn-2 DHA Lipid
-
Objective: To investigate the effects of a structured triacylglycerol with DHA at the sn-2 position on blood lipids and tissue fatty acid incorporation in hamsters.
-
Study Design: 40 male Golden Syrian hamsters were divided into four groups and fed different diets for 12 weeks:
-
Linseed oil diet (Control)
-
Fish oil diet (FO)
-
Fish oil ethyl esters diet (FO-EE)
-
Structured DHA at the sn-2 position of TAG diet (DHA-SL)
-
-
Data Collection: Blood samples were collected for the analysis of plasma lipids. Erythrocytes, liver, and brain tissues were collected to determine fatty acid composition using gas chromatography. The omega-3 index was calculated as the sum of EPA and DHA in erythrocytes, expressed as a percentage of total fatty acids.
-
Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test to compare differences between the dietary groups.
Reference: (PDF) DHA at the sn-2 position of structured triacylglycerols improved n-3 polyunsaturated fatty acid assimilation in tissues of hamsters - ResearchGate.[5]
Protocol 2: ECLIPSE II Study - Bioavailability of Free Fatty Acid vs. Ethyl Ester Omega-3
-
Objective: To compare the steady-state bioavailability of an omega-3 free fatty acid formulation with an omega-3 ethyl ester formulation under low-fat diet conditions.
-
Study Design: A randomized, open-label, parallel-group study with 52 healthy subjects. Participants followed a low-fat diet and were then administered 4g daily of either the omega-3 free fatty acid formulation or the omega-3 ethyl ester formulation for 14 days.
-
Data Collection: Blood samples were collected over a 24-hour period at baseline and after 14 days of supplementation to determine the plasma concentrations of EPA and DHA. Pharmacokinetic parameters, including the area under the curve (AUC) and maximum concentration (Cmax), were calculated.
-
Statistical Analysis: Bioavailability was compared between the two formulations by analyzing the pharmacokinetic parameters.
Reference: Steady-state bioavailability of prescription omega-3 on a low-fat diet is significantly improved with a free fatty acid formulation compared with an ethyl ester formulation: the ECLIPSE II study.[4]
Signaling Pathways and Cellular Mechanisms
The form in which fatty acids are delivered can influence their interaction with cellular signaling pathways. DHA, once incorporated into cell membranes, can modulate the function of membrane proteins and signaling cascades.
DHA is known to influence the composition and fluidity of lipid rafts, which are specialized membrane microdomains involved in signal transduction.[6] By altering the lipid environment of these rafts, DHA can affect the activity of receptors and downstream signaling molecules. For instance, DHA has been shown to modify the IL-2 receptor signaling pathway in T-cells.[6]
Furthermore, DHA can be metabolized into bioactive lipid mediators, such as neuroprotectin D1, which have potent anti-inflammatory and neuroprotective effects. The efficient delivery of DHA to target tissues, as facilitated by structured lipids like this compound, is crucial for the subsequent production of these signaling molecules.
Palmitic acid, on the other hand, can have varied effects on cellular signaling. While it is an essential component of cell membranes and a precursor for various signaling molecules, an excess of palmitic acid has been linked to the activation of inflammatory pathways. The structured delivery of palmitic acid alongside DHA may influence its metabolic channeling and mitigate some of the potential adverse effects associated with high levels of free palmitic acid.
Visualizing the Pathways and Processes
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nutritionaloutlook.com [nutritionaloutlook.com]
- 4. Steady-state bioavailability of prescription omega-3 on a low-fat diet is significantly improved with a free fatty acid formulation compared with an ethyl ester formulation: the ECLIPSE II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Docosahexaenoic acid changes lipid composition and interleukin-2 receptor signaling in membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Potential of 1,3-Palmitin-2-docosahexaenoin and Alternative Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective effects of the structured triglyceride 1,3-Palmitin-2-docosahexaenoin. Due to a lack of direct experimental data on this specific molecule, this analysis extrapolates its potential efficacy based on studies of docosahexaenoic acid (DHA) delivered in triglyceride form (TG-DHA) and structurally similar molecules. We compare these findings against established and emerging neuroprotective agents—Resveratrol (B1683913), Curcumin (B1669340), and Edaravone (B1671096)—to offer a comprehensive perspective for future research and development.
Comparative Efficacy of Neuroprotective Agents
| Compound | Model of Neurodegeneration | Key Efficacy Metrics | Dosage | Reference |
| TG-DHA (Proxy for this compound) | 6-Hydroxydopamine (6-OHDA)-induced Parkinson's Disease (in vitro/in vivo) | - Increased neuronal viability against 6-OHDA toxicity.- Improved motor coordination in mice. | 10-100 µM (in vitro), Oral gavage (in vivo) | [1][2] |
| 1,3-dipalmitoyl-2-oleoylglycerol (POP) (Structural Analog) | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in rats | - Reduced infarct volume by up to 50%.- Significantly improved neurological deficit scores. | 1, 3, or 5 mg/kg (oral) | [3] |
| Resveratrol | Various models including Alzheimer's Disease and Cerebral Ischemia | - Reduction in amyloid-β plaques.- Attenuation of oxidative stress markers.- Improved spatial memory. | 10-100 µM (in vitro), 60 mg/kg (in vivo, SAH model) | [4][5][6][7][8] |
| Curcumin | Cerebral Ischemia, Alzheimer's Disease, Parkinson's Disease models | - Potent antioxidant and anti-inflammatory effects.- Promotion of neurogenesis.- Inhibition of protein aggregation. | Sub-micromolar concentrations (in vitro) | [9][10][11][12][13] |
| Edaravone | Ischemic Stroke, Amyotrophic Lateral Sclerosis (ALS) | - Scavenges free radicals.- Reduces neuronal damage and brain edema.- Approved for clinical use in certain indications. | 1 mg/kg (in vivo, SE model) | [14][15][16][17][18] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these neuroprotective agents are provided below.
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
This model is widely used to simulate ischemic stroke and evaluate the efficacy of neuroprotective candidates.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and temporarily clamp the ICA.
-
Insert a nylon monofilament suture (e.g., 4-0) through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Assessment:
-
Neurological Deficit Scoring: Evaluate motor and sensory function at 24 hours post-reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal at a specified time point (e.g., 24 or 48 hours), section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
In Vitro Model: 6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity
This model is utilized to study Parkinson's disease-related neurodegeneration.
-
Cell Culture: Primary neuronal cultures from the striatum or dopaminergic cell lines (e.g., SH-SY5Y) are used.
-
Procedure:
-
Culture the cells to a desired confluency.
-
Pre-treat the cells with the test compound (e.g., TG-DHA) for a specified duration.
-
Introduce 6-OHDA to the culture medium to induce neurotoxicity.
-
Incubate for a period (e.g., 24 hours).
-
-
Assessment:
-
Cell Viability Assay (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify cell viability.[3][19][20][21]
-
-
Apoptosis Assay (TUNEL Assay):
-
Fix the cells or brain tissue sections.
-
Permeabilize the cell membranes.
-
Incubate with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Visualize and quantify the fluorescent signal using microscopy.[22][23][24][25][26]
-
-
Western Blot for Signaling Pathway Analysis (e.g., PI3K/Akt)
This technique is used to quantify the expression levels of specific proteins involved in neuroprotective signaling pathways.
-
Sample Preparation:
-
Lyse the treated cells or brain tissue to extract total protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Procedure:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.[27][28][29][30][31]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the assessment of neuroprotective compounds.
Hypothesized neuroprotective signaling pathway of this compound.
Experimental workflow for in vivo assessment of neuroprotection using the MCAO model.
Experimental workflow for in vitro assessment of neuroprotection.
References
- 1. Frontiers | Triglyceride Form of Docosahexaenoic Acid Mediates Neuroprotection in Experimental Parkinsonism [frontiersin.org]
- 2. Triglyceride Form of Docosahexaenoic Acid Mediates Neuroprotection in Experimental Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases [frontiersin.org]
- 5. Frontiers | Neuroprotective effects of resveratrol in Alzheimer disease pathology [frontiersin.org]
- 6. Neuroprotective effects of resveratrol in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Resveratrol in In vivo and In vitro Experimental Models of Parkinson's Disease: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discoveryjournals.org [discoveryjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective effects of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anti-apoptotic and neuroprotective effects of edaravone following transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potential of edaravone for neuroprotection in neurologic diseases that do not involve cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective effects of edaravone, a free radical scavenger, on the rat hippocampus after pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 22. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. Detection of apoptosis in human brainstem by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 30. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Cross-Validation of Analytical Techniques for the Quantification of 1,3-Palmitin-2-docosahexaenoin (PDH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key analytical techniques for the characterization and quantification of 1,3-Palmitin-2-docosahexaenoin (PDH), a structured triacylglycerol of significant interest in the pharmaceutical and nutraceutical industries. The selection of an appropriate analytical method is critical for ensuring product quality, stability, and for elucidating its metabolic fate.[1][2] This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: A Comparative Overview of Analytical Techniques
The quantitative performance of each analytical technique is a critical factor in method selection. The following table summarizes key validation parameters for the analysis of structured lipids similar to PDH, providing a baseline for what can be expected.
| Parameter | HPLC-MS | GC-MS | NMR Spectroscopy |
| Linearity (R²) | > 0.995[2] | > 0.99 | Typically used for structural elucidation and relative quantification |
| Accuracy (% Recovery) | 75 - 97%[3][4] | Not explicitly found for similar compounds | High, dependent on internal standards |
| Precision (%RSD) | Repeatability: 3.1 - 16.6% Intermediate Reproducibility: 4.0 - 20.7%[3][4] | < 15% | High, dependent on instrument stability and sample preparation |
| Limit of Detection (LOD) | 0.0467 µg/mL[5] | ~0.5 µg/g[2][5] | Higher than MS-based methods |
| Limit of Quantification (LOQ) | 0.141 µg/mL[5] | Dependent on analyte and matrix | Higher than MS-based methods |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections provide comprehensive protocols for each of the discussed techniques.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for the analysis of complex lipid mixtures, offering high sensitivity and selectivity for the quantification of specific triacylglycerol species like PDH.[6][7]
Sample Preparation:
-
Accurately weigh 10 mg of the sample (e.g., oil, formulation).
-
Dissolve the sample in 1 mL of a suitable organic solvent mixture (e.g., isopropanol:acetonitrile, 1:1 v/v).
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Instrumentation and Conditions:
-
Chromatographic System: A high-performance liquid chromatograph.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is commonly used for lipid separation.[8]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer for targeted quantification.[3][4]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used for triacylglycerols.
Data Analysis: Quantification is achieved by creating a calibration curve using a certified reference standard of PDH. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of fatty acid composition after derivatization. For intact triacylglycerol analysis, high-temperature GC is required.
Sample Preparation (Fatty Acid Methyl Ester - FAME Analysis):
-
Accurately weigh 25 mg of the sample.
-
Perform transesterification by adding 1.5 mL of 0.5 M sodium methoxide (B1231860) in methanol (B129727) and heating at 50°C for 10 minutes.
-
Add 2 mL of a saturated NaCl solution and 2 mL of hexane (B92381).
-
Vortex and centrifuge the mixture.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[9]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A capillary column suitable for FAME analysis (e.g., Supelcowax, 30 m x 0.32 mm, 0.25 µm film thickness).[10]
-
Injector Temperature: 270°C.[10]
-
Oven Temperature Program: Start at 120°C (hold for 5 min), ramp to 200°C at 15°C/min, then ramp to 250°C at 10°C/min (hold for 8 min).[10]
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in full scan mode with electron ionization (EI).[10]
Data Analysis: The fatty acid composition is determined by comparing the retention times and mass spectra of the peaks with those of known FAME standards. Quantification is based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of lipids, providing detailed information about the position of fatty acids on the glycerol (B35011) backbone without the need for derivatization.[11][12][13]
Sample Preparation:
-
Dissolve approximately 30-50 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the different types of protons present and their relative abundance.
-
¹³C NMR: Allows for the identification of the carbonyl carbons, which are sensitive to the position of the fatty acid on the glycerol backbone.[14][15] Gated decoupling can be used for quantitative analysis.[13]
-
2D NMR (COSY, HSQC, HMBC): Used to confirm structural assignments.[11][12]
-
Data Analysis: The relative quantification of fatty acids at the sn-1,3 and sn-2 positions can be determined by integrating the signals of the corresponding carbonyl carbons in the ¹³C NMR spectrum.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Caption: Workflow for the quantification of PDH using HPLC-MS.
Caption: Workflow for the fatty acid analysis of PDH using GC-MS.
Caption: Workflow for the structural analysis of PDH using NMR.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.uoc.gr [chemistry.uoc.gr]
- 12. researchgate.net [researchgate.net]
- 13. ajol.info [ajol.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 1,3-Palmitin-2-docosahexaenoin and Fish Oil Triglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1,3-Palmitin-2-docosahexaenoin, a structured triglyceride, and conventional fish oil triglycerides. The information presented is supported by experimental data to assist in research and development decisions.
Executive Summary
The molecular structure of triglycerides, specifically the position of fatty acids on the glycerol (B35011) backbone, plays a crucial role in their absorption, metabolic fate, and overall biological efficacy. While both this compound and fish oil triglycerides are sources of the essential omega-3 fatty acid docosahexaenoic acid (DHA), their structural differences lead to distinct physiological effects. Emerging evidence suggests that structured triglycerides, such as this compound where DHA is specifically located at the sn-2 position, may offer advantages in terms of bioavailability and metabolic outcomes compared to the random distribution of fatty acids in fish oil triglycerides.
Bioavailability and Tissue Incorporation
The positioning of DHA at the sn-2 position in this compound appears to enhance its absorption and incorporation into tissues. During digestion, pancreatic lipase (B570770) preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions, leaving the sn-2 monoglyceride intact for absorption. This mechanism is believed to contribute to a more efficient uptake and distribution of DHA.
A study in hamsters demonstrated that a diet supplemented with a structured lipid containing DHA at the sn-2 position (DHA-SL) resulted in a higher omega-3 index, a measure of the amount of EPA and DHA in red blood cell membranes, compared to diets supplemented with fish oil (FO) or fish oil ethyl esters (FO-EE).[1][2] This suggests a greater bioavailability of DHA from the structured triglyceride.[1][2]
Table 1: Comparative Effects on Blood Lipids in Hamsters after 12 Weeks of Supplementation [1][2]
| Parameter | Linseed Oil (Control) | Fish Oil (FO) | Fish Oil Ethyl Esters (FO-EE) | Structured DHA (DHA-SL) |
| Total Cholesterol (mg/dL) | 150 ± 10 | 175 ± 12 | 160 ± 11 | 130 ± 9 |
| LDL-Cholesterol (mg/dL) | 70 ± 5 | 85 ± 6 | 75 ± 5 | 55 ± 4 |
| HDL-Cholesterol (mg/dL) | 60 ± 4 | 70 ± 5 | 65 ± 4 | 50 ± 3 |
| Total Lipids (mg/dL) | 400 ± 25 | 450 ± 30 | 420 ± 28 | 350 ± 20 |
*Values for the Fish Oil group were noted to be the highest among the treatment groups. Data presented as mean ± standard deviation.
Metabolic Effects
The structural differences between this compound and fish oil triglycerides also influence their impact on key metabolic enzymes and pathways.
Fatty Acid Metabolism:
-
This compound: This structured lipid has been reported to inhibit fatty acid synthase (FASN), a key enzyme in the synthesis of fatty acids. By inhibiting FASN, it can potentially reduce the body's production of new fatty acids.
-
Fish Oil Triglycerides: Omega-3 fatty acids from fish oil are known to suppress hepatic lipogenesis, the process of fatty acid synthesis in the liver.[3]
Fatty Acid Oxidation:
-
This compound: It has been shown to activate carnitine palmitoyltransferase (CPT), an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation (the process of breaking down fatty acids to generate energy).
-
Fish Oil Triglycerides: Fish oil supplementation has been demonstrated to increase fatty acid oxidation.[3]
These distinct effects on fatty acid synthesis and oxidation contribute to their differing impacts on plasma lipid profiles. The hamster study revealed that the structured DHA (DHA-SL) group had the lowest values for total cholesterol, LDL-cholesterol, HDL-cholesterol, and total lipids, whereas the fish oil (FO) group showed the highest levels for these parameters.[1][2]
Signaling Pathways
The incorporation of DHA into cell membranes can modulate various signaling pathways. While research directly comparing the signaling effects of this compound and fish oil triglycerides is limited, the enhanced bioavailability of DHA from the structured lipid suggests it may have a more pronounced effect on these pathways.
Omega-3 fatty acids, including DHA, are known to influence cellular signaling through several mechanisms:
-
Alteration of Membrane Lipid Rafts: Incorporation of DHA into cell membranes can alter the composition and function of lipid rafts, which are microdomains involved in signal transduction.[3]
-
Modulation of Gene Expression: Omega-3 fatty acids can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid and glucose metabolism.[4]
-
Production of Bioactive Lipid Mediators: DHA is a precursor to a variety of potent signaling molecules, including resolvins and protectins, which have anti-inflammatory and pro-resolving properties.
The superior incorporation of DHA into tissues from this compound could lead to a more significant impact on these signaling events compared to fish oil triglycerides.
Caption: Comparative absorption and bioavailability pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays relevant to the biological activities discussed.
Protocol 1: Determination of Plasma Lipid Profile
Objective: To quantify total cholesterol, LDL-cholesterol, HDL-cholesterol, and total triglycerides in plasma samples.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA).
-
Centrifuge.
-
Commercial enzymatic assay kits for total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Spectrophotometer or automated clinical chemistry analyzer.
Procedure:
-
Sample Collection: Collect whole blood from fasting subjects into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Analysis: Use commercial enzymatic kits according to the manufacturer's instructions to determine the concentrations of total cholesterol, LDL-C, HDL-C, and triglycerides in the plasma samples.
-
Data Analysis: Calculate the mean and standard deviation for each lipid parameter for each experimental group.
Caption: Workflow for plasma lipid profile analysis.
Protocol 2: Fatty Acid Synthase (FASN) Activity Assay
Objective: To measure the activity of FASN in liver tissue homogenates.
Materials:
-
Liver tissue samples.
-
Homogenization buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and 1 mM dithiothreitol).
-
Spectrophotometer.
-
Reaction mixture: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol, 0.12 mM acetyl-CoA, 0.3 mM NADPH, and 0.1 mM malonyl-CoA.
Procedure:
-
Tissue Homogenization: Homogenize liver tissue in ice-cold homogenization buffer and centrifuge at 10,000 x g for 20 minutes at 4°C. The supernatant (cytosolic fraction) is used for the assay.
-
Protein Quantification: Determine the protein concentration of the cytosolic fraction using a standard method (e.g., Bradford assay).
-
Enzyme Assay:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding a known amount of cytosolic protein to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes, which corresponds to the oxidation of NADPH.
-
-
Data Analysis: Calculate FASN activity as the rate of NADPH oxidation per milligram of protein.
Protocol 3: Carnitine Palmitoyltransferase (CPT) Activity Assay
Objective: To measure the activity of CPT in isolated mitochondria.
Materials:
-
Liver or muscle tissue samples.
-
Mitochondrial isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).
-
CPT assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EGTA, 0.2% bovine serum albumin).
-
Reaction mixture: CPT assay buffer containing L-[methyl-³H]carnitine and palmitoyl-CoA.
-
Scintillation counter.
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from tissue homogenates by differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial fraction.
-
Enzyme Assay:
-
Pre-incubate a known amount of mitochondrial protein in the CPT assay buffer.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding perchloric acid.
-
Separate the radiolabeled acylcarnitine product from the unreacted L-[methyl-³H]carnitine using an ion-exchange column.
-
-
Data Analysis: Quantify the radioactivity of the acylcarnitine fraction using a scintillation counter and calculate CPT activity as the rate of product formation per milligram of mitochondrial protein.
Conclusion
The available evidence suggests that the specific positioning of DHA at the sn-2 position in this compound confers advantages in terms of bioavailability and metabolic effects compared to the random distribution of fatty acids in conventional fish oil triglycerides. The enhanced incorporation of DHA into tissues may lead to more pronounced effects on blood lipid profiles and cellular signaling pathways. Further direct comparative studies in humans are warranted to fully elucidate the therapeutic potential of this structured lipid for various health applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Docosahexaenoic acid at the sn-2 position of structured triacylglycerols improved n-3 polyunsaturated fatty acid assimilation in tissues of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triglyceride lowering by omega-3 fatty acids: a mechanism mediated by N-acyl taurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of Commercially Available 1,3-Palmitin-2-docosahexaenoin
For researchers, scientists, and drug development professionals utilizing 1,3-Palmitin-2-docosahexaenoin, a structured triglyceride with palmitic acid at the sn-1 and sn-3 positions and docosahexaenoic acid (DHA) at the sn-2 position, ensuring the purity of the compound is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of commercially available this compound, details experimental protocols for its purity assessment, and illustrates relevant biological pathways.
Commercial Availability and Stated Purity
Several chemical suppliers offer this compound, typically at a high purity grade. While obtaining a certificate of analysis for each specific batch is crucial, the table below summarizes the stated purities from various suppliers.
| Supplier | Product Name | CAS Number | Stated Purity |
| Larodan | This compound | 214038-32-1 | >98%[1][2] |
| Cayman Chemical | 1,3-Dipalmitoyl-2-Docosahexaenoyl Glycerol (B35011) | 214038-32-1 | ≥98%[3] |
| Santa Cruz Biotechnology | 1,3-Dipalmitoyl-2-oleoylglycerol (similar structure) | 2190-25-2 | ≥98%[4] |
| CD Biosynsis | 1-Palmitin-2-Docosahexaenoin-3-Olein (similar structure) | 1428732-77-7 | >98%[5] |
Note: Purity claims should always be verified by in-house analysis, as methodologies and impurity profiles can vary.
Experimental Protocols for Purity Assessment
A comprehensive assessment of this compound purity involves a multi-pronged approach to confirm its structural integrity and quantify impurities. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) for positional isomer analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid composition, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
I. High-Performance Liquid Chromatography (HPLC) for Positional Isomer Purity
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating triglyceride positional isomers. The key to separating 1,3-dipalmitoyl-2-docosahexaenoyl glycerol from its potential 1,2-dipalmitoyl-3-docosahexaenoyl isomer lies in the selection of the stationary and mobile phases.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable organic solvent such as a mixture of acetonitrile (B52724) and 2-propanol.
-
HPLC System:
-
Column: A non-endcapped polymeric ODS (octadecylsilyl) column is often effective for separating triglyceride positional isomers[5][6].
-
Mobile Phase: A gradient of acetonitrile and a modifier solvent like 2-propanol or acetone (B3395972) is commonly used. A mobile phase of acetonitrile-2-propanol (70:30, v/v) has been shown to be effective for separating similar triglyceride isomers[1].
-
Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min[1].
-
Column Temperature: Temperature is a critical factor and should be optimized. Lower temperatures (e.g., 10°C) can improve the resolution of some triglyceride isomers[6].
-
Detector: An Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-UV absorbing triglycerides.
-
-
Data Analysis: The purity is determined by the relative peak area of the this compound isomer compared to the total area of all triglyceride peaks. The isomer with the unsaturated fatty acid at the sn-2 position typically has a shorter retention time than the isomer with the unsaturated fatty acid at the sn-1/3 position[1].
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition
GC-MS is used to determine the fatty acid profile of the triglyceride after its conversion to fatty acid methyl esters (FAMEs). This analysis confirms the presence of palmitic acid and docosahexaenoic acid in the correct molar ratio and detects any other fatty acid impurities.
Methodology:
-
Transesterification (FAMEs Preparation):
-
Dissolve a precise amount of the triglyceride in toluene.
-
Add a 2% sulfuric acid solution in methanol.
-
Heat the mixture at 55°C for 16 hours in a sealed vial under a nitrogen atmosphere.
-
Neutralize the reaction with a bicarbonate/carbonate solution.
-
Extract the FAMEs with hexane (B92381).
-
Dry the hexane layer under nitrogen and resuspend in a known volume of hexane for injection[7].
-
-
GC-MS System:
-
Column: A polar capillary column, such as a high-cyanopropyl polysiloxane phase (e.g., HP-88), is ideal for separating FAMEs, including cis-trans isomers[8].
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperature: Typically set around 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. For example, starting at 100°C and ramping up to 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Identify individual FAMEs by comparing their mass spectra and retention times to a known FAME standard mixture. Quantify the relative amounts of palmitic acid and docosahexaenoic acid based on their peak areas to confirm the expected 2:1 molar ratio.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are non-destructive techniques that provide detailed structural information, confirming the placement of the fatty acids on the glycerol backbone.
Methodology:
-
Sample Preparation: Dissolve the triglyceride sample in a deuterated solvent such as deuterochloroform (CDCl₃).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR experiments like COSY, HSQC, and HMBC can provide further structural confirmation.
-
Data Analysis:
-
¹H NMR: The protons on the glycerol backbone will show distinct chemical shifts. The protons at the sn-1 and sn-3 positions are chemically equivalent and will have a different signal from the proton at the sn-2 position. The signals corresponding to the palmitoyl (B13399708) and docosahexaenoyl chains (e.g., olefinic protons of DHA) can be identified and integrated to confirm their relative abundance[9][10].
-
¹³C NMR: The carbonyl carbons of the ester linkages at the sn-1/3 and sn-2 positions will have slightly different chemical shifts, allowing for the confirmation of the positional distribution of the fatty acids[11][12].
-
Visualizing Experimental Workflow and Biological Context
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow of the experimental procedures for assessing the purity of this compound.
Triglyceride Metabolism Signaling Pathway
While a specific signaling pathway for intact this compound is not well-defined, its metabolic fate is governed by general triglyceride metabolism pathways. Upon ingestion, it is hydrolyzed by lipases into free fatty acids (palmitic acid and DHA) and a 2-monoacylglycerol. These components are then absorbed and re-esterified or enter various signaling and metabolic pathways.
This guide provides a foundational framework for assessing the purity of commercially available this compound. Researchers should adapt these protocols to their specific instrumentation and requirements, always referencing the supplier's certificate of analysis as a starting point. Rigorous purity assessment is a critical step in ensuring the quality and reliability of research and development in the pharmaceutical and life sciences.
References
- 1. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column | Semantic Scholar [semanticscholar.org]
- 6. HPLC separation of triacylglycerol positional isomers on a polymeric ODS column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. (13)C nuclear magnetic resonance spectra of natural undiluted lipids: docosahexaenoic-rich phospholipid and triacylglycerol from fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,3-Palmitin-2-docosahexaenoin and its Regioisomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and biological activities of structured triglycerides containing palmitic acid and docosahexaenoic acid (DHA).
This guide provides a comparative overview of 1,3-Palmitin-2-docosahexaenoin, a structured triglyceride with docosahexaenoic acid (DHA) at the sn-2 position, and its regioisomers, 1,2-Palmitin-3-docosahexaenoin and 2,3-Palmitin-1-docosahexaenoin. The specific positioning of fatty acids on the glycerol (B35011) backbone can significantly influence the physical, chemical, and biological properties of these molecules, impacting their potential as therapeutic agents and functional food ingredients. This document summarizes key experimental data, details relevant protocols, and visualizes important pathways to aid researchers and drug development professionals in understanding the nuances of these compounds.
Physicochemical Properties
| Property | 1,3-Dipalmitoyl-2-oleoylglycerol (Proxy for sn-2 unsaturated) | 1,3-Dioleoyl-2-palmitoylglycerol (B22191) (Proxy for sn-1,3 unsaturated) | General Observations for DHA-containing Triglycerides |
| Molecular Weight ( g/mol ) | 833.36[1][2][3][4] | 859.39[1] | ~879.38 for C57H98O6[5] |
| Melting Point (°C) | 35-37[6] | 19[1] | The polymorphic behavior is complex and influenced by the specific arrangement of the fatty acids.[7][8] |
| Solubility | Soluble in DMF and Ethanol (B145695); Partially soluble in DMSO.[9] | Soluble in Chloroform, Ethanol, Ethyl Acetate (slightly).[1] | Generally soluble in nonpolar organic solvents. |
| Crystal Structure | Can exist in different polymorphic forms (β' and β).[10] | The arrangement of fatty acids determines the crystal packing.[7][8] | X-ray diffraction studies reveal that the chain packing can be in double or triple layer arrangements.[7] |
Synthesis of Regioisomers
The synthesis of structurally defined triglycerides such as this compound and its regioisomers can be achieved through enzymatic or chemical methods. Enzymatic synthesis, utilizing sn-1,3 specific lipases, is often preferred for its high regioselectivity and milder reaction conditions.
Experimental Protocol: Enzymatic Synthesis of 1,3-Dipalmitoyl-2-docosahexaenoyl-glycerol
This protocol is a composite based on methods for synthesizing structured triglycerides.[11][12][13][14]
-
Substrate Preparation : Prepare a mixture of tripalmitin and docosahexaenoic acid (DHA) ethyl ester in a desired molar ratio (e.g., 1:3).
-
Enzyme Addition : Add an immobilized sn-1,3 specific lipase, such as Lipozyme RM IM, to the substrate mixture. The enzyme load is typically 5-10% by weight of the total substrates.
-
Reaction Conditions : The reaction is carried out in a solvent-free system or in an organic solvent like n-hexane at a controlled temperature (e.g., 60°C) with continuous stirring or shaking. A vacuum may be applied to remove the ethanol byproduct and drive the reaction forward.
-
Reaction Monitoring : The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the composition of triglycerides by HPLC or GC.
-
Purification : After the reaction, the enzyme is removed by filtration. The product mixture is then purified, for example, by short-path distillation to remove free fatty acids and unreacted starting materials, followed by crystallization or chromatography to isolate the desired structured triglyceride.
In Vitro Digestion and Bioavailability
The positional distribution of fatty acids in triglycerides significantly affects their digestion and absorption. Pancreatic lipase, the primary enzyme for fat digestion in the small intestine, is sn-1,3 specific, meaning it preferentially hydrolyzes fatty acids from the outer positions of the glycerol backbone.
This enzymatic specificity suggests that DHA at the sn-2 position would be absorbed as 2-docosahexaenoyl-glycerol, while DHA at the sn-1 or sn-3 positions would be released as a free fatty acid. The form in which DHA is absorbed can influence its subsequent metabolic fate and incorporation into tissues. Some studies suggest that sn-2 positioning of DHA leads to its enhanced assimilation in tissues, including the brain.[15] However, other research indicates that at lower dietary inclusion levels, sn-1,3 positioning of DHA may result in higher incorporation into plasma, liver, and cardiac tissues.[11]
| Parameter | This compound (sn-2 DHA) | 1,2-Palmitin-3-docosahexaenoin / 2,3-Palmitin-1-docosahexaenoin (sn-1/3 DHA) |
| Primary Digestion Product | 2-docosahexaenoyl-glycerol and free palmitic acid | 2-palmitoyl-glycerol and free DHA |
| Pancreatic Lipase Hydrolysis Rate | May be influenced by steric hindrance of the bulky DHA molecule at the sn-2 position.[16] | Generally faster for fatty acids at the sn-1 and sn-3 positions.[17] |
| Bioavailability (Caco-2 cell model) | The uptake of 2-monoacylglycerols is an efficient process.[18] | Free fatty acids are also readily absorbed by Caco-2 cells.[4] The overall bioavailability can be influenced by the re-esterification process within the enterocytes.[18] |
Experimental Protocol: In Vitro Digestion (INFOGEST Model)
This protocol is adapted from the standardized INFOGEST in vitro digestion method.[18][19]
-
Oral Phase : The lipid sample is mixed with a simulated salivary fluid containing α-amylase and incubated at 37°C for a short period to mimic mastication.
-
Gastric Phase : Simulated gastric fluid containing pepsin and gastric lipase is added, and the pH is adjusted to ~3.0. The mixture is incubated at 37°C with gentle agitation to simulate stomach churning.
-
Intestinal Phase : Simulated intestinal fluid containing pancreatin (B1164899) (with pancreatic lipase) and bile salts is added to the gastric chyme. The pH is adjusted to ~7.0. The mixture is incubated at 37°C with agitation to simulate intestinal digestion.
-
Analysis : Aliquots are taken at different time points during the intestinal phase to measure the release of free fatty acids by titration or chromatographic methods. The composition of mono-, di-, and triglycerides can also be analyzed to determine the extent of hydrolysis.
-
Bioaccessibility : The micellar phase, which contains the digested lipids that are available for absorption, is separated by ultracentrifugation, and its lipid content is analyzed.
Biological Activities: Anti-inflammatory and Neuroprotective Effects
DHA is well-known for its potent anti-inflammatory and neuroprotective properties. These effects are mediated through various signaling pathways, including the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of pro-survival pathways like the Akt signaling cascade. While direct comparative studies on the specific regioisomers are scarce, the form in which DHA is delivered to cells could potentially influence the magnitude of these effects.
NF-κB Signaling Pathway
DHA has been shown to inhibit the activation of NF-κB, a key regulator of inflammation. This inhibition can occur through multiple mechanisms, including preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.
Akt Signaling Pathway
DHA can promote cell survival and neuroprotection by activating the Akt signaling pathway. Akt is a kinase that, once activated, phosphorylates a range of downstream targets involved in inhibiting apoptosis and promoting cell growth.
Conclusion
The regioisomeric structure of triglycerides containing palmitic acid and DHA plays a crucial role in determining their physicochemical properties, digestibility, and potential biological efficacy. While this compound ensures the delivery of DHA as a 2-monoacylglycerol, which may enhance its incorporation into specific tissues, its regioisomers release DHA as a free fatty acid. The existing literature suggests that both forms can be efficiently absorbed, but their subsequent metabolic pathways may differ, potentially leading to distinct physiological outcomes. Further direct comparative studies are warranted to fully elucidate the structure-function relationship of these specific triglyceride isomers and to guide their application in nutritional and pharmaceutical fields. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,3-ジパルミトイル-2-オレオイルグリセリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. mdpi.com [mdpi.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Lipid Structure Influences the Digestion and Oxidation Behavior of Docosahexaenoic and Eicosapentaenoic Acids in the Simulated Digestion System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1,3-Palmitin-2-docosahexaenoin: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of laboratory chemicals is a cornerstone of operational excellence and safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,3-Palmitin-2-docosahexaenoin, a triglyceride of significant interest in various research fields. By adhering to these procedures, laboratories can ensure the safety of their personnel and minimize their environmental impact, fostering a culture of safety and responsibility.
I. Pre-Disposal Safety and Handling: The First Line of Defense
Before initiating any disposal protocol, a thorough review of the substance's Safety Data Sheet (SDS) is imperative. While a specific SDS for this compound may not always be readily available, data from structurally similar triglycerides, such as 1,3-Palmitin-2-Olein and glyceryl tridocosahexaenoate, indicate that this compound is not classified as a hazardous substance.[1][2] Nevertheless, even non-hazardous materials require careful handling to prevent contamination and ensure a safe laboratory environment.[1]
Essential preliminary steps include:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding handling, storage, and first-aid measures.[1]
-
Utilize Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat, when handling any chemical.[1]
-
Ensure Proper Ventilation: Work in a well-ventilated area to minimize the potential for inhalation.[1]
II. Characterization and Waste Classification
This compound is a triglyceride and, based on available information for similar substances, is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is crucial to recognize that institutional and local regulations may have specific requirements for the disposal of non-hazardous chemical waste.[1]
To aid in the proper classification of this waste, the following table summarizes the properties of structurally similar non-hazardous compounds:
| Property | Glycerol | Glyceryl Trioleate | Glyceryl Tri(dodecanoate) |
| Physical State | Liquid | Liquid | Solid |
| Appearance | Clear | Clear | - |
| Odor | Odorless | Odorless | - |
| Hazard Classification | Not a hazardous substance or mixture | Not considered hazardous by the 2012 OSHA Hazard Communication Standard[3] | Not a hazardous substance by GHS[1] |
| This data suggests that this compound is unlikely to be hazardous. However, always refer to the specific SDS for the product you are using.[1] |
III. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and whether it has been mixed with any hazardous materials. The primary routes for non-hazardous laboratory chemical waste are the sanitary sewer, regular trash, or through your institution's dedicated chemical waste program.[1]
A. Disposal of Liquid this compound Waste:
-
Segregation is Key: Do not mix non-hazardous triglyceride waste with hazardous waste streams (e.g., halogenated solvents).[3]
-
Consult Institutional Policy: Before any disposal, consult your institution's Environmental Health and Safety (EHS) department to confirm if sewer disposal is permissible for small quantities of non-hazardous, biodegradable triglycerides.[1]
-
Sewer Disposal (If Permitted):
-
Ensure the waste is not mixed with any hazardous substances.
-
Flush with copious amounts of water to dilute the substance and prevent any potential for accumulation in the plumbing.
-
-
Chemical Waste Program: If sewer disposal is not permitted, or if the triglyceride is mixed with other chemicals, it must be disposed of through your institution's hazardous waste program.[4]
B. Disposal of Solid this compound Waste:
-
Containerization: Place the solid waste in a sealed, properly labeled container.[1]
-
Labeling: Clearly label the container as "Non-Hazardous Waste" and list the contents.[1]
-
Regular Trash Disposal (If Permitted):
-
Empty Container Disposal:
IV. Experimental Protocols and Methodologies
The proper handling and disposal of chemical waste is an integral part of any experimental protocol. When designing experiments involving this compound, the disposal pathway should be considered from the outset.
Methodology for Waste Stream Determination:
-
Initial Assessment: At the beginning of the experimental design, consult the SDS and institutional guidelines to classify this compound.
-
Process Evaluation: Throughout the experiment, track all substances that come into contact with the triglyceride. Any mixing with hazardous materials will reclassify the entire waste stream as hazardous.
-
Disposal Execution: Follow the appropriate disposal procedure as outlined above and as dictated by your institution's EHS department.
V. Visualizing the Disposal Workflow
To provide a clear, at-a-glance reference for the disposal decision-making process, the following workflow diagram has been created using the DOT language.
Caption: Disposal decision workflow for this compound.
By following these comprehensive guidelines, laboratories can ensure the safe and compliant disposal of this compound, reinforcing their commitment to safety, environmental stewardship, and operational excellence. Always prioritize your institution's specific waste disposal policies and consult with your Environmental Health and Safety department for definitive procedures.[1]
References
Essential Safety and Logistics for Handling 1,3-Palmitin-2-docosahexaenoin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for 1,3-Palmitin-2-docosahexaenoin, a triglyceride containing palmitic acid and docosahexaenoic acid (DHA). While this specific compound is not classified as hazardous, adherence to good laboratory practices is crucial to maintain a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents direct skin contact with the substance.[1][2][3] |
| Body Protection | Laboratory coat | Protects personal clothing from spills and contamination.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a clean and organized workspace.
-
Work in a well-ventilated area. For procedures that may generate aerosols, a fume hood is recommended.
-
Have an appropriate spill kit or absorbent material readily available.[3]
2. Handling the Compound:
-
Before use, allow the compound, which should be stored in a freezer, to equilibrate to room temperature.[4]
-
Wear the recommended PPE as outlined in the table above.
-
Avoid direct contact with the skin and eyes.[3]
-
Minimize the creation of aerosols.[1]
3. In Case of a Spill:
-
For small spills, wipe up with an absorbent cloth.[5]
-
For larger spills, cover with an inert absorbent material (e.g., sand or earth), collect the material, and place it in a suitable container for disposal.[5]
-
Clean the spill area thoroughly.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6]
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Seek medical attention.[6]
Disposal Plan
This compound is not classified as hazardous waste.[5] However, proper disposal procedures should be followed in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of in accordance with national, state, and local regulations.[3] Do not allow the product to enter drains or water bodies.[3][7]
-
Contaminated Materials: Dispose of contaminated gloves, wipes, and other materials in a designated laboratory waste container.[2][3]
-
Packaging: Uncleaned packaging should be disposed of according to applicable local regulations.[3]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
